3-Chloro-5-iodopyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMJGLPDACZKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640070 | |
| Record name | 3-Chloro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77332-90-2 | |
| Record name | 3-Chloro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-iodo-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Dihalogenated Heterocycle
An In-Depth Technical Guide to 3-Chloro-5-iodopyridine
Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the scientific community. Its unique substitution pattern, featuring both a chloro and an iodo group on the pyridine ring, makes it a versatile and valuable building block in organic synthesis. This document delves into its fundamental chemical and physical properties, established synthetic routes, and reactivity profile. Furthermore, it explores the compound's critical applications, particularly as an intermediate in the development of novel pharmaceuticals and advanced materials. Detailed protocols for analysis, alongside essential safety and handling procedures, are provided to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective and safe utilization.
Halogenated pyridines are a cornerstone of modern medicinal chemistry and materials science.[1] The pyridine core is a prevalent motif in numerous biologically active molecules, and the presence of halogen substituents provides reactive handles for constructing complex molecular architectures through various cross-coupling reactions.[2] this compound (CAS No: 77332-90-2 ) is a particularly strategic intermediate.[3][4][5] The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective, sequential functionalization, offering chemists precise control over molecular design. The C-I bond is more susceptible to oxidative addition in transition metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira coupling) than the more robust C-Cl bond, enabling the iodine to be replaced first, leaving the chlorine available for a subsequent transformation. This inherent chemical orthogonality is a key reason for its utility in multi-step syntheses aimed at discovering new therapeutic agents and functional materials.[1][6]
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational for its application in any experimental setting. The key identifiers and properties for this compound are summarized below.
Table 1: Core Properties and Identifiers of this compound
| Property | Value | Source(s) |
| CAS Number | 77332-90-2 | [3][4][5] |
| Molecular Formula | C₅H₃ClIN | [3][5] |
| Molecular Weight | 239.44 g/mol | [3][5] |
| IUPAC Name | This compound | [5] |
| Appearance | Solid (form) | [3] |
| SMILES String | Clc1cncc(I)c1 | [3][4] |
| InChI Key | JZMJGLPDACZKBC-UHFFFAOYSA-N | [3][5] |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Synthesis and Reactivity Insights
The synthesis of this compound typically leverages readily available pyridine precursors. While multiple specific routes exist, a common strategy involves the iodination of a corresponding chloropyridine derivative. An illustrative synthetic approach is the aromatic Finkelstein reaction, where a bromo-precursor is converted to the iodo-compound using a copper catalyst.[7] Another powerful method is the Sandmeyer reaction, starting from an amino-substituted chloropyridine.
Diagram 2: Generalized Synthetic Pathway
Caption: Conceptual workflow for synthesis via a Sandmeyer reaction.
Exemplary Protocol: Synthesis via Diazotization-Iodination
This protocol is a representative methodology based on well-established Sandmeyer reactions and should be adapted and optimized for specific laboratory conditions.
-
Preparation: In a three-necked flask maintained at 0-5°C using an ice bath, dissolve 3-Amino-5-chloropyridine in an aqueous solution of a strong acid (e.g., sulfuric acid).
-
Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture. Maintain the temperature below 5°C to ensure the stability of the resulting diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
Iodination: In a separate vessel, prepare a solution of potassium iodide (KI) in water. Slowly add the previously prepared diazonium salt solution to the KI solution. Vigorous nitrogen gas evolution will be observed as the diazonium group is replaced by iodine.
-
Work-up and Isolation: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its role as a versatile scaffold for building molecular complexity. Its dihalogenated nature is ideal for programmed, site-selective cross-coupling reactions.
-
Pharmaceutical Intermediates: This compound is a critical building block for synthesizing a wide range of potential therapeutic agents.[1] By sequentially reacting the iodo and then the chloro positions, medicinal chemists can introduce different molecular fragments to explore structure-activity relationships (SAR) for targets in oncology, neuroscience, and infectious diseases.[2][6]
-
Agrochemicals: The pyridine heterocycle is a key component in many modern pesticides and herbicides. This compound can be used to construct novel agrochemicals designed for enhanced crop protection and greater target specificity.[1]
-
Materials Science: The rigid, aromatic structure of the pyridine ring makes it a candidate for incorporation into advanced functional materials. Its derivatives are being explored in the synthesis of organic semiconductors, conductive polymers, and components for optoelectronic devices.[1]
Diagram 3: Role in a Drug Discovery Workflow
Caption: Use of this compound in sequential cross-coupling.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of this compound is paramount for its use in regulated applications like pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for this purpose.[8]
Representative Protocol: Purity Analysis by HPLC
This is a generalized method based on the analysis of similar halogenated pyridines and requires validation for specific instrumentation.[8][9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point for isocratic elution could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the analyte).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main analyte peak relative to the total peak area in the chromatogram. Identity can be confirmed by comparing the retention time to that of a certified reference standard.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate careful management.
-
Hazard Identification:
-
Precautions for Safe Handling:
-
Conditions for Safe Storage:
-
Store in a tightly closed container in a cool, dry place.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound, identified by CAS number 77332-90-2, is more than just a chemical reagent; it is a strategic tool for innovation. Its well-defined physicochemical properties, coupled with a predictable and highly useful reactivity profile, make it an indispensable building block in drug discovery, agrochemical synthesis, and materials science. The ability to perform selective, sequential reactions at the chloro and iodo positions provides a clear and efficient path to complex target molecules. By adhering to the rigorous analytical and safety protocols outlined in this guide, researchers can confidently and safely unlock the full synthetic potential of this versatile compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chloro-5-iodo-pyridine AldrichCPR 77332-90-2 [sigmaaldrich.com]
- 4. This compound [sobekbio.com]
- 5. 3-Chloro-5-iodo-pyridine | C5H3ClIN | CID 24229178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Chloro-5-iodopyridine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Chloro-5-iodopyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its fundamental properties, synthesis methodologies, and key applications, offering field-proven insights to support your research endeavors.
Core Molecular Attributes and Physicochemical Properties
This compound is a solid, crystalline compound at room temperature. The strategic placement of a chlorine atom at the 3-position and an iodine atom at the 5-position of the pyridine ring imparts unique reactivity, making it a valuable intermediate in organic synthesis. The differing reactivity of the C-Cl and C-I bonds allows for selective functionalization through various cross-coupling reactions.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 239.44 g/mol | [1][2] |
| Chemical Formula | C₅H₃ClIN | [1][2] |
| CAS Number | 77332-90-2 | [1][2] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | [3] |
| InChI Key | JZMJGLPDACZKBC-UHFFFAOYSA-N | [2] |
| SMILES | Clc1cncc(I)c1 | [3] |
Synthesis and Purification: A Validated Protocol
The synthesis of substituted pyridines often requires multi-step procedures. While various methods for the synthesis of halopyridines exist, a common approach involves the halogenation of a suitable pyridine precursor. For this compound, a reliable synthesis can be achieved through the iodination of 3-chloropyridine. The following protocol is a self-validating system designed for reproducibility.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 3-chloropyridine.
Reagents and Materials:
-
3-Chloropyridine
-
N-Iodosuccinimide (NIS)
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Sulfuric acid
-
Dichloromethane (DCM)
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Sodium thiosulfate solution (10%)
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-chloropyridine (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Iodination: Slowly add N-Iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature is maintained below 5 °C. The reaction is exothermic, and careful addition is crucial to prevent side reactions.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture over crushed ice. This will precipitate the crude product.
-
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with a 10% sodium thiosulfate solution (to remove any unreacted iodine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of sulfuric acid as a solvent protonates the pyridine ring, deactivating it towards electrophilic substitution but directing the substitution to the meta-position (C-5).
-
N-Iodosuccinimide is a mild and effective iodinating agent for this transformation.
-
The aqueous work-up and washing steps are critical for removing inorganic salts and unreacted reagents, ensuring a cleaner crude product for purification.
The logical flow of this synthesis and purification process is illustrated in the diagram below.
Caption: Workflow for the synthesis and purification of this compound.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The distinct halogen atoms allow for selective, stepwise functionalization, which is a significant advantage in the design of novel therapeutic agents. Halogenated pyridines are prevalent in many FDA-approved drugs.[4]
Key Synthetic Transformations:
-
Suzuki Coupling: The iodine at the 5-position is more reactive towards palladium-catalyzed Suzuki coupling than the chlorine at the 3-position. This allows for the selective introduction of aryl or heteroaryl groups at the C-5 position.
-
Sonogashira Coupling: Similar to the Suzuki coupling, the C-I bond can be selectively coupled with terminal alkynes under Sonogashira conditions.
-
Buchwald-Hartwig Amination: The C-Cl bond can be targeted for C-N bond formation, allowing for the introduction of various amine functionalities.
These selective transformations make this compound a valuable starting material in the synthesis of compounds targeting a range of diseases, including cancer and neurological disorders.[5]
The relationship between the starting material and its potential transformations is depicted below.
Caption: Synthetic utility of this compound in cross-coupling reactions.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[2][6]
Hazard Identification: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][8]
In case of accidental exposure, follow standard first-aid measures and seek immediate medical attention. Always consult the Safety Data Sheet (SDS) for complete and detailed information before use.[6][7][8]
Conclusion
This compound is a high-value chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, stemming from the distinct halogen substituents, allow for a high degree of control in synthetic transformations. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible use in research and development.
References
- 1. This compound - CAS:77332-90-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. 3-Chloro-5-iodo-pyridine | C5H3ClIN | CID 24229178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [sobekbio.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3-Chloro-5-iodopyridine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 3-Chloro-5-iodopyridine
In the landscape of modern medicinal and materials chemistry, the strategic functionalization of heterocyclic scaffolds is paramount. This compound emerges as a highly valuable, yet under-documented, building block for the synthesis of complex molecular architectures. Its unique arrangement of a pyridine core, a moderately reactive chloro group, and a highly reactive iodo group offers a platform for sequential and site-selective cross-coupling reactions. This guide provides a comprehensive overview of the known properties, theoretical reactivity, and practical applications of this versatile intermediate, designed to empower researchers in leveraging its synthetic potential.
This document moves beyond a simple recitation of facts, offering insights into the causality behind experimental design when working with dihalogenated pyridines. While specific experimental data for this exact isomer is sparse in published literature, this guide synthesizes information from analogous systems to provide robust, field-proven strategies for its use.
Core Physicochemical Properties
A foundational understanding of a reagent's physical properties is critical for its effective use in synthesis, including purification and storage.
Structural and General Data
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 77332-90-2 | [1] |
| Molecular Formula | C₅H₃ClIN | [1] |
| Molecular Weight | 239.44 g/mol | [1] |
| Physical Form | Solid | |
| Canonical SMILES | C1=C(C=NC=C1I)Cl | [1] |
| InChI Key | JZMJGLPDACZKBC-UHFFFAOYSA-N | [1] |
Thermal and Solubility Profile
Detailed experimental data for the melting point, boiling point, and solubility of this compound are not consistently reported in publicly available literature. However, data from closely related isomers provide a reasonable estimation for experimental planning.
-
Melting Point: Not experimentally reported. For context, the isomeric 2-Chloro-5-iodopyridine has a reported melting point of 95-98 °C. It is reasonable to anticipate a similar melting point for the 3-chloro-5-iodo isomer.
-
Boiling Point: Not reported, likely decomposes at higher temperatures under atmospheric pressure.
-
Solubility: Expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). It is predicted to have low solubility in water and non-polar solvents like hexanes.
Synthesis of this compound: Plausible Routes
Proposed Synthetic Protocol via Sandmeyer-type Reaction
A reliable method for introducing an iodo group onto an aromatic ring is the Sandmeyer reaction, starting from an amino precursor. This proposed multi-step synthesis begins with the readily available 3-amino-5-chloropyridine.
References
An In-depth Technical Guide to the Chemical Structure and Applications of 3-Chloro-5-iodopyridine
This guide provides a comprehensive technical overview of 3-chloro-5-iodopyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and synthetic chemistry. This document delves into the compound's chemical properties, synthesis, spectroscopic characterization, and reactivity, with a focus on its application as a versatile building block in the construction of complex molecular architectures.
Introduction: The Strategic Importance of this compound
This compound is a key heterocyclic intermediate characterized by a pyridine ring substituted with both a chlorine and an iodine atom at the 3 and 5 positions, respectively. This unique substitution pattern imparts differential reactivity to the molecule, making it a highly valuable synthon in organic synthesis. The presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, enabling the stepwise and controlled introduction of different substituents. This strategic advantage is paramount in the fields of medicinal chemistry and materials science, where precise molecular design is critical for achieving desired biological activities or material properties.
The pyridine core itself is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive natural products. The strategic placement of chloro and iodo groups on this privileged structure opens up a multitude of possibilities for generating diverse libraries of novel compounds for drug discovery screening and for the synthesis of advanced materials.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 77332-90-2 | [1][2] |
| Molecular Formula | C₅H₃ClIN | [1] |
| Molecular Weight | 239.44 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | Clc1cncc(I)c1 | [1] |
| InChI | 1S/C5H3ClIN/c6-4-1-5(7)3-8-2-4/h1-3H | [1] |
| InChIKey | JZMJGLPDACZKBC-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 2, 4, and 6 of the pyridine ring. The chemical shifts and coupling constants will be influenced by the electronegativity and position of the chloro and iodo substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the halogen atoms (C3 and C5) will exhibit characteristic chemical shifts.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (239.44 g/mol ). The fragmentation pattern will be influenced by the relative strengths of the C-Cl and C-I bonds.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring, as well as the C-Cl and C-I stretching vibrations.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. A common and effective method involves a Sandmeyer-type reaction starting from a readily available aminopyridine precursor.
Proposed Synthesis Route: Sandmeyer Reaction
A plausible and efficient synthesis of this compound involves the diazotization of 3-amino-5-chloropyridine followed by an in-situ reaction with an iodide source. This classical transformation provides a reliable method for introducing an iodine atom onto the pyridine ring.
Caption: Proposed synthesis of this compound via a Sandmeyer reaction.
Detailed Experimental Protocol (Proposed)
Disclaimer: This protocol is a proposed method based on established chemical principles for Sandmeyer reactions on heterocyclic amines. It should be adapted and optimized by a qualified chemist in a controlled laboratory setting.
Step 1: Diazotization of 3-Amino-5-chloropyridine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool a solution of concentrated sulfuric acid in water.
-
Slowly add 3-amino-5-chloropyridine to the cooled acid solution while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Cool the sodium nitrite solution in an ice bath.
-
Slowly add the cold sodium nitrite solution to the solution of 3-amino-5-chloropyridine, keeping the reaction temperature between 0 and 5 °C. The addition should be controlled to prevent excessive foaming and a rise in temperature.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Iodination
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. A vigorous evolution of nitrogen gas will be observed. The addition should be done at a rate that keeps the reaction under control.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen ceases.
Step 3: Work-up and Purification
-
Neutralize the reaction mixture with a suitable base, such as sodium hydroxide solution, until it is slightly basic.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash them with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position, leaving the 3-position available for subsequent transformations.
Caption: Differential reactivity of this compound in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, this reaction can be selectively performed at the C-I bond to introduce aryl or vinyl substituents.
Exemplary Protocol: Synthesis of 3-Chloro-5-phenylpyridine
-
To a reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain 3-chloro-5-phenylpyridine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction can be chemoselectively carried out at the C-I bond of this compound.
Exemplary Protocol: Synthesis of 3-Chloro-5-(phenylethynyl)pyridine
-
In a reaction flask, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
Add a suitable solvent, such as THF or DMF.
-
Add phenylacetylene (1.1 equiv) to the mixture.
-
Stir the reaction under an inert atmosphere at room temperature or with gentle heating.
-
Monitor the reaction until the starting material is consumed.
-
After completion, perform a work-up, which typically involves filtering off the amine salt and concentrating the filtrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be selectively performed at the C-I bond of this compound to introduce a variety of primary or secondary amines.
Exemplary Protocol: Synthesis of N-Aryl-3-chloro-5-pyridinamine
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture at a temperature typically between 80 and 120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and quench with water.
-
Extract the product with an organic solvent and purify by column chromatography.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on data for similar compounds, it may be harmful if swallowed, and may cause skin and eye irritation.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important and versatile building block in modern organic synthesis. Its differential reactivity, stemming from the presence of both chloro and iodo substituents on the pyridine ring, allows for selective and sequential functionalization. This capability makes it an invaluable tool for medicinal chemists and materials scientists in the design and synthesis of novel and complex molecules. The synthetic protocols outlined in this guide, particularly those involving palladium-catalyzed cross-coupling reactions, provide a robust framework for the utilization of this compound in a wide range of research and development applications.
References
A Technical Guide to 3-Chloro-5-iodopyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
3-Chloro-5-iodopyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and steric properties, stemming from the distinct halogen substituents on the pyridine core, enable highly selective and sequential functionalization. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis and purification protocols, characteristic spectroscopic data, and its strategic application in complex molecular synthesis, particularly through palladium-catalyzed cross-coupling reactions. Authored from the perspective of a senior application scientist, this document aims to equip researchers, chemists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this versatile reagent in their research endeavors.
Introduction and Core Concepts
Halogenated pyridines are a cornerstone of modern organic synthesis, serving as versatile precursors for a vast array of functionalized molecules.[1][2] Among these, this compound (CAS No: 77332-90-2) has emerged as a particularly valuable intermediate.[3][4] Its utility is rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-chloro (C-Cl) bonds, a feature that allows for programmed, site-selective introduction of diverse functionalities.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[5] The name is derived by identifying the parent heterocycle (pyridine) and listing the substituents (chloro, iodo) in alphabetical order, preceded by their positional locants (3 and 5, respectively).
This guide will explore the essential technical aspects of this compound, providing a comprehensive resource for its practical application in a laboratory setting.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use. This compound is a solid at room temperature with a molecular weight of 239.44 g/mol .[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 77332-90-2 | [3][5] |
| Molecular Formula | C₅H₃ClIN | [3][5] |
| Molecular Weight | 239.44 g/mol | [3][5] |
| Appearance | Solid | [3] |
| IUPAC Name | This compound | [5] |
| SMILES String | Clc1cncc(I)c1 | [3] |
| InChI Key | JZMJGLPDACZKBC-UHFFFAOYSA-N | [3][5] |
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[7][8] Store the compound in a tightly sealed container in a dry, well-ventilated area.[7]
Synthesis and Purification Protocols
The synthesis of this compound is not trivial and several routes have been explored. A common and reliable laboratory-scale approach involves a Sandmeyer-type reaction starting from a corresponding aminopyridine. This method offers good yields and avoids the harsh conditions of some alternative procedures.[9][10]
Recommended Synthetic Protocol: Diazotization-Iodination
This protocol details the synthesis from 5-amino-3-chloropyridine. The causality behind this choice is the commercial availability of the starting material and the generally high-yielding nature of the Sandmeyer reaction for installing iodine.
Step-by-Step Methodology:
-
Diazotization: To a stirred solution of 5-amino-3-chloropyridine (1.0 eq) in a suitable acidic medium (e.g., 2 M HCl) at 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The slow, cold addition is critical to ensure the stability of the resulting diazonium salt and prevent premature decomposition and side reactions.
-
Iodination: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. A vigorous evolution of nitrogen gas will be observed. This addition should be controlled to manage the effervescence. The diazonium group is an excellent leaving group, and its displacement by the iodide nucleophile is typically efficient.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete reaction. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the recommended synthesis.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Strategic Applications
The synthetic power of this compound lies in the orthogonal reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-I bond is significantly more reactive than the C-Cl bond.[11] This reactivity difference is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-I bond much faster.
This differential allows for a two-step, selective functionalization strategy:
-
Step 1: Couple a desired group at the 5-position (iodine) under mild conditions that leave the chlorine atom untouched.
-
Step 2: Employ more forcing conditions (e.g., higher temperature, stronger phosphine ligand) to couple a second group at the 3-position (chlorine).
This strategy is invaluable in drug discovery programs, where the systematic modification of different parts of a molecule (Structure-Activity Relationship, SAR studies) is essential.[1][12]
Selective Cross-Coupling Logic Diagram
Caption: Selective sequential cross-coupling strategy for this compound.
Exemplary Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of a boronic acid at the 5-position.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical self-validating step; the exclusion of oxygen prevents the oxidation and deactivation of the Pd(0) catalyst and minimizes homocoupling of the boronic acid.[11]
-
Solvent Addition: Add degassed solvents (e.g., a mixture of Dioxane and Water, 4:1). Degassing the solvents (e.g., by sparging with argon for 30 minutes) is another crucial measure to maintain an anaerobic environment.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. The resulting 3-chloro-5-arylpyridine can be purified by chromatography.
Conclusion
This compound is a high-value synthetic intermediate whose logical design enables sophisticated molecular construction. Its primary strength, the differential reactivity of the C-I and C-Cl bonds, provides chemists with a reliable tool for sequential, site-selective functionalization. By understanding its fundamental properties, adhering to validated synthetic and handling protocols, and strategically applying its unique reactivity in cross-coupling reactions, researchers in drug discovery and materials science can significantly streamline the synthesis of complex, di-substituted pyridine derivatives. This guide serves as a foundational resource to facilitate and enhance the application of this powerful building block.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-クロロ-5-ヨード-ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound [sobekbio.com]
- 5. 3-Chloro-5-iodo-pyridine | C5H3ClIN | CID 24229178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 10. chempanda.com [chempanda.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Reactivity Profile of 3-Chloro-5-iodopyridine
<
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 3-chloro-5-iodopyridine, a versatile building block in modern synthetic chemistry. The distinct electronic and steric properties of the chloro and iodo substituents, coupled with the inherent reactivity of the pyridine ring, create a molecule with a rich and tunable chemical behavior. This document will delve into the core principles governing its reactivity, offering field-proven insights into its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, metallation, and nucleophilic substitution. Detailed experimental protocols and mechanistic considerations are provided to empower researchers, scientists, and drug development professionals in leveraging the full synthetic potential of this important heterocyclic compound.
Introduction: The Strategic Value of this compound
This compound is a pivotal intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of two different halogen atoms on the pyridine ring at the 3- and 5-positions offers a platform for selective and sequential functionalization. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chloro (C-Cl) bonds is the cornerstone of its utility, allowing for orthogonal chemical transformations.
This guide will systematically explore the reactivity of this compound, focusing on the following key areas:
-
Palladium-Catalyzed Cross-Coupling Reactions: Exploiting the differential reactivity of the C-I and C-Cl bonds in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.
-
Metallation and Halogen-Metal Exchange: Investigating the regioselectivity of deprotonation and halogen-metal exchange for the introduction of various electrophiles.
-
Nucleophilic Aromatic Substitution: Examining the susceptibility of the halogenated positions to nucleophilic attack.
By understanding the underlying principles of its reactivity, chemists can strategically design synthetic routes to complex molecular targets with high efficiency and selectivity.
The Dichotomy of Halogen Reactivity: Iodine vs. Chlorine
The primary driver of the selective reactivity of this compound is the disparity in bond strength and polarizability between the C-I and C-Cl bonds. The C-I bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0).[2] This reactivity trend (I > Br > OTf > Cl) is a well-established principle in cross-coupling chemistry.[2][3]
This inherent difference allows for the selective functionalization of the 5-position (iodine) while leaving the 3-position (chlorine) intact for subsequent transformations. This "orthogonal" reactivity is a powerful tool for building molecular complexity in a controlled manner.[4][5]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7] this compound is an excellent substrate for these transformations, offering a predictable platform for selective functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling reaction is a robust method for the formation of biaryl and vinyl-aryl structures.[3][8] In the case of this compound, the reaction can be tuned to selectively occur at the C-I bond.[2]
Key Mechanistic Insight: The catalytic cycle of the Suzuki coupling involves three primary steps: oxidative addition, transmetallation, and reductive elimination.[3] The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step, and the greater reactivity of the C-I bond ensures preferential reaction at the 5-position.[3]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 5-Position
Objective: To synthesize 3-chloro-5-phenylpyridine.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction vial containing the substrates and base.
-
Add degassed water to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Suzuki Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Chloro-5-phenylpyridine | >95 |
| 2 | 4-Methoxyphenylboronic acid | 3-Chloro-5-(4-methoxyphenyl)pyridine | >90 |
| 3 | Thiophene-2-boronic acid | 3-Chloro-5-(thiophen-2-yl)pyridine | >85 |
Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9][10] Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the C-I bond.
Causality Behind Experimental Choices: The use of a copper(I) co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetallation with the palladium complex.[9] The choice of base, typically an amine like triethylamine or piperidine, is also critical as it serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[11]
Experimental Protocol: Selective Sonogashira Coupling
Objective: To synthesize 3-chloro-5-(phenylethynyl)pyridine.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and amines.[6][12] This reaction also exhibits high selectivity for the C-I bond of this compound.[13]
Trustworthiness of the Protocol: The success of the Buchwald-Hartwig amination relies heavily on the choice of ligand and base.[12][13] Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps.[13] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is essential to deprotonate the amine without competing in the reaction.[12]
Experimental Protocol: Selective Buchwald-Hartwig Amination
Objective: To synthesize N-benzyl-3-chloro-5-aminopyridine.
Materials:
-
This compound
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, combine this compound (1.0 mmol, 1 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Add benzylamine (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 16-24 hours.
-
Cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Metallation and Halogen-Metal Exchange: Accessing Nucleophilic Pyridines
Beyond cross-coupling reactions, the reactivity of this compound can be harnessed through metallation and halogen-metal exchange to generate nucleophilic pyridine species.
Directed Ortho-Metallation (DoM)
The pyridine nitrogen can direct the deprotonation of an adjacent C-H bond using a strong base like lithium diisopropylamide (LDA).[14] However, for this compound, the presence of the halogens complicates this reactivity, and halogen-metal exchange is often a competing pathway.
Halogen-Metal Exchange
The greater lability of the C-I bond makes it susceptible to halogen-metal exchange with organolithium reagents at low temperatures.[15] This provides a regioselective route to a 3-chloro-5-lithiopyridine intermediate, which can then be trapped with various electrophiles.
Authoritative Grounding: The regioselective lithiation of halopyridines is a well-documented strategy for their functionalization.[14] The choice of the organolithium reagent and the reaction temperature are critical to favor halogen-metal exchange over other potential side reactions.
Diagram: Halogen-Metal Exchange and Electrophilic Quench
Caption: Halogen-metal exchange followed by electrophilic trapping.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, nucleophilic aromatic substitution (SNAr) can also occur on the this compound ring, particularly at the position activated by the electron-withdrawing nature of the nitrogen atom and the other halogen.[16][17] Generally, the chloro substituent is a better leaving group in SNAr than the iodo substituent under forcing conditions. However, the reactivity is highly dependent on the nature of the nucleophile and the reaction conditions.
Conclusion
This compound is a remarkably versatile and strategically important building block in organic synthesis. The pronounced difference in reactivity between the carbon-iodine and carbon-chloro bonds provides a reliable handle for selective and sequential functionalization. This guide has provided a detailed exploration of its reactivity profile, with a focus on palladium-catalyzed cross-coupling reactions, metallation, and nucleophilic substitution. The experimental protocols and mechanistic insights presented herein are intended to serve as a practical resource for researchers in the fields of drug discovery, materials science, and synthetic methodology development, enabling the efficient and creative use of this powerful synthetic intermediate.
References
- 1. chempanda.com [chempanda.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]
- 16. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-5-iodopyridine
Introduction: The Synthetic Utility and Inherent Risks of 3-Chloro-5-iodopyridine
This compound is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a chloro and an iodo group, renders it a versatile building block in cross-coupling reactions and other complex organic transformations. This guide provides an in-depth examination of the safety protocols and handling precautions necessary for the responsible use of this compound in a research and development setting. Adherence to these guidelines is paramount to mitigating risks and ensuring the well-being of laboratory personnel.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. The primary risks associated with this compound are detailed below.
Toxicological Profile
This compound is classified as harmful and an irritant.[1] The primary routes of exposure and their associated health effects are:
-
Oral: Harmful if swallowed.[1]
Given its structure as a pyridine derivative, it is prudent to handle this compound with the same level of caution as pyridine itself, which is known to cause nausea, coughing, and abdominal pain upon exposure.[4]
Physicochemical Properties and Hazards
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClIN | [1] |
| Molecular Weight | 239.44 g/mol | [1] |
| Form | Solid | |
| CAS Number | 77332-90-2 | [1] |
| Flash Point | Not applicable |
While the solid form of this compound does not present a flammability risk in the same way as liquid pyridines, upon heating, it may decompose and emit toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen chloride gas.[5]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to this compound.
Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted in a properly functioning certified chemical fume hood to control dust and vapors.[4][6] Ensure adequate ventilation in storage areas.[7]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed in the immediate vicinity of where the compound is handled.[8]
Personal Protective Equipment: A Necessary Barrier
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[6][9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4][10] It is crucial to check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are essential to prevent skin contact.[6]
-
Respiratory Protection: For situations with inadequate ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.[6]
The logical workflow for donning and doffing PPE is critical to prevent cross-contamination.
Figure 1. Recommended sequence for donning and doffing Personal Protective Equipment.
Section 3: Handling and Storage Procedures
Safe Handling Practices
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust.[7]
-
Hygiene: Wash hands and face thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[11]
-
Grounding: For procedures that may generate static electricity, proper grounding procedures should be followed to avoid ignition sources.[11]
Storage Requirements
-
Container: Store in a tightly closed, properly labeled container.[2][4]
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][8]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[3][8]
Section 4: Emergency Procedures
Prompt and correct response to an emergency situation can significantly reduce the severity of an incident.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[8][10]
-
Skin Contact: Remove all contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Spill Management
In the event of a spill, the following procedure should be followed:
Figure 2. Step-by-step workflow for responding to a chemical spill.
For large spills, evacuate the area and contact the appropriate emergency response team.[6]
Section 5: Waste Disposal
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[6][8]
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[2][7] Do not discharge into drains or rivers.[3]
Conclusion
This compound is a valuable synthetic intermediate, but its handling demands a rigorous and informed approach to safety. By integrating the principles of hazard identification, engineering controls, personal protective equipment, and emergency preparedness into all laboratory workflows, researchers can mitigate the risks associated with this compound and maintain a safe working environment. Continuous training and a proactive safety culture are the cornerstones of responsible chemical research.[10]
References
- 1. 3-Chloro-5-iodo-pyridine | C5H3ClIN | CID 24229178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pppmag.com [pppmag.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.com [fishersci.com]
The Indispensable Halopyridine: A Technical Guide to Synthesis, Reactivity, and Application in Modern Drug Discovery
Abstract
Substituted halopyridines represent a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of blockbuster pharmaceuticals. Their unique electronic properties, coupled with their synthetic versatility, make them invaluable building blocks for drug development professionals. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of substituted halopyridines. We will delve into the nuances of regioselective halogenation, explore the intricacies of pivotal cross-coupling reactions and nucleophilic aromatic substitutions, and showcase the transformative impact of these moieties through case studies of FDA-approved drugs. This guide is intended to serve as a practical resource for researchers and scientists, offering not only theoretical insights but also actionable experimental protocols and workflows.
The Strategic Importance of the Halopyridine Motif in Medicinal Chemistry
The pyridine ring is a prevalent scaffold in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The introduction of a halogen atom onto the pyridine ring profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Halogens can act as bioisosteres for other functional groups, modulate the pKa of the pyridine nitrogen, and serve as versatile synthetic handles for further molecular elaboration. A recent analysis of FDA-approved drugs from 2014-2023 revealed that 54 new molecular entities contained a pyridine ring, with a significant portion of these featuring halogen substituents.[1][3] This underscores the continued and growing importance of halopyridines in the design of novel therapeutics across a wide range of disease areas, including oncology, central nervous system disorders, and infectious diseases.[3]
Synthesis of Substituted Halopyridines: A Chemist's Toolkit
The ability to regioselectively introduce a halogen atom onto a pyridine ring is a critical first step in the synthesis of many pharmaceutical agents. The choice of halogenation strategy is dictated by the desired substitution pattern and the electronic nature of the substituents already present on the pyridine core.
Electrophilic Halogenation: Taming a Reluctant Ring
Direct electrophilic halogenation of the electron-deficient pyridine ring is often challenging and requires harsh conditions.[4] The inherent C3-directing effect of the ring nitrogen can lead to mixtures of regioisomers.[4] However, for specific substitution patterns, this can be a viable approach.
Halogenation of Pyridine N-Oxides: A Regioselective Gateway to 2-Halopyridines
A more controlled and widely employed method for introducing a halogen at the 2-position is through the corresponding pyridine N-oxide. The N-oxide activates the ring towards electrophilic attack and directs halogenation to the 2- and 4-positions. Subsequent deoxygenation provides the desired 2-halopyridine. This methodology offers a practical and efficient route to these valuable intermediates.[5][6]
Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine N-Oxide
Materials:
-
Substituted Pyridine N-Oxide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.1 equiv)
-
2,6-Lutidine (1.2 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the substituted pyridine N-oxide in dichloromethane.[4]
-
Add 2,6-lutidine to the solution.[4]
-
Cool the reaction mixture to 0 °C in an ice bath.[4]
-
Add phosphorus oxychloride dropwise to the cooled solution.[4]
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.[4]
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sandmeyer and Related Diazotization Reactions
The Reactivity Landscape of Halopyridines: Building Molecular Complexity
The carbon-halogen bond on a pyridine ring is a versatile functional group that can participate in a wide array of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Dance of Electrons
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when a halogen is positioned at the 2- or 4-position. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[8][9] The stability of this intermediate is key to the reaction's facility, with the negative charge being delocalized onto the electronegative nitrogen atom.[8] Consequently, 2- and 4-halopyridines are significantly more reactive towards SNAr than their 3-halo counterparts.[9][10]
Caption: Mechanism of Nucleophilic Aromatic Substitution on 4-Chloropyridine.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, and halopyridines are workhorse substrates in these transformations. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivities, especially with the less reactive chloropyridines.
The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions in drug discovery. For halopyridines, the reactivity trend is generally I > Br > Cl, reflecting the C-X bond dissociation energies. While iodides and bromides are more reactive, recent advances in ligand design have enabled the efficient coupling of the more economical and readily available chloropyridines.[11][12]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a Substituted Chloropyridine
Materials:
-
Substituted Chloropyridine (0.5 mmol)
-
Arylboronic acid (0.6-0.75 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.5-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃) (1.0-1.5 mmol)
-
Solvent (e.g., Dioxane/H₂O, DMF)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the substituted chloropyridine, arylboronic acid, palladium catalyst, and base.[11]
-
Add the solvent and seal the vial with a cap.[11]
-
Place the vial in the microwave reactor.[11]
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[11]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 |
| 3 | 3-Furylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 16 | 78 |
| Data compiled from established literature and represents typical yields. |
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a diverse range of aminopyridines. This reaction is of paramount importance in medicinal chemistry, as the aminopyridine moiety is a common pharmacophore. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.[13][14]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Volatile amine (e.g., methylamine, 5.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)
-
Toluene
-
Sealed tube
Procedure:
-
To a sealed tube, add the 2-bromopyridine, Pd(OAc)₂, dppp, and NaOt-Bu in toluene.[15][16]
-
Cool the mixture to -78 °C and add the liquefied volatile amine.[15]
-
Seal the tube and heat at 80 °C overnight (approximately 14 hours).[15]
-
After cooling, carefully open the tube and quench the reaction with water.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Substituted Halopyridines in Action: Case Studies of FDA-Approved Drugs
The synthetic utility of substituted halopyridines is best illustrated by their central role in the synthesis of numerous life-changing medications.
Case Study: Etoricoxib (Arcoxia®) - A COX-2 Selective Inhibitor
Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID), features a 2-amino-5-chloro-3-phenylpyridine core. The synthesis of this key intermediate relies on the chemoselective functionalization of a dihalopyridine precursor, highlighting the strategic use of differential reactivity between halogen atoms.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 3-Chloro-5-iodopyridine in Common Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-5-iodopyridine, a halogenated pyridine derivative of significant interest in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's physicochemical properties and the principles of solvent-solute interactions. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems.
Compound Profile: this compound
This compound is a polysubstituted aromatic heterocycle. The presence of a pyridine ring, a chloro group, and an iodo group imparts a unique combination of polarity, lipophilicity, and reactivity to the molecule.
| Property | Value | Source |
| CAS Number | 77332-90-2 | |
| Molecular Formula | C₅H₃ClIN | [1] |
| Molecular Weight | 239.44 g/mol | [1] |
| Physical State | Solid | |
| Computed logP | 2.1 | [1] |
| Melting Point | Not available. For the related isomer 2-Chloro-5-iodopyridine, the melting point is 95-98 °C. |
The computed octanol-water partition coefficient (logP) of 2.1 suggests that this compound has a moderate degree of lipophilicity, indicating it is likely to have appreciable solubility in organic solvents.[1] The pyridine nitrogen atom can act as a hydrogen bond acceptor, potentially contributing to its solubility in protic solvents.
Theoretical Framework for Solubility Prediction
The fundamental principle governing solubility is "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. The solubility of this compound can be predicted by considering its structural features in relation to the properties of common laboratory solvents.
Influence of Molecular Structure on Solubility
-
Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and allows for hydrogen bonding with protic solvents. Pyridine itself is miscible with water and a wide range of organic solvents.[2][3][4]
-
Halogen Substituents: The chloro and iodo groups are electron-withdrawing and increase the molecular weight and van der Waals forces. While they contribute to the molecule's overall polarity, they also increase its lipophilicity, which generally favors solubility in nonpolar organic solvents.
Predicted Solubility Profile
Based on these structural considerations, the following solubility profile for this compound is anticipated:
-
High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), which can engage in dipole-dipole interactions.
-
Moderate to High Solubility: In chlorinated solvents like dichloromethane and chloroform, due to favorable van der Waals interactions.
-
Moderate Solubility: In lower alcohols like methanol and ethanol, where hydrogen bonding with the pyridine nitrogen can occur.
-
Low Solubility: In nonpolar aliphatic solvents such as hexane and cyclohexane, as the polar nature of the pyridine ring will hinder dissolution.
-
Very Low Solubility: In water, as the significant lipophilic character imparted by the halogen substituents will likely overcome the hydrogen bonding potential of the pyridine nitrogen.
The relationship between solvent properties and the predicted solubility of this compound can be visualized as follows:
Caption: Predicted solubility based on solvent type.
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear path to determining both qualitative and quantitative solubility.
Materials and Equipment
-
This compound
-
A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometers
-
Syringe filters (0.45 µm)
-
Glass vials with screw caps
-
Pipettes and other standard laboratory glassware
Experimental Workflow Diagram
The overall process for determining solubility can be visualized with the following workflow:
Caption: Experimental workflow for solubility determination.
Protocol 1: Qualitative Solubility Assessment
This protocol provides a rapid assessment of solubility in various solvents.
-
Sample Preparation: Add approximately 1-2 mg of this compound to a small glass vial.
-
Solvent Addition: Add 0.1 mL of the test solvent to the vial.
-
Mixing: Vigorously mix the contents using a vortex mixer for 1 minute.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Solvent Addition: If the solid has not fully dissolved, continue adding the solvent in 0.1 mL increments, with vortexing after each addition, up to a total volume of 1 mL.
-
Classification: Classify the solubility based on the following criteria:
-
Very Soluble: Dissolves in < 0.1 mL.
-
Freely Soluble: Dissolves in 0.1 - 0.5 mL.
-
Soluble: Dissolves in 0.5 - 1.0 mL.
-
Slightly Soluble: A significant portion dissolves in 1.0 mL.
-
Insoluble: Little to no solid dissolves in 1.0 mL.
-
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
This method provides precise, quantitative solubility data at a specific temperature.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath at the desired temperature (e.g., 25 °C). Allow the solution to equilibrate for at least 24 hours to ensure that the maximum amount of solute has dissolved.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully draw a known volume of the supernatant into a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed, dry vial. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.
-
Mass Determination of the Solution: Immediately cap the vial containing the filtered solution and weigh it to determine the mass of the saturated solution.
-
Solvent Evaporation: Carefully evaporate the solvent from the vial. This can be achieved by using a gentle stream of nitrogen, a rotary evaporator, or by placing the vial in a vacuum oven at a temperature below the decomposition point of this compound.
-
Mass Determination of the Solute: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it to determine the mass of the dissolved this compound.
-
Calculation of Solubility: The solubility can be calculated in various units, such as g/L or mg/mL, using the following formula:
Solubility (mg/mL) = (Mass of dissolved solute (mg)) / (Volume of solvent (mL))
The mass of the solvent is determined by subtracting the mass of the dissolved solute from the mass of the saturated solution. The volume of the solvent can then be calculated using its density at the experimental temperature.
Data Summary and Interpretation
The results from the experimental protocols should be compiled into a clear and concise table for easy comparison.
| Solvent | Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Water | 10.2 | ||
| Methanol | 5.1 | ||
| Ethanol | 4.3 | ||
| Acetone | 5.1 | ||
| Ethyl Acetate | 4.4 | ||
| Dichloromethane | 3.1 | ||
| Toluene | 2.4 | ||
| Hexane | 0.1 | ||
| DMSO | 7.2 | ||
| DMF | 6.4 |
Interpretation of Results: The experimentally determined solubility data should be analyzed in the context of the theoretical predictions. A strong correlation between the polarity of the solvent and the solubility of this compound is expected. Any deviations from the predicted behavior should be noted and may suggest specific solvent-solute interactions.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. While published data is scarce, a sound theoretical framework based on its molecular structure allows for reasonable predictions of its solubility in common laboratory solvents. The detailed experimental protocols provided herein offer a robust methodology for researchers to determine both qualitative and quantitative solubility, enabling the informed selection of solvents for synthesis, purification, and formulation development.
References
Methodological & Application
Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 3-Chloro-5-iodopyridine for Pharmaceutical Scaffolding
Introduction: The Strategic Value of 3-Chloro-5-iodopyridine in Drug Discovery
This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its disubstituted pyridine core is a common motif in a multitude of biologically active molecules, serving as a versatile scaffold for the synthesis of novel therapeutic agents targeting a wide array of diseases.[1] The true synthetic power of this intermediate lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly more labile towards palladium-catalyzed cross-coupling than the more robust carbon-chlorine (C-Cl) bond. This reactivity differential allows for highly regioselective functionalization, making it an ideal substrate for sequential, site-specific Suzuki-Miyaura cross-coupling reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust protocol for the regioselective Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of this selectivity, provide a detailed, field-proven experimental protocol, and offer insights into troubleshooting and optimization.
Mechanistic Insight: The Basis of Regioselectivity
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed cycle.[2][3][4] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
The regioselectivity observed in the Suzuki coupling of this compound is dictated by the initial and often rate-determining oxidative addition step. During this step, the palladium(0) catalyst inserts itself into the carbon-halogen bond. The reactivity of aryl halides in this step follows the general trend: I > Br > OTf > Cl.[5] This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium catalyst. This inherent difference in reactivity allows for the selective coupling at the 5-position (iodo) while leaving the 3-position (chloro) intact for potential subsequent transformations.
Detailed Experimental Protocol: Mono-Arylation of this compound
This protocol is designed for the selective Suzuki-Miyaura coupling of an arylboronic acid to the 5-position of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 - 1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v or Toluene/Ethanol/H₂O)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions, including a Schlenk flask and magnetic stirrer.
-
Purification supplies (e.g., silica gel for column chromatography).
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), and the base (2.0 equiv.). Expertise & Experience: The choice of base is crucial; inorganic bases like carbonates and phosphates are generally effective. K₃PO₄ is often a good choice for challenging couplings.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to prevent oxygen from deactivating the palladium catalyst.[5]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe. Subsequently, add the palladium catalyst to the reaction mixture. Trustworthiness: Using a pre-catalyst or ensuring the catalyst is of high purity is vital for reproducibility.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-100 °C) using an oil bath or heating mantle.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-chloro-5-arylpyridine.
Data Presentation: Representative Reaction Parameters
The optimal reaction conditions can vary depending on the electronic and steric properties of the arylboronic acid. The following table provides a summary of typical conditions and expected outcomes for the regioselective Suzuki coupling of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (if applicable) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 90-98 |
| 3 | 4-Trifluoromethyl-phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 16 | 75-85 |
| 4 | 2-Methylphenyl-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 110 | 24 | 70-80 |
Note: The data in this table are compiled for illustrative purposes based on established protocols for similar substrates. Yields are highly dependent on the specific reaction scale and purity of reagents.
Visualization of Experimental Workflow and Catalytic Cycle
Caption: Experimental workflow for the regioselective Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Impure reagents. 3. Suboptimal base or solvent. | 1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[5] Use a fresh batch of catalyst. 2. Check the purity of starting materials. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction.[5] |
| Protodeboronation | Excess water or a strongly basic medium can lead to the cleavage of the C-B bond. | Use anhydrous solvents and ensure the base is dry. Consider using boronic esters (e.g., pinacol esters) for increased stability.[5] |
| Formation of Double-Coupled Product | High reaction temperature or a highly active catalyst system. | Lower the reaction temperature and/or reduce the amount of boronic acid to 1.05-1.1 equivalents to favor mono-coupling.[5] |
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of 3-chloro-5-arylpyridines, which are valuable intermediates in drug discovery and development. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds, chemists can achieve high selectivity and yield. The protocol and insights provided in this application note offer a solid foundation for successfully employing this important transformation in the laboratory.
References
Introduction: The Strategic Advantage of 3-Chloro-5-iodopyridine
An In-Depth Guide to the Strategic Application of 3-Chloro-5-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and materials science, with substituted pyridines being particularly prevalent in FDA-approved pharmaceuticals.[1][2] this compound has emerged as a highly versatile and strategic building block for the synthesis of complex molecular architectures. Its utility stems from the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chloro (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. This inherent electronic disparity allows for predictable and selective functionalization, enabling chemists to perform sequential couplings and build molecular complexity in a controlled, step-wise manner.
The C-I bond, being weaker and more polarizable, is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C-Cl bond.[3][4] This principle is the cornerstone of its application, allowing for the initial selective coupling at the C-5 position while preserving the chlorine atom at C-3 for subsequent transformations under more forcing conditions. This guide provides detailed protocols and expert insights into leveraging this reactivity for key cross-coupling reactions.
Core Principle: Chemoselectivity in C-X Bond Activation
The success of using dihalogenated substrates like this compound hinges on the ability to control which halogen reacts. The established reactivity trend for aryl halides in palladium-catalyzed oxidative addition is I > Br > OTf >> Cl.[4][5] This order is dictated by the carbon-halogen bond dissociation energies (BDEs). The lower BDE of the C-I bond compared to the C-Cl bond means that under carefully controlled conditions (catalyst, ligand, temperature), the palladium catalyst will selectively insert into the C-I bond, initiating the catalytic cycle.
Figure 1: Energy barrier diagram for the selective oxidative addition of Pd(0) into the C-I bond over the C-Cl bond of this compound.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, valued for its operational simplicity and high functional group tolerance.[5] When applied to this compound, it allows for the selective introduction of aryl or vinyl groups at the C-5 position.
Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
Objective: To synthesize 3-Chloro-5-arylpyridine derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst system by adding Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.[4]
-
Under a positive pressure of inert gas, add the catalyst mixture to the Schlenk flask, followed by anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-5-arylpyridine.
Causality Behind Choices:
-
Catalyst System: While Pd(PPh₃)₄ can be used, modern catalyst systems pairing a Pd(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are often more efficient for activating the C-I bond while leaving the C-Cl bond intact, especially at lower temperatures.[6]
-
Base: K₃PO₄ is a moderately strong base effective in the transmetalation step without promoting significant protodeboronation of the boronic acid, a common side reaction.[4][7]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or DMF with water is standard, as it helps to dissolve both the organic substrate and the inorganic base.[8][9]
Data Summary: Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) (Estimated) |
| Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 75-85 |
Note: Yields are estimations based on couplings of similar substrates and are highly dependent on the specific boronic acid used.[6]
Application Note 2: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[10][11] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are key components in pharmaceuticals and organic materials.[10]
Protocol: Selective Sonogashira Coupling at the C-I Position
Objective: To synthesize 3-Chloro-5-alkynylpyridine derivatives.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Add anhydrous THF (5 mL) and degassed triethylamine (3.0 mmol, 3 equiv.) via syringe.
-
Finally, add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise with stirring.
-
Stir the reaction at room temperature for 8-16 hours. For less reactive alkynes, gentle heating (40-50 °C) may be required.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 3-chloro-5-alkynylpyridine.
Causality Behind Choices:
-
Co-catalyst: Copper(I) iodide is a crucial co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide species.[10] This intermediate readily undergoes transmetalation with the arylpalladium(II) complex, accelerating the reaction and allowing for mild conditions.[11]
-
Base: An amine base like triethylamine serves multiple roles: it acts as a solvent, scavenges the HI produced during the reaction, and helps reduce any oxidized palladium species back to the active Pd(0) state.[10]
-
Minimizing Side Reactions: The most common side reaction is the Glaser or Hay homocoupling of the terminal alkyne.[12] This is an oxidative process and can be minimized by ensuring the reaction is thoroughly deoxygenated and maintained under a strict inert atmosphere.[12]
Application Note 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C–N bonds, a transformation of immense importance in pharmaceutical synthesis.[13][14] It allows for the coupling of aryl halides with a wide range of primary and secondary amines.
Protocol: Selective Buchwald-Hartwig Amination at the C-I Position
Objective: To synthesize 3-Chloro-5-(amino)pyridine derivatives.
Materials:
-
This compound
-
Amine (e.g., Morpholine, Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In an argon-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), (±)-BINAP (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the Schlenk tube, remove it from the glovebox, and heat the mixture to 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS. After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product via column chromatography.
Causality Behind Choices:
-
Ligand: The success of Buchwald-Hartwig amination relies heavily on the ligand. Bulky, electron-rich biarylphosphine ligands like BINAP are essential. They promote the reductive elimination step, which is often rate-limiting, and prevent the formation of catalytically inactive palladium-bridged dimers.[13]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[7][15] Weaker bases like carbonates are generally ineffective for this transformation.
-
Inert Atmosphere: The Pd(0) catalyst and the electron-rich phosphine ligands are sensitive to oxygen, so maintaining a strict inert atmosphere is critical for catalytic activity.[15][16]
Data Summary: Buchwald-Hartwig Amination
| Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) (Estimated) |
| Morpholine | Pd₂(dba)₃ (1.5), BINAP (3.6) | NaOtBu (1.4) | Toluene | 100 | 18 | 80-90 |
| Aniline | Pd₂(dba)₃ (1.5), BINAP (3.6) | NaOtBu (1.4) | Toluene | 100 | 20 | 75-85 |
| Benzylamine | Pd(OAc)₂ (2), Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-80 |
Advanced Strategy: Sequential Cross-Coupling
The true power of this compound lies in its capacity for sequential functionalization. After the initial, selective coupling at the C-5 position under mild conditions, the resulting 3-chloro-5-substituted pyridine product can be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the C-3 position. This allows for the rapid and convergent synthesis of tri-substituted pyridine scaffolds.
Causality: Activating the C-Cl bond for the second coupling typically requires a more active catalyst system (e.g., using highly active phosphine ligands like Buchwald's biarylphosphines), a stronger base, and/or higher reaction temperatures.
Figure 2: Workflow for the sequential cross-coupling functionalization of this compound.
This sequential approach provides a modular and efficient route to libraries of complex pyridine derivatives for drug discovery and materials science, starting from a single, readily available precursor.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
3-Chloro-5-iodopyridine as a building block in medicinal chemistry
An Application Guide to 3-Chloro-5-iodopyridine: A Versatile Building Block for Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel, potent, and selective therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, this compound has emerged as a particularly valuable and versatile intermediate. Its utility is anchored in the differential reactivity of its two halogen substituents, which allows for sequential, site-selective functionalization. This unique characteristic enables medicinal chemists to construct complex molecular architectures with precision and control, making it a favored starting point for library synthesis and lead optimization campaigns.
This guide provides an in-depth exploration of this compound as a key reagent in medicinal chemistry. We will delve into its fundamental physicochemical properties, dissect the logic behind its reactivity, and provide detailed, field-proven protocols for its most critical synthetic transformations. Furthermore, we will showcase its application in the synthesis of biologically active molecules, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Physicochemical Properties & Reactivity Profile
The strategic advantage of this compound lies in the predictable and exploitable difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in transition metal-catalyzed cross-coupling reactions.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 77332-90-2 | [2] |
| Molecular Formula | C₅H₃ClIN | [1] |
| Molecular Weight | 239.44 g/mol | [2] |
| Appearance | Solid | [2] |
| SMILES | Clc1cncc(I)c1 | [2] |
| InChI Key | JZMJGLPDACZKBC-UHFFFAOYSA-N | [2] |
The Principle of Chemoselective Functionalization:
The C-I bond is significantly weaker and more polarized than the C-Cl bond. This makes the iodine-bearing carbon at the 5-position far more susceptible to oxidative addition to a low-valent palladium(0) catalyst, which is the initial, rate-determining step in most cross-coupling cycles. The general reactivity trend for aryl halides in these reactions is firmly established: I > Br > OTf > Cl .[3] This reactivity differential is the cornerstone of the building block's utility, enabling chemists to perform a coupling reaction selectively at the 5-position while leaving the 3-chloro substituent intact for subsequent modification.
}
Key Synthetic Transformations: Protocols & Mechanistic Rationale
The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. Below are detailed protocols for three of the most pivotal transformations in medicinal chemistry.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between sp²-hybridized centers. It is celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.
Rationale: This protocol is optimized for selective coupling at the C-I bond. The choice of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) is crucial for efficient oxidative addition. A weak inorganic base such as sodium or cesium carbonate is sufficient to facilitate the transmetalation step without disturbing most sensitive functional groups. A mixed aqueous-organic solvent system (e.g., dioxane/water) is often used to ensure solubility of both the organic substrate and the inorganic base.[4][5]
Detailed Protocol: Selective Suzuki-Miyaura Coupling at the 5-Position
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as oxygen can oxidize and deactivate the palladium(0) catalyst.[3]
-
Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, v/v) via syringe. The solution should be stirred to create a suspension.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%), to the flask under a positive flow of inert gas.
-
Reaction Execution: Immerse the flask in a preheated oil bath (typically 85-100 °C) and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purify the crude residue by column chromatography on silica gel to yield the 3-chloro-5-arylpyridine product.
-
| Reagent/Parameter | Recommended Quantity/Condition | Rationale |
| This compound | 1.0 equiv | Limiting reagent |
| Boronic Acid/Ester | 1.1 - 1.5 equiv | Slight excess ensures complete consumption of the starting material. |
| Palladium Catalyst | 1 - 5 mol% | E.g., Pd(PPh₃)₄, PdCl₂(dppf). The choice depends on the boronic acid's reactivity. |
| Base | 2.0 - 3.0 equiv | E.g., Na₂CO₃, K₂CO₃, Cs₂CO₃. Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Degassed to remove O₂. The aqueous phase is crucial for the base and boronate salt solubility. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the catalytic cycle while maintaining selectivity for the C-I bond. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction is indispensable for introducing rigid alkynyl linkers, which are often used in molecular probes, natural product synthesis, and as precursors for other functional groups.
Rationale: The reaction proceeds via a dual catalytic cycle involving both palladium and copper(I).[7] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more nucleophilic and readily undergoes transmetalation to the palladium center, increasing the reaction rate and allowing for milder conditions.[6] An amine base, such as triethylamine (TEA) or piperidine, serves both as the base and often as the solvent.
Detailed Protocol: Selective Sonogashira Coupling at the 5-Position
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv) in a suitable solvent such as degassed triethylamine or a mixture of THF and triethylamine.
-
Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%) and Copper(I) iodide [CuI] (0.04 equiv, 4 mol%).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the mixture via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours. The formation of a salt (triethylammonium iodide) may cause the mixture to become thick.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
}
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful reaction for forming carbon-nitrogen bonds, a linkage present in a vast number of pharmaceuticals.[8] This reaction can be used to couple an amine with the 3-chloro position, often after the 5-iodo position has been functionalized.
Rationale: C-Cl bonds are significantly less reactive than C-I bonds and require a more potent catalytic system.[9] This typically involves a palladium precursor combined with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or Josiphos-type ligands). These ligands promote the challenging oxidative addition of the aryl chloride and accelerate the final reductive elimination step.[9][10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[11]
Detailed Protocol: Buchwald-Hartwig Amination at the 3-Position
-
Reaction Setup (Glovebox): Due to the air-sensitivity of the ligands and base, it is highly recommended to set up this reaction in an inert atmosphere glovebox. Combine the 3-chloro-5-substituted-pyridine (1.0 equiv), the desired primary or secondary amine (1.2 equiv), a strong base like NaOtBu (1.4 equiv), a palladium precursor such as Pd₂(dba)₃ (0.02 equiv, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 0.04 equiv, 4 mol%) in a reaction vial.
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture with vigorous stirring to a temperature typically between 90-120 °C for 12-24 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the starting material.
-
Workup and Purification:
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and water, then separate the layers.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography on silica gel.
-
}
Applications in Medicinal Chemistry: A Case Study in Kinase Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors where the nitrogen atom can act as a crucial hydrogen bond acceptor in the hinge region of the ATP binding site.[12] this compound provides a direct route to 3,5-disubstituted pyridines, a common motif in this class of drugs. For instance, novel trisubstituted morpholinopyrimidines have been synthesized as PI3 Kinase inhibitors, showcasing the utility of halogenated pyridine precursors in developing targeted therapies.[13] Similarly, dichloropyrimidines have been used to develop covalent inhibitors of the MSK1 kinase.[14]
| Example Scaffold | Biological Target/Application | Key Synthetic Step Enabled by Halogenation | Reference(s) |
| 3-Amino-5-aryl-pyridine | Kinase Inhibitors (e.g., p38, MSK1) | Sequential Suzuki and Buchwald-Hartwig Amination | [14][15] |
| 3-Chloro-5-alkynyl-pyridine | Molecular Probes, Precursors | Selective Sonogashira Coupling | [16] |
| 3,5-Diaryl-pyridine | Materials Science, Drug Scaffolds | Sequential Suzuki Couplings | [17][18] |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below are common issues and proven strategies for mitigation.
| Problem | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents/reagents.3. Inappropriate base or ligand. | 1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure all solvents are thoroughly degassed with an inert gas. Maintain a positive pressure of Ar/N₂ throughout the reaction.3. For C-Cl coupling, ensure a strong base and bulky, electron-rich ligand are used. | [3][19] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously degas all components. Use a slight excess (1.1 equiv) of the boronic acid, but avoid a large excess. | [3][20] |
| Protodeboronation | Excess water or base, prolonged heating. | Use anhydrous solvents where possible. Consider using boronic esters (e.g., pinacol esters) which are more stable. | [3] |
| Dehalogenation (Side Product) | Catalyst system is too active; presence of hydride sources. | Use a less active catalyst or lower the reaction temperature. Ensure solvents are pure. | [3][19] |
| Double Coupling | High temperature or highly active catalyst causing reaction at the C-Cl site. | For selective C-I coupling, maintain the lowest effective temperature (e.g., <100 °C). Use a less reactive catalyst system if double coupling persists. | [3] |
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined and predictable chemoselectivity provides a reliable platform for constructing complex, disubstituted pyridine cores that are central to many modern therapeutic agents. By mastering the key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—researchers can efficiently navigate chemical space, accelerate structure-activity relationship studies, and ultimately advance the development of novel medicines. The protocols and insights provided in this guide serve as a robust foundation for harnessing the full potential of this invaluable building block.
References
- 1. 3-Chloro-5-iodo-pyridine | C5H3ClIN | CID 24229178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-クロロ-5-ヨード-ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. upcommons.upc.edu [upcommons.upc.edu]
- 16. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tcichemicals.com [tcichemicals.com]
- 19. reddit.com [reddit.com]
- 20. depts.washington.edu [depts.washington.edu]
Application Notes & Protocols: Strategic Synthesis of Novel Pharmaceutical Intermediates from 3-Chloro-5-iodopyridine
Introduction: The Strategic Value of 3-Chloro-5-iodopyridine in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 77332-90-2) has emerged as a powerhouse building block for pharmaceutical synthesis.[1] Its utility stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more labile and reactive in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond.[2] This inherent chemoselectivity allows for sequential, site-selective functionalization, providing a reliable and modular approach to synthesizing polysubstituted pyridine derivatives—a scaffold frequently found in a wide array of therapeutic agents, from kinase inhibitors to neurological drugs.[3][4][5]
This guide provides detailed application notes and validated protocols for the synthesis of advanced pharmaceutical intermediates starting from this compound. We will explore the mechanistic underpinnings and practical execution of key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr).
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis. For this compound, the significantly lower bond dissociation energy of the C-I bond versus the C-Cl bond dictates the initial site of reaction, enabling the selective synthesis of 5-substituted-3-chloropyridines.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between an organoboron species and an organic halide.[6] It is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[7]
Mechanistic Insight: The reaction proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: A Pd(0) complex inserts into the C-I bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid (or ester), activated by a base, transfers its organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[6]
The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination.[6] The base is essential for activating the boronic acid to form a more nucleophilic boronate species.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
This protocol details the selective coupling of an arylboronic acid at the iodine-bearing position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Schlenk flask or microwave vial
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Add the palladium catalyst Pd₂(dba)₃ (0.015 mmol) and the ligand XPhos (0.03 mmol).[8]
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-5-arylpyridine.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | Highly active catalyst system for coupling aryl chlorides and iodides.[8] |
| Base | K₃PO₄ | Effective base for a wide range of boronic acids, minimizes side reactions.[8] |
| Solvent | Dioxane/Water (5:1) | Biphasic system that effectively dissolves both organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst.[2] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[9][10] This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further transformations (e.g., click chemistry, cyclizations) or as integral parts of a final drug molecule.[11]
Mechanistic Insight: The Sonogashira reaction involves two interconnected catalytic cycles.[10]
-
Palladium Cycle: Similar to the Suzuki reaction, it starts with the oxidative addition of the aryl iodide to a Pd(0) species.
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more reactive than the terminal alkyne itself.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The final step releases the aryl-alkyne product and regenerates the Pd(0) catalyst.[9][10]
Caption: General experimental workflow for the Sonogashira coupling.
Protocol 2: Selective Sonogashira Coupling at the C-5 Position
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Seal the flask and place it under an argon atmosphere.
-
Add anhydrous THF (8 mL) and triethylamine (2 mL) via syringe. The triethylamine acts as both the base and a solvent.[12]
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Heat the reaction mixture to 60 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography (silica gel) to yield the 3-chloro-5-alkynylpyridine.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Classic and reliable catalyst system for Sonogashira couplings.[9] |
| Base | Triethylamine (Et₃N) | Acts as both the base to deprotonate the alkyne and as a solvent. |
| Solvent | THF/Et₃N | Anhydrous conditions are crucial to prevent unwanted side reactions.[12] |
| Temperature | 60 °C | Mild conditions that are sufficient for most substrates. |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidative homocoupling of the alkyne (Glaser coupling).[11] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[13] The reaction can be performed selectively at the C-I position of this compound.
Mechanistic Insight: The catalytic cycle is analogous to other cross-coupling reactions.[15]
-
Oxidative Addition: Pd(0) inserts into the aryl-iodide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.[15]
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[13][16]
The choice of base is critical and must be strong enough to deprotonate the amine but not so reactive that it causes decomposition of the substrate or catalyst. Sodium tert-butoxide (NaOt-Bu) is a commonly used strong, non-nucleophilic base.[15][16]
Protocol 3: Selective Buchwald-Hartwig Amination at the C-5 Position
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
(±)-BINAP (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene, anhydrous
Procedure:
-
Charge a flame-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol), (±)-BINAP (0.04 mmol), and NaOt-Bu (1.4 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add this compound (1.0 mmol) followed by the amine (1.2 mmol).
-
Heat the reaction mixture to 80-100 °C with stirring for 4-24 hours.[17]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 5-amino-3-chloropyridine derivative.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / BINAP | A robust system; BINAP is a bidentate phosphine ligand that promotes efficient coupling.[13][17] |
| Base | NaOt-Bu | Strong, non-nucleophilic base required to form the palladium amido complex.[16] |
| Solvent | Toluene | Anhydrous, high-boiling, non-polar solvent suitable for this transformation. |
| Temperature | 80-100 °C | Necessary to overcome the activation energy for the catalytic steps. |
| Atmosphere | Inert (Ar or N₂) | Essential to protect the catalyst from oxygen.[17] |
Part 2: Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling reactions functionalize the C-5 position, the C-3 chloro substituent can be targeted under different conditions. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), especially when compared to a benzene ring.[18][19] However, without strong electron-withdrawing groups in the ortho or para positions, SNAr reactions on chloropyridines typically require forcing conditions (high temperatures, strong nucleophiles).[20][21]
Mechanistic Insight: The SNAr reaction proceeds via an addition-elimination mechanism.[20]
-
Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20]
-
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored.
This pathway becomes more viable after the C-5 position has been functionalized with an electron-withdrawing group via one of the cross-coupling reactions described above.
Protocol 4: SNAr with an Alkoxide on a C-5 Functionalized Pyridine
This protocol assumes the starting material is a 3-chloro-5-arylpyridine (product of Protocol 1), where the aryl group provides some electronic activation.
Materials:
-
3-Chloro-5-arylpyridine
-
Sodium methoxide (NaOMe) (2.0 equivalents)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add 3-chloro-5-arylpyridine (0.5 mmol) and sodium methoxide (1.0 mmol).
-
Add anhydrous DMSO (3 mL).
-
Seal the vial and heat in a microwave reactor to 150-180 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 3-methoxy-5-arylpyridine.
Conclusion
This compound is a strategically vital building block that enables the controlled and sequential synthesis of highly functionalized pyridine derivatives. By leveraging the differential reactivity of the C-I and C-Cl bonds, researchers can selectively perform a variety of palladium-catalyzed cross-coupling reactions at the C-5 position before potentially targeting the C-3 position. The protocols outlined in this guide provide a robust framework for synthesizing novel intermediates, accelerating the discovery and development of next-generation pharmaceuticals.
References
- 1. PubChemLite - 3-chloro-5-iodo-pyridine (C5H3ClIN) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Chloro-5-iodopyridin-2-amine [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selective Functionalization of 3-Chloro-5-iodopyridine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the palladium-catalyzed cross-coupling of 3-chloro-5-iodopyridine, a valuable and versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. The inherent reactivity differences between the C-I and C-Cl bonds on the pyridine ring present a unique opportunity for selective, stepwise functionalization, which is a critical aspect of modern synthetic strategy. This guide offers in-depth application notes, detailed experimental protocols, and mechanistic insights to empower researchers to effectively utilize this important substrate.
The Strategic Advantage of Chemoselectivity
The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) center than the more robust carbon-chlorine (C-Cl) bond. This reactivity difference, a cornerstone of its synthetic application, allows for the selective coupling at the 5-position (iodine) while leaving the 3-position (chlorine) intact for subsequent transformations.
This chemoselectivity is governed by the relative bond dissociation energies and the kinetics of oxidative addition, the first and often rate-determining step in many cross-coupling catalytic cycles. By carefully selecting the palladium catalyst, ligands, base, and reaction conditions, chemists can achieve high yields of mono-functionalized products, opening avenues for the divergent synthesis of complex pyridine-containing scaffolds.
Core Palladium-Catalyzed Coupling Methodologies
Four major classes of palladium-catalyzed cross-coupling reactions are particularly relevant for the functionalization of this compound: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and the Heck reaction. Each of these transformations offers a unique method for forming new carbon-carbon or carbon-heteroatom bonds at the C-5 position with high selectivity.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and vinyl-pyridine structures. The reaction of this compound with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base, proceeds selectively at the C-I bond.
Causality Behind Experimental Choices:
-
Palladium Precursor: Palladium(II) sources like Pd(OAc)₂ or preformed catalysts such as Pd(PPh₃)₄ are commonly used. The active Pd(0) species is generated in situ.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. For the coupling of heteroaryl halides, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective in promoting the oxidative addition and subsequent steps.
-
Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is required to activate the organoboron reagent for transmetalation. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-5 Position
This protocol is a representative procedure and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add this compound, the desired arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | >95 (Est.) | General Method |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | High (Est.) | General Method |
| 3-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 80 | 16 | High (Est.) | General Method |
Note: Estimated yields are based on typical outcomes for similar substrates.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds with high selectivity at the C-I bond.
Causality Behind Experimental Choices:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are common choices.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves as both the base and often as the solvent.
-
Solvent: Anhydrous solvents like THF, DMF, or the amine base itself are used to prevent the homocoupling of the alkyne (Glaser coupling).
A study has shown that the Sonogashira coupling of 2-chloro-5-iodopyridine with phenylacetylene using PdCl₂(PPh₃)₂ in a γ-valerolactone-based ionic liquid at 55°C for 3 hours yielded 2-chloro-5-(2-phenylethynyl)pyridine in 72% yield.[1] Increasing the equivalents of phenylacetylene under the same conditions led to the formation of 2,5-bis(2-phenylethynyl)pyridine in 69% yield.[1]
Protocol 2: Selective Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.1-1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous and degassed THF and TEA.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Sonogashira Coupling of a Related Substrate
| Substrate | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | [TBP][4EtOV] | 55 | 3 | 72 | [1][2] |
| 2-Chloro-5-iodopyridine | Phenylacetylene (2.5 equiv.) | PdCl₂(PPh₃)₂ / CuI | [TBP][4EtOV] | 55 | 3 | 69 (bis-coupled) | [1][2] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.[3] The reaction of this compound with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand and a strong base, selectively yields the 5-amino-3-chloropyridine derivative.
Causality Behind Experimental Choices:
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts.
-
Ligand: Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are essential for the efficient coupling of aryl chlorides and are highly effective for aryl iodides as well. These ligands promote the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being the most common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene (degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Add this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | High (Est.) | [4][5][6] |
| Aniline | Pd(OAc)₂ / RuPhos | LHMDS | Dioxane | 110 | 20 | High (Est.) | [4] |
| n-Butylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-BuOH | 90 | 24 | High (Est.) | General Method |
Note: Estimated yields are based on typical outcomes for similar substrates.
Heck Reaction: Vinylation of the Pyridine Ring
The Heck reaction provides a method for the C-C bond formation between this compound and an alkene, leading to the formation of a substituted pyridine with a new vinyl group.[7] The reaction is catalyzed by a palladium complex in the presence of a base. As with the other coupling reactions, the C-I bond is the preferred site of reaction.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(OAc)₂ or PdCl₂ are common and effective catalysts.
-
Ligand: While some Heck reactions can proceed without a phosphine ligand (ligand-free conditions), the use of ligands such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine can improve the reaction efficiency and selectivity.
-
Base: An organic base like triethylamine (TEA) or an inorganic base such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is used to neutralize the HX formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed.
Protocol 4: General Procedure for the Heck Reaction of this compound
Materials:
-
This compound (1.0 equiv.)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triethylamine (TEA) (2.0 equiv.)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a Schlenk tube, add this compound and Pd(OAc)₂.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Heck Reactions
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ | TEA | DMF | 120 | 16 | Moderate to High (Est.) | [8][9][10][11][12] |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | NMP | 140 | 12 | High (Est.) | [9] |
| Ethylene (gas) | PdCl₂ | NaOAc | DMA | 130 | 24 | Moderate (Est.) | General Method |
Note: Estimated yields are based on typical outcomes for similar substrates.
Mechanistic Considerations and Visualization
The catalytic cycles for these four cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion/β-hydride elimination (for Heck), and reductive elimination. The high chemoselectivity for the C-I bond is primarily established in the initial oxidative addition step.
Catalytic Cycle Overview
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Applications in Drug Discovery and Development
This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The ability to selectively introduce diverse functionalities at the C-5 position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The remaining chloro-substituent can then be further functionalized, for example, through nucleophilic aromatic substitution or a second, more forcing cross-coupling reaction, to access highly substituted pyridine cores. These pyridine scaffolds are prevalent in numerous approved drugs and clinical candidates, highlighting the importance of efficient and selective synthetic methodologies.[13][14]
Conclusion
The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy in modern organic synthesis. By understanding the principles of chemoselectivity and carefully selecting the appropriate catalyst system, researchers can efficiently access a diverse array of mono-functionalized pyridine derivatives. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in the field, enabling the streamlined synthesis of complex molecules for drug discovery and development.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sctunisie.org [sctunisie.org]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 3-Chloro-5-iodopyridine
An In-Depth Guide to the Application of 3-Chloro-5-iodopyridine in Agrochemical Synthesis
In the landscape of modern agrochemical research, the pyridine scaffold is a cornerstone for the development of novel herbicides, insecticides, and fungicides.[1][2] Its presence is integral to the biological activity of numerous commercial products. Within the vast library of pyridine-based building blocks, this compound (CAS No: 77332-90-2) emerges as a particularly valuable intermediate.[3] Its utility is rooted in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly more susceptible to cleavage and participation in metal-catalyzed cross-coupling reactions than the more robust carbon-chloro (C-Cl) bond.[4] This inherent chemoselectivity provides researchers with a powerful tool for sequential, site-selective functionalization, enabling the construction of complex molecular architectures that are central to next-generation crop protection agents.
This guide provides a detailed exploration of this compound as a key synthetic intermediate. It outlines its core reactivity, presents detailed protocols for its application in pivotal cross-coupling reactions, and discusses its role in the synthesis of advanced agrochemical scaffolds.
Physicochemical Properties and Reactivity Profile
A clear understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.
| Property | Value |
| CAS Number | 77332-90-2[3][5] |
| Molecular Formula | C₅H₃ClIN[3] |
| Molecular Weight | 239.44 g/mol [3] |
| Appearance | Solid[3] |
| SMILES | Clc1cncc(I)c1[3] |
| InChI Key | JZMJGLPDACZKBC-UHFFFAOYSA-N[3] |
The synthetic value of this compound is dominated by the reactivity difference between the iodine and chlorine substituents. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > OTf > Cl.[4] This allows for the selective formation of a new bond at the 5-position (iodine) while leaving the 3-position (chlorine) intact for subsequent transformations. This two-step functionalization capability is a key strategic advantage in multi-step syntheses.
Core Application: Selective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for carbon-carbon bond formation. Its application to this compound allows for the chemoselective introduction of aryl or heteroaryl substituents at the 5-position.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling of this compound
This protocol details a general procedure for the selective coupling at the C-I bond, a foundational step for building more complex agrochemical candidates.
Objective: To synthesize 3-chloro-5-arylpyridine derivatives with high selectivity.
Causality of Experimental Design:
-
Catalyst System: A palladium(0) species is the active catalyst. Pd(dppf)Cl₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is crucial; its large bite angle and electron-donating properties stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base: An aqueous base (e.g., K₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used to dissolve both the organic-soluble halide and the water-soluble base, facilitating the reaction at the interface.[6]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and low yields.[4] Therefore, degassing the solvent and maintaining an inert nitrogen or argon atmosphere is critical.
Experimental Workflow Diagram:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Standard laboratory glassware, inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inerting the System: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.[4]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). Subsequently, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction Execution: Lower the flask into a pre-heated oil bath and stir the reaction mixture vigorously at 80-100 °C.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3-chloro-5-arylpyridine.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Mitigation Strategy |
| Low Yield | Inactive catalyst; presence of oxygen. | Use a fresh batch of catalyst. Ensure all solvents are thoroughly degassed and a strict inert atmosphere is maintained.[4] |
| Homocoupling of Boronic Acid | Presence of oxygen; elevated temperature. | Improve degassing procedures. Run the reaction at the lower end of the recommended temperature range (e.g., 80 °C).[4] |
| Protodeboronation | Excess water or base; prolonged reaction time. | Use anhydrous solvents where possible and ensure the base is dry. Boronic esters can be used for increased stability.[4] |
| Dehalogenation (C-I to C-H) | Catalyst system; reaction temperature/time. | Optimize reaction time to avoid prolonged heating after completion. Screen different catalyst/ligand combinations.[4] |
Application in the Synthesis of Agrochemical Scaffolds
The functionalized 3-chloro-5-arylpyridines produced via Protocol 1 are valuable intermediates for a variety of agrochemicals. The remaining chlorine atom can be targeted in subsequent reactions, such as nucleophilic aromatic substitution (SNAr) or further cross-coupling, to complete the synthesis of the target molecule.
Conceptual Pathway to Pyridyl-Based Herbicides and Fungicides
Many herbicides and fungicides feature a pyridyloxy or pyridylamino moiety linked to another aromatic system. This compound provides a direct route to these structures.
Caption: Synthetic strategy from this compound to complex agrochemicals.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on a 3-Chloropyridine Intermediate
This protocol describes the displacement of the remaining chlorine atom from a 3-chloro-5-arylpyridine intermediate, a common strategy to synthesize pyridyloxyphenoxy herbicides or related fungicides.
Objective: To synthesize a 3-aryloxy-5-arylpyridine or 3-arylamino-5-arylpyridine derivative.
Causality of Experimental Design:
-
Substrate: The electron-withdrawing nature of the pyridine ring and the aryl substituent at the 5-position activates the chlorine atom at the 3-position towards nucleophilic attack.
-
Nucleophile & Base: A phenol (R-OH) or aniline (R-NH₂) is used as the nucleophile. A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the nucleophile, generating a more potent alkoxide or anilide anion that readily attacks the pyridine ring.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents effectively solvate the cation of the base, leaving the nucleophilic anion highly reactive, and they can withstand the high temperatures often required for SNAr reactions.
Materials:
-
3-Chloro-5-arylpyridine intermediate (from Protocol 1) (1.0 eq)
-
Substituted Phenol or Aniline (1.1 - 1.5 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃) (1.5 - 2.5 eq)
-
Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
-
Nucleophile Activation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous DMF. Cool the suspension in an ice bath. Slowly add a solution of the phenol or aniline (1.2 eq) in DMF. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the nucleophilic anion.
-
Substrate Addition: Add a solution of the 3-chloro-5-arylpyridine intermediate (1.0 eq) in anhydrous DMF to the reaction mixture dropwise.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the specific substrates.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Conclusion
This compound is a high-value, versatile building block for agrochemical synthesis. Its well-defined chemoselectivity, allowing for sequential cross-coupling and nucleophilic substitution reactions, provides a robust and logical pathway for the creation of complex and potent active ingredients. The protocols detailed herein offer a practical framework for researchers to leverage the unique reactivity of this intermediate, paving the way for the discovery and development of innovative crop protection solutions. The principles of catalyst selection, reaction control, and strategic functionalization are paramount to achieving high efficiency and yield in these synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-クロロ-5-ヨード-ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound [sobekbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the Selective Sonogashira Coupling of 3-Chloro-5-iodopyridine: A Guide to Catalyst Selection, Reaction Optimization, and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, proving indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] This application note provides a detailed experimental procedure for the selective Sonogashira coupling of 3-Chloro-5-iodopyridine with a terminal alkyne. The protocol leverages the differential reactivity of aryl halides (I > Br > Cl) to achieve chemoselective coupling at the iodo-position while preserving the chloro-substituent for subsequent transformations.[4] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide expert insights into troubleshooting and safety considerations.
Principle and Mechanistic Overview
The Sonogashira reaction employs a dual catalytic system, utilizing both palladium and copper(I) salts to facilitate the coupling of a terminal alkyne with an aryl or vinyl halide under mild conditions.[1][2][5] The overall transformation requires a palladium(0) complex, a copper(I) co-catalyst, and an amine base, which also often serves as the solvent or co-solvent.[6][7]
The mechanism is understood to proceed via two interconnected catalytic cycles:
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the most reactive C-X bond of the aryl halide (in this case, the C-I bond of this compound) to form a Pd(II) complex.[4][8]
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the base. The base deprotonates the alkyne, which then coordinates with the copper to form a highly reactive copper(I) acetylide intermediate.[8]
-
Transmetalation and Reductive Elimination: The copper acetylide transfers its alkynyl group to the Pd(II) complex in a step known as transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination, yielding the final aryl-alkyne product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4][8]
The amine base is crucial, as it neutralizes the hydrogen halide (HI) produced as a byproduct of the reaction.[1] The inert atmosphere is vital to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), an undesired side reaction often promoted by the presence of oxygen and the copper co-catalyst.[1][2]
Visualization of the Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira coupling.
Experimental Protocol
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne (e.g., Phenylacetylene) on a 1.0 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store protected from light. |
| Phenylacetylene | ≥98% | Sigma-Aldrich | Other terminal alkynes can be substituted. |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | 98% | Strem Chemicals | Air-stable, but should be handled quickly. |
| Copper(I) Iodide (CuI) | ≥99.5% | Sigma-Aldrich | Should be a light-colored powder. |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Acros Organics | Must be anhydrous. Use a freshly opened bottle or distill. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use from a solvent purification system or a fresh sealed bottle. |
| Saturated aq. NH₄Cl | - | - | For work-up. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying. |
| Celite® 545 | - | - | For filtration. |
Equipment
-
Two-neck round-bottom flask (50 mL)
-
Condenser
-
Magnetic stir plate and stir bar
-
Schlenk line or manifold for inert gas (Argon or Nitrogen)
-
Septa and needles
-
Syringes for liquid transfer
-
TLC plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for work-up and column chromatography
Reaction Parameters Summary
| Component | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 239.40 | 239 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 112 µL (107 mg) | 1.05 | 1.05 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 21 mg | 0.03 | 0.03 (3 mol%) |
| CuI | 190.45 | 11.4 mg | 0.06 | 0.06 (6 mol%) |
| Triethylamine (Et₃N) | 101.19 | 10 mL | - | Solvent |
| Tetrahydrofuran (THF) | 72.11 | 10 mL | - | Co-Solvent |
Step-by-Step Procedure
Reaction Setup & Execution
-
Preparation: To a dry 50 mL two-neck round-bottom flask containing a magnetic stir bar, add this compound (239 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).
-
Causality Note: The solid reagents are added first to ensure accurate weighing and to allow for efficient atmospheric purging. Pd(PPh₃)₂Cl₂ is a common, relatively air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1]
-
-
Inert Atmosphere: Equip the flask with a condenser and a rubber septum. Connect the top of the condenser to an inert gas (Argon or Nitrogen) line equipped with an oil bubbler. Evacuate the flask and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Causality Note: This "purge cycle" is critical to remove oxygen, which can oxidize the Pd(0) catalyst and, more importantly, promote the undesired homocoupling of the alkyne (Glaser coupling).[2]
-
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (10 mL) and anhydrous triethylamine (10 mL) via syringe. Stir the resulting suspension for 5 minutes.
-
Causality Note: A mixture of THF and the amine base is often used to ensure solubility of all components.[7] Triethylamine acts as both the base and a co-solvent.
-
-
Alkyne Addition: Add phenylacetylene (112 µL, 1.05 mmol) dropwise via syringe over 1 minute. The reaction mixture may change color (e.g., to a darker yellow or brown).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every hour. Use a mixture of Hexanes/Ethyl Acetate (e.g., 9:1) as the eluent. The reaction is typically complete within 2-4 hours.
-
Self-Validation: The disappearance of the this compound spot and the appearance of a new, less polar product spot on the TLC plate will indicate reaction completion.
-
Work-up and Purification 6. Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature (if heated) and dilute it with ethyl acetate (20 mL). Filter the mixture through a short plug of Celite® in a fritted funnel to remove the catalyst residues and amine salts, washing the pad with additional ethyl acetate (2 x 10 mL).[4] 7. Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride (2 x 20 mL) and brine (1 x 20 mL).
- Causality Note: The NH₄Cl wash removes the excess amine base.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-Chloro-5-(phenylethynyl)pyridine.
Safety Precautions and Troubleshooting
-
Chemical Hazards: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Amine bases like triethylamine are corrosive and have strong odors. Organic solvents are flammable.[9][10]
-
Exotherms: While typically well-behaved on a lab scale, palladium-catalyzed cross-coupling reactions can be exothermic.[9][10] For larger-scale reactions, consider controlled addition of the alkyne and ensure adequate cooling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base. | Use a fresh batch of catalyst. Ensure all solvents and reagents are strictly anhydrous. Use freshly distilled or a new bottle of the amine base. |
| Significant Homocoupling | Presence of oxygen in the reaction vessel. | Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for sensitive substrates). Ensure a good positive pressure of inert gas is maintained. |
| Dark Tar Formation | Reaction run at too high a temperature; Catalyst decomposition. | Run the reaction at room temperature as specified. If heating is required for a less reactive alkyne, increase temperature cautiously. Consider a more robust ligand/catalyst system. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: A Guide to the Regioselective Buchwald-Hartwig Amination of 3-Chloro-5-iodopyridine
Introduction: The Strategic Importance of Substituted Pyridines
Pyridines and their derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. The development of robust and selective methods for their functionalization is therefore a cornerstone of modern synthetic chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for forming carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution in terms of scope, efficiency, and functional group tolerance.[1][2]
This application note provides a detailed guide for researchers on the regioselective Buchwald-Hartwig amination of 3-Chloro-5-iodopyridine. This di-halogenated substrate presents a unique synthetic opportunity: the significant difference in reactivity between the C-I and C-Cl bonds allows for a highly selective amination at the 5-position. This leaves the C-Cl bond at the 3-position available for subsequent orthogonal cross-coupling reactions, enabling the rapid construction of complex, multi-substituted pyridine libraries. We will explore the mechanistic basis for this selectivity and provide optimized protocols and a troubleshooting guide for this critical transformation.
The Principle of Regioselectivity: Exploiting Halide Reactivity
The success of this selective amination hinges on the first and rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) catalyst.[3][4] The general order of reactivity for aryl halides in this step is:
Ar-I > Ar-OTf > Ar-Br >> Ar-Cl
This established hierarchy is due to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the group (C-Cl > C-Br > C-I). For this compound, the C-I bond is substantially weaker and thus more susceptible to oxidative addition by the Pd(0) complex than the more robust C-Cl bond. By carefully controlling reaction conditions, particularly temperature, it is possible to achieve amination exclusively at the iodo-substituted position.
Key Parameters for Optimizing the Amination Reaction
Achieving high yield and perfect regioselectivity requires the careful selection of four key components: the catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature.
Catalyst System: The Engine of the Reaction
The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting the desired reactivity, and preventing side reactions.[1] While early systems used ligands like DPPF, the development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group and others has dramatically expanded the reaction's scope and efficiency, especially for less reactive aryl chlorides.[1] For the selective amination of this compound, a ligand that is active enough to couple the C-I bond efficiently at moderate temperatures without activating the C-Cl bond is ideal.
| Ligand | Precatalyst Generation | Key Features & Rationale |
| XPhos | G2, G3, G4 | A highly general and robust ligand. Its steric bulk facilitates the final reductive elimination step. |
| RuPhos | G2, G3, G4 | Particularly effective for secondary amines and substrates with varied electronic properties.[2] |
| BrettPhos | G3, G4 | Excellent for coupling primary amines and can exhibit high selectivity.[2][3] |
| Xantphos | N/A | A bidentate ligand known for its wide bite angle, which can prevent catalyst decomposition and is sometimes used in milder conditions.[5][6] |
Using pre-formed, air-stable precatalysts (e.g., XPhos Pd G3) is highly recommended. These complexes generate the active Pd(0) species in situ, leading to more reproducible results and simplifying reaction setup.
Base Selection: The Activator
The base plays a crucial role, typically by deprotonating the amine to generate the active nucleophile.[3] The choice of base must be matched to the pKa of the amine and the functional group tolerance of the substrates.
-
Strong Bases (NaOt-Bu, KOt-Bu, LiHMDS): These are the most common and generally provide the highest reaction rates.[2] However, their high basicity can be incompatible with sensitive functional groups like esters or enolizable ketones.[2]
-
Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): These are excellent choices when dealing with base-sensitive substrates.[7] While they may require slightly higher temperatures or longer reaction times, they offer broader functional group compatibility. For the selective C-I amination, a weaker base like K₃PO₄ or Cs₂CO₃ is often a good starting point to maximize selectivity.
Solvent & Temperature
Aprotic, non-polar, or weakly polar solvents are typically used to ensure the solubility of all components.
-
Toluene, Dioxane, THF: These are the most common solvents for Buchwald-Hartwig reactions.[2][8] Toluene is often preferred for its higher boiling point, allowing for a broader temperature range.
-
tert-Butanol (t-BuOH): Can be an effective solvent, particularly when using alkoxide bases.[3]
Temperature control is paramount for selectivity. The reaction should be initiated at a moderate temperature (e.g., 80-90 °C) and monitored carefully. If the reaction is sluggish, the temperature can be increased incrementally. Overheating may lead to a loss of selectivity and the formation of the di-aminated product.
Visualizing the Mechanism: The Catalytic Cycle
The following diagram illustrates the key steps in the regioselective Buchwald-Hartwig amination of this compound. The cycle highlights the preferential oxidative addition at the more reactive C-I bond.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Selective Functionalization of 3-Chloro-5-iodopyridine
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
3-Chloro-5-iodopyridine is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the 3- and 5-positions of the pyridine ring offers a unique opportunity for sequential and site-selective functionalization. This allows for the controlled and stepwise introduction of various substituents, enabling the synthesis of complex, highly functionalized pyridine derivatives. Such derivatives are integral to the development of novel pharmaceuticals, agrochemicals, and functional materials.
The ability to selectively manipulate either the iodo or the chloro substituent is predicated on the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This inherent difference in reactivity forms the basis for the chemoselective functionalization of this compound, with the general reactivity trend being I > Br > OTf > Cl.[1] By carefully controlling the reaction conditions, it is possible to achieve high chemoselectivity for mono-functionalization at the 5-position (iodine) while leaving the 3-position (chlorine) intact for subsequent transformations.
This application note provides a comprehensive guide to the selective functionalization of this compound, detailing reaction conditions and step-by-step protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The Principle of Selective Functionalization: A Mechanistic Overview
The cornerstone of selective functionalization in dihalogenated pyridines lies in the oxidative addition step of the palladium catalytic cycle. This is often the rate-determining step and is highly dependent on the nature of the carbon-halogen bond.
Figure 1: Simplified workflow for selective palladium-catalyzed cross-coupling of this compound.
Quantum chemical studies have shown that the activation barrier for the oxidative addition of C-X bonds to a palladium catalyst decreases as the halogen (X) goes from fluorine to iodine.[2] This is due to a combination of a weaker C-X bond and a more stabilizing electrostatic interaction between the palladium catalyst and the larger, more polarizable iodine atom.[2] This inherent reactivity difference allows for the selective activation of the C-I bond under milder conditions, leaving the C-Cl bond available for a subsequent, more forcing reaction.
Selective Functionalization at the C-I Bond
The preferential reactivity of the C-I bond allows for a wide range of cross-coupling reactions to be performed selectively at the 5-position of this compound.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. By carefully selecting the catalyst, ligand, base, and reaction temperature, one can achieve highly selective coupling of an aryl or vinyl boronic acid at the C-5 position.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-I Bond
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Product |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 | Arylboronic acid | 3-Chloro-5-arylpyridine |
| Pd₂(dba)₃ (1.5) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | Arylboronic acid | 3-Chloro-5-arylpyridine |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 90 | 16 | Heteroarylboronic acid | 3-Chloro-5-heteroarylpyridine |
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-I Bond
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-chloro-5-arylpyridine.[1][3]
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the introduction of an alkynyl moiety at the C-5 position. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Table 2: Representative Conditions for Selective Sonogashira Coupling at the C-I Bond
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Product |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA (3.0) | THF | 60 | 4-6 | Terminal alkyne | 3-Chloro-5-alkynylpyridine |
| Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine (2.0) | DMF | Room Temp. to 50 | 6-12 | Terminal alkyne | 3-Chloro-5-alkynylpyridine |
Protocol 2: General Procedure for Selective Sonogashira Coupling at the C-I Bond
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.) and the palladium and copper catalysts (e.g., PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%)).
-
Inert Atmosphere: Seal the vial and purge with an inert gas for 10-15 minutes.
-
Solvent, Base, and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., triethylamine, 3.0 equiv.), and finally the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) for the specified time.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.[4]
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination allows for the selective formation of a C-N bond at the 5-position, providing access to 3-chloro-5-aminopyridine derivatives.
Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination at the C-I Bond
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Product |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.1) | 1,4-Dioxane | 100 | 16-24 | Primary or secondary amine | 3-Chloro-5-(amino)pyridine |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 90-110 | 12-20 | Arylamine | 3-Chloro-5-(arylamino)pyridine |
Protocol 3: General Procedure for Selective Buchwald-Hartwig Amination at the C-I Bond
-
Reaction Setup: In a glovebox, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.1 equiv.) in a reaction vial.
-
Reagent Addition: Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Reaction Execution: Seal the vial and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for the required duration.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous phase.
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.[5][6]
Functionalization at the C-Cl Bond: A Stepwise Approach
Once the C-5 position has been functionalized, the remaining C-Cl bond at the 3-position can be targeted for a second cross-coupling reaction. This typically requires more forcing reaction conditions, such as higher temperatures and more active catalyst systems, due to the stronger nature of the C-Cl bond.
Figure 2: Stepwise functionalization of this compound.
The choice of catalyst and ligand is critical for activating the less reactive C-Cl bond. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.
Table 4: Representative Conditions for Functionalization at the C-Cl Bond of 3-Chloro-5-substituted Pyridines
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Product |
| 3-Chloro-5-arylpyridine | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ (2.5) | t-Amyl alcohol | 120 | 24 | Primary amine | 3-Amino-5-arylpyridine |
| 3-Chloro-5-alkynylpyridine | Pd₂(dba)₃ (2.5) | XPhos (7.5) | K₃PO₄ (3.0) | Toluene | 110 | 18 | Arylboronic acid | 3-Aryl-5-alkynylpyridine |
Protocol 4: General Procedure for Suzuki-Miyaura Coupling at the C-Cl Bond
-
Reaction Setup: In a microwave vial, combine the 3-chloro-5-substituted pyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 7.5 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor to a high temperature (e.g., 110-150 °C) for the specified time.
-
Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1.
Conclusion
The selective functionalization of this compound is a powerful strategy for the synthesis of a diverse array of highly substituted pyridine derivatives. The inherent difference in the reactivity of the C-I and C-Cl bonds provides a reliable handle for chemoselective transformations. By judiciously choosing the reaction conditions, researchers can selectively functionalize the 5-position via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, while preserving the chloro-substituent for subsequent elaboration. This stepwise approach offers a high degree of control and flexibility in the design and synthesis of complex molecules for applications in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Introduction: The Strategic Value of 3-Chloro-5-iodopyridine
An Application Guide for the Strategic Derivatization of 3-Chloro-5-iodopyridine in Modern Organic Synthesis
In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone motif found in a multitude of biologically active molecules and functional materials.[1] The strategic functionalization of this heterocycle is therefore a critical task for synthetic chemists. This compound (CAS: 77332-90-2) has emerged as a particularly valuable building block due to its differentiated reactivity.[2] It possesses two distinct halogen atoms—iodine and chlorine—at the C-5 and C-3 positions, respectively. This structural feature is not a redundancy but a powerful tool for controlled, sequential chemical modification.
The utility of this molecule hinges on the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, particularly in palladium-catalyzed cross-coupling reactions. The C-I bond is substantially more susceptible to oxidative addition to a palladium(0) catalyst, following the general halide reactivity trend: I > Br > OTf > Cl.[3] This inherent reactivity difference allows for the highly regioselective functionalization at the C-5 position while leaving the C-3 chloro group intact for subsequent transformations. This guide provides detailed protocols and the underlying chemical principles for leveraging this reactivity to construct complex molecular architectures.
Core Principle: Orthogonal Reactivity and Sequential Functionalization
The primary synthetic strategy for this compound is a two-step, sequential cross-coupling approach. This methodology relies on the "orthogonal" nature of the two halogen leaving groups, where one can be selectively reacted under a specific set of conditions without affecting the other.
-
Step 1: C-5 Functionalization (via C-I Bond): The first transformation targets the more reactive C-I bond. Using standard palladium-catalyzed conditions, a diverse array of substituents (aryl, heteroaryl, alkynyl, amino groups, etc.) can be installed at the 5-position with high chemoselectivity.
-
Step 2: C-3 Functionalization (via C-Cl Bond): The resulting 3-chloro-5-substituted pyridine intermediate can then be subjected to a second, distinct coupling reaction. Activating the C-Cl bond typically requires more forcing conditions, such as higher temperatures, or the use of more active, specialized catalyst systems featuring bulky, electron-rich phosphine ligands.[4][5]
This stepwise approach enables the synthesis of precisely substituted pyridines from a single, readily available starting material, a significant advantage in the development of new chemical entities.
Figure 1: Workflow for the sequential functionalization of this compound.
Part 1: Selective Functionalization at the C-5 Position
The initial derivatization almost exclusively occurs at the C-5 iodo position. The choice of reaction depends on the desired carbon-carbon or carbon-heteroatom bond to be formed.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)–C(sp²) bonds. It involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][7]
Causality Behind the Protocol:
-
Catalyst System: A Pd(0) species is the active catalyst. It can be generated in situ from a Pd(II) precursor like Pd(OAc)₂ or used directly as a complex like Pd(PPh₃)₄. The phosphine ligands (e.g., PPh₃, SPhos) are crucial for stabilizing the palladium center and facilitating the catalytic cycle.[4]
-
Base: The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6]
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[4][7]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
| Reagents & Materials | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 mmol, 1.0 equiv. |
| Arylboronic Acid | Coupling Partner | 1.2 mmol, 1.2 equiv. |
| Pd(PPh₃)₄ | Palladium(0) Catalyst | 0.03 mmol, 3 mol% |
| K₂CO₃ | Base | 2.0 mmol, 2.0 equiv. |
| 1,4-Dioxane / H₂O | Solvent System | 5 mL (4:1 ratio) |
| Magnetic Stir Bar, Schlenk Flask | Reaction Vessel | - |
| Nitrogen or Argon Source | Inert Atmosphere | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Add the degassed solvent mixture (4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-chloro-5-arylpyridine.
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling is the premier method for synthesizing arylalkynes by reacting an aryl halide with a terminal alkyne.[8] The reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt.[9]
Causality Behind the Protocol:
-
Palladium Catalyst: Functions similarly to the Suzuki reaction, undergoing oxidative addition with the C-I bond.[8]
-
Copper(I) Co-catalyst: The crucial role of the copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation to the palladium center.[8] This step significantly increases the reaction rate.
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and also serves as the solvent.[9]
Protocol 2: Regioselective Sonogashira Coupling
| Reagents & Materials | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 mmol, 1.0 equiv. |
| Terminal Alkyne | Coupling Partner | 1.2 mmol, 1.2 equiv. |
| Pd(PPh₃)₂Cl₂ | Palladium(II) Pre-catalyst | 0.02 mmol, 2 mol% |
| Copper(I) Iodide (CuI) | Co-catalyst | 0.04 mmol, 4 mol% |
| Triethylamine (Et₃N) | Base and Solvent | 5 mL |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature. The reaction is often mildly exothermic.
-
Monitor progress by TLC. Reactions are typically complete in 2-6 hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography to afford the 3-chloro-5-alkynylpyridine.
Part 2: Functionalization at the C-3 Position
With the C-5 position successfully functionalized, the less reactive C-Cl bond becomes the target for the next transformation. This step requires a more potent catalyst system capable of activating the stronger C-Cl bond.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[10] Coupling an amine with an aryl chloride requires a specialized ligand that is both bulky and electron-rich. These properties promote the difficult oxidative addition step and facilitate the final reductive elimination.[5][11]
Causality Behind the Protocol:
-
Catalyst System: A palladium precursor like Pd₂(dba)₃ is used with a specialized phosphine ligand (e.g., XPhos, SPhos, RuPhos). These "Buchwald ligands" are designed to create a highly active, coordinatively unsaturated Pd(0) species necessary for C-Cl bond activation.[4]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[5][12]
-
Anhydrous Solvent: The reaction is sensitive to moisture, so an anhydrous, aprotic solvent like toluene or dioxane is essential.
Protocol 3: Buchwald-Hartwig Amination of a 3-Chloro-5-substituted Pyridine
| Reagents & Materials | Purpose | Typical Amount |
| 3-Chloro-5-arylpyridine | Starting Material | 1.0 mmol, 1.0 equiv. |
| Primary or Secondary Amine | Coupling Partner | 1.2 mmol, 1.2 equiv. |
| Pd₂(dba)₃ | Palladium(0) Pre-catalyst | 0.02 mmol, 2 mol% |
| XPhos | Specialized Ligand | 0.04 mmol, 4 mol% |
| NaOt-Bu | Strong Base | 1.4 mmol, 1.4 equiv. |
| Anhydrous Toluene | Solvent | 5 mL |
Step-by-Step Procedure:
-
In a glovebox or under a strict inert atmosphere, add the 3-chloro-5-arylpyridine (1.0 mmol), the amine (1.2 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried reaction vial.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in anhydrous toluene.
-
Add the catalyst solution to the reaction vial containing the substrates and base.
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the final 3-amino-5-arylpyridine product.
Part 3: Alternative Derivatization Strategies
While palladium-catalyzed cross-couplings are the dominant methods, other reactions offer unique pathways for derivatization.
Lithium-Halogen Exchange
This reaction involves treating the aryl halide with a strong organolithium base (typically n-BuLi or t-BuLi) at low temperatures. The exchange is kinetically controlled and occurs preferentially at the more polarizable C-I bond, generating a highly reactive 5-lithio-3-chloropyridine intermediate in situ.[13][14][15] This nucleophilic species can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides).
Causality Behind the Protocol:
-
Reactivity: The rate of exchange follows the trend I > Br > Cl, ensuring selectivity for the C-5 position.[13]
-
Low Temperature: The reaction must be performed at very low temperatures (typically -78 °C or below) to prevent side reactions, such as the decomposition of the organolithium reagent or attack on the pyridine ring itself.[16]
Protocol 4: Lithium-Iodine Exchange and Electrophilic Quench
| Reagents & Materials | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 mmol, 1.0 equiv. |
| n-Butyllithium (n-BuLi) | Organolithium Reagent | 1.1 mmol, 1.1 equiv. |
| Electrophile (e.g., benzaldehyde) | Trapping Agent | 1.2 mmol, 1.2 equiv. |
| Anhydrous THF | Solvent | 10 mL |
| Dry Ice / Acetone Bath | Low-Temperature Control | - |
Step-by-Step Procedure:
-
Add this compound (1.0 mmol) to an oven-dried, three-neck flask under an argon atmosphere.
-
Add anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv., e.g., as a 1.6 M solution in hexanes) dropwise over 10 minutes, keeping the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the 5-lithiated intermediate.
-
Add a solution of the electrophile (e.g., benzaldehyde, 1.2 mmol) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Reactivity | Inactive catalyst; insufficient degassing (oxygen deactivates catalyst). | Use a fresh bottle of catalyst or a pre-catalyst. Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas.[3] |
| Homocoupling of Boronic Acid | Presence of oxygen; suboptimal base or temperature. | Improve inert atmosphere technique. Screen different bases or lower the reaction temperature.[3] |
| Dehalogenation | Catalyst system is too active; prolonged reaction time/high temperature. | Reduce catalyst loading, switch to a less active ligand, or shorten the reaction time. Monitor carefully to stop the reaction upon completion.[3] |
| Poor C-Cl Bond Activation | Insufficiently active catalyst system for the less reactive chloride. | Switch to a more electron-rich, bulky ligand (e.g., XPhos, RuPhos). Increase reaction temperature and ensure a strong base (e.g., NaOt-Bu) is used.[5][17] |
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Chloro-5-iodo-pyridine AldrichCPR 77332-90-2 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. nobelprize.org [nobelprize.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]
- 17. reddit.com [reddit.com]
Application Notes & Protocols: 3-Chloro-5-iodopyridine in Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 3-Chloro-5-iodopyridine
This compound (CAS No: 77332-90-2) is a highly functionalized heterocyclic building block that has garnered significant interest in advanced materials science.[1][2] Its utility stems from the distinct reactivity of its three key structural features: the pyridine nitrogen, the chloro substituent, and the iodo substituent. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective, sequential functionalization, making it an ideal scaffold for constructing complex, high-performance molecules.[3]
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[3] This differential reactivity is the cornerstone of its application, enabling chemists to first perform a substitution at the highly reactive C-I bond under milder conditions, leaving the more robust C-Cl bond intact for a subsequent, different coupling reaction. This strategic, stepwise approach is invaluable for creating precisely defined molecular architectures for organic electronics, functional polymers, and coordination materials.
Application Area 1: Organic Electronics & OLEDs
The pyridine core is a common motif in materials for Organic Light-Emitting Diodes (OLEDs) because its electron-deficient nature can be beneficial for creating electron-transporting or host materials.[4][5] this compound serves as a precursor to introduce a functionalized pyridine unit into larger π-conjugated systems, allowing for the fine-tuning of electronic properties like HOMO/LUMO energy levels and charge carrier mobility.
Application Note: Synthesis of a Bi-functional Aryl-Pyridine Core
A common strategy in OLED material design is the creation of molecules with distinct functional units. Using this compound, one can first introduce an aryl group (e.g., from a phenylboronic acid) at the 5-position via a Suzuki coupling, followed by a different transformation at the 3-position. This creates a disubstituted pyridine core that can be integrated into more complex structures like emissive dopants or charge-transport materials.[4][6][7]
Protocol: Selective Suzuki-Miyaura Cross-Coupling at the C-I Position
This protocol details the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The conditions are optimized to favor reaction at the more labile C-I bond.[3][8]
Core Causality: The choice of a moderately active palladium catalyst and controlled temperature ensures that the activation energy for the oxidative addition of the C-I bond is readily achieved, while the more stable C-Cl bond remains largely unreacted.[3] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[8][9]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1-1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent catalyst deactivation.[3]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 or 5:1 volumetric ratio) via syringe. The total solvent volume should be sufficient to create a stirrable solution (approx. 0.1-0.2 M concentration).
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-chloro-5-arylpyridine, can then be purified by column chromatography on silica gel.
Self-Validation: The success of the selective mono-coupling can be confirmed by LC-MS analysis, which should show the desired product mass and the absence of doubly-coupled product. ¹H NMR spectroscopy should confirm the introduction of the new aryl group and the retention of the chloro-substituent.
Application Area 2: Functional Polymers
In polymer science, this compound can be incorporated into polymer backbones or as a pendant group to introduce specific functionalities. The pyridine unit can enhance thermal stability, alter solubility, or provide a site for metal coordination or quaternization, leading to materials with unique optical, electronic, or self-assembly properties. Its di-functional nature allows it to be a linker in polymerization reactions like Suzuki polycondensation.
Application Note: Synthesis of Conjugated Polymers
By first converting this compound into a diboronic ester or related derivative, it can serve as a monomer in polymerization reactions. Alternatively, reacting it with a molecule already containing two reactive sites (e.g., a diboronic acid) can lead to the formation of conjugated polymers. These materials are investigated for applications in organic electronics, such as organic photovoltaics (OPVs) and sensors.[1]
Application Area 3: Coordination Chemistry & Metal-Organic Frameworks (MOFs)
The nitrogen atom of the pyridine ring is a classic Lewis base, readily coordinating to metal centers to form coordination complexes and Metal-Organic Frameworks (MOFs).[10][11] While this compound itself can act as a simple ligand, it is more commonly used as a starting material to synthesize more complex, multi-topic ligands. The halogen atoms serve as synthetic handles to build out larger organic struts, which are then used to construct porous, crystalline MOF structures.[10][12]
Application Note: Building Blocks for Porous MOFs for Iodine Capture
An intriguing application is the use of pyridine-containing ligands in MOFs designed for iodine capture.[10][12] Radioactive iodine isotopes are hazardous nuclear fission products, and porous materials like MOFs are being extensively studied for their capture and storage.[13] By functionalizing this compound through cross-coupling reactions to create tritopic or other multi-topic linkers, MOFs with specific pore environments can be designed. The pyridine nitrogen sites within the pores can act as binding sites, enhancing the affinity of the framework for volatile iodine.[10]
Protocol: Synthesis of a Pyridyl-Based Ligand Precursor
This protocol describes the synthesis of a more complex ligand precursor starting from this compound, which could then be used in MOF synthesis. It involves a Sonogashira coupling, another cornerstone of cross-coupling chemistry.
Core Causality: The Sonogashira reaction is highly effective for forming C(sp²)-C(sp) bonds. It uses a dual-catalyst system: a palladium catalyst activates the aryl halide, and a copper(I) co-catalyst facilitates the coupling with the terminal alkyne. The reaction is performed under basic conditions, typically with an amine base that also acts as a solvent.
Materials:
-
This compound (1.0 equiv.)
-
A terminal alkyne, e.g., Trimethylsilylacetylene (1.5 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF and anhydrous triethylamine (e.g., 2:1 v/v). Stir to dissolve. Then, add the terminal alkyne (1.5 equiv.) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting iodide is consumed (typically 2-6 hours).
-
Workup: Remove the solvents under reduced pressure. Redissolve the residue in dichloromethane (DCM) and filter through a pad of Celite to remove catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product, 3-chloro-5-((trimethylsilyl)ethynyl)pyridine, by column chromatography. The TMS group can be easily removed in a subsequent step to yield the terminal alkyne, a versatile ligand precursor.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the starting material, this compound.
| Property | Value | Source |
| CAS Number | 77332-90-2 | [14][15][16][17] |
| Molecular Formula | C₅H₃ClIN | [14][18] |
| Molecular Weight | 239.44 g/mol | [14] |
| Appearance | Solid | [14] |
| InChIKey | JZMJGLPDACZKBC-UHFFFAOYSA-N | [14][18] |
Conclusion and Future Outlook
This compound is a quintessential example of a strategic molecular building block. Its value in materials science is not merely as a component, but as an enabler of complexity. The ability to perform selective, sequential cross-coupling reactions at the C-I and C-Cl positions provides a reliable and powerful tool for chemists to design and synthesize novel materials with tailored properties. Future applications will likely see this scaffold incorporated into increasingly sophisticated architectures for next-generation flexible electronics, targeted drug-delivery polymers, and highly selective catalytic or sequestration frameworks.
References
- 1. nbinno.com [nbinno.com]
- 2. chempanda.com [chempanda.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iris.uniss.it [iris.uniss.it]
- 5. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. MOFs assembled from C3 symmetric ligands: structure, iodine capture and role as bifunctional catalysts towards the oxidation–Knoevenagel cascade reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Terpyridine-Based 3D Metal-Organic-Frameworks: A Structure-Property Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational design and synthesis of a novel ternary metal–organic framework with a (3,5)-connected topology for iodine capture - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Adsorption of iodine in metal–organic framework materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. 3-Chloro-5-iodo-pyridine AldrichCPR 77332-90-2 [sigmaaldrich.com]
- 15. This compound [sobekbio.com]
- 16. 3-Chloro-5-iodo-pyridine AldrichCPR 77332-90-2 [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. PubChemLite - 3-chloro-5-iodo-pyridine (C5H3ClIN) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: Strategic Multi-Step Synthesis Utilizing 3-Chloro-5-iodopyridine for Drug Discovery Scaffolds
Introduction: The Strategic Value of 3-Chloro-5-iodopyridine
In the landscape of medicinal chemistry and drug development, the pyridine scaffold is a privileged structure, appearing in a vast array of therapeutic agents.[1] The strategic functionalization of this core is paramount for modulating pharmacological properties. This compound has emerged as a highly valuable and versatile building block due to the differential reactivity of its two halogen substituents.[2] The carbon-iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond.[3] This inherent chemoselectivity allows for a programmed, sequential introduction of diverse molecular fragments, making it an ideal starting material for the construction of complex, highly substituted pyridine derivatives.[4][5]
This guide provides an in-depth exploration of a multi-step synthesis commencing from this compound, demonstrating its utility in generating sophisticated molecular architectures relevant to pharmaceutical research. We will detail field-proven protocols for regioselective Suzuki and Buchwald-Hartwig cross-coupling reactions, explaining the critical parameters and mechanistic rationale that ensure success.
Synthetic Strategy: A Sequential Cross-Coupling Approach
Our synthetic plan leverages the reactivity difference between the iodine and chlorine substituents to first install an aryl group at the 5-position via a Suzuki-Miyaura coupling, followed by the introduction of an amine at the 3-position through a Buchwald-Hartwig amination. This stepwise approach provides a clean and controlled route to 3-amino-5-arylpyridines, a common core in kinase inhibitors and other targeted therapies.
Caption: Sequential cross-coupling workflow starting from this compound.
Part 1: Regioselective Suzuki-Miyaura Coupling
The first transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows for selective oxidative addition of the palladium(0) catalyst at the 5-position.[3]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is chosen.[6] These ligands promote the oxidative addition of the aryl halide and stabilize the palladium center, preventing catalyst deactivation.[6][7]
-
Base: A moderately strong inorganic base like potassium phosphate (K₃PO₄) is used. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[8][9]
-
Solvent System: A biphasic solvent system, such as dioxane and water, is often effective.[6][8] This helps to dissolve both the organic-soluble starting materials and the inorganic base. Thoroughly degassing the solvents is critical to prevent oxidation of the phosphine ligand and the Pd(0) catalyst, which can lead to homocoupling of the boronic acid.[3]
Detailed Experimental Protocol: Synthesis of 3-Chloro-5-(4-methoxyphenyl)pyridine
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, degassed
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd(OAc)₂ and SPhos.
-
Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).[3]
-
Under the inert atmosphere, add degassed 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe.
-
Add the catalyst/ligand mixture to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-chloro-5-(4-methoxyphenyl)pyridine.
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | 4-Methoxyphenylboronic acid |
| Typical Yield | 85-95% |
| Purity (Post-Chromatography) | >98% |
| Analytical Data (Expected) | ¹H NMR, ¹³C NMR, LC-MS consistent with structure |
Part 2: Buchwald-Hartwig Amination
With the aryl group installed, the remaining chloro-substituent is now targeted for C-N bond formation using the Buchwald-Hartwig amination.[10] Aryl chlorides are more challenging substrates for this reaction than bromides or iodides, necessitating the use of highly active catalyst systems.[11]
Causality Behind Experimental Choices:
-
Catalyst System: A common and highly effective system for aryl chlorides is a combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich biarylphosphine ligand such as XPhos.[5] This combination facilitates the challenging oxidative addition of the C-Cl bond to the palladium center.[12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required.[5] The base deprotonates the amine in the catalytic cycle, forming the palladium-amido complex that precedes reductive elimination to form the C-N bond.[13]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are used to ensure the stability of the catalyst and the strong base.[5]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Synthesis of N-Benzyl-5-(4-methoxyphenyl)pyridin-3-amine
Materials:
-
3-Chloro-5-(4-methoxyphenyl)pyridine (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and deoxygenated
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous, deoxygenated toluene and stir for 10 minutes to form the active catalyst solution.[5]
-
In a separate Schlenk flask, add 3-chloro-5-(4-methoxyphenyl)pyridine and sodium tert-butoxide. Evacuate and backfill this flask with inert gas.
-
Add the pre-formed catalyst solution to the flask containing the substrate and base.
-
Add benzylamine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.[5]
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final product, N-benzyl-5-(4-methoxyphenyl)pyridin-3-amine.
| Parameter | Value |
| Starting Material | 3-Chloro-5-arylpyridine |
| Coupling Partner | Benzylamine |
| Typical Yield | 70-85% |
| Purity (Post-Chromatography) | >98% |
| Analytical Data (Expected) | ¹H NMR, ¹³C NMR, LC-MS, HRMS consistent with structure |
Conclusion and Future Directions
This guide demonstrates a robust and reliable two-step synthetic sequence for transforming the readily available this compound into complex 3-amino-5-arylpyridine derivatives. The principles of regioselective palladium-catalyzed cross-coupling are expertly applied, leveraging the differential reactivity of the C-I and C-Cl bonds. The detailed protocols provided herein serve as a validated starting point for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and materials science. The final product retains the pyridine nitrogen and the secondary amine, both of which can be subjected to further functionalization to expand molecular diversity and explore structure-activity relationships.
References
- 1. ias.ac.in [ias.ac.in]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Chloro-5-iodopyridin-2-amine [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 3-Chloro-5-iodopyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of this versatile yet demanding substrate. We will move beyond standard protocols to explore the mechanistic rationale behind troubleshooting and optimization, ensuring you can achieve high yields and selectivity in your syntheses.
Core Principles: Understanding the Substrate
The key to successfully functionalizing this compound lies in understanding its inherent electronic and steric properties. The primary challenge is achieving chemoselectivity . The carbon-iodine (C-I) bond is significantly weaker and thus more reactive towards oxidative addition with a Palladium(0) catalyst than the stronger carbon-chlorine (C-Cl) bond.[1][2] This reactivity difference (I > Br > OTf > Cl) is the foundation upon which selective mono-functionalization is built.[1][3]
A second critical consideration is the pyridine nitrogen. Its Lewis basic lone pair can coordinate to the palladium center, potentially inhibiting catalytic activity.[4] Therefore, the choice of ligands is not only about promoting the catalytic cycle but also about mitigating this inhibitory effect.
The Suzuki-Miyaura Catalytic Cycle
A firm grasp of the catalytic cycle is essential for effective troubleshooting. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in a question-and-answer format.
Q1: My reaction yield is very low or has failed completely. Where do I start troubleshooting?
Low yield is a multifaceted problem. A systematic approach is crucial for diagnosis.
Answer: Start by verifying the integrity of your reagents and the reaction setup.
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade upon exposure to air.[7] Ensure your catalyst is fresh or has been stored properly under an inert atmosphere. Consider using a stable pre-catalyst. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.
-
Solvent and Reagent Purity: Ensure solvents are anhydrous (unless using an aqueous system) and thoroughly degassed. Oxygen can oxidize the Pd(0) catalyst and promote undesirable side reactions like the homocoupling of your boronic acid.[1][8]
-
Base Quality: The base is not just a spectator; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[9][10][11] Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is dry and finely powdered for better solubility and reactivity.
If these initial checks do not resolve the issue, a more in-depth optimization of reaction parameters is necessary.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Q2: At which position will the Suzuki coupling preferentially occur, the chloro or iodo group?
Answer: The Suzuki coupling will overwhelmingly occur at the 5-position (C-I bond) . The oxidative addition of the C-I bond to the Pd(0) catalyst is kinetically much faster than the addition of the C-Cl bond.[1][2] By carefully controlling the reaction conditions—particularly temperature and reaction time—you can achieve excellent chemoselectivity for the mono-arylated product. Running the reaction at a moderate temperature (e.g., 80-100 °C) and using a slight excess (1.05-1.2 equivalents) of the boronic acid partner will favor selective coupling at the iodine position.
Q3: What are the most common side reactions, and how can they be minimized?
Answer: Three side reactions are particularly common and can significantly reduce your yield.
| Side Reaction | Description & Cause | Mitigation Strategy |
| Protodeboronation | Cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. Often caused by excess water, high temperatures, or certain bases.[1] Electron-deficient boronic acids can be more susceptible.[12] | Use anhydrous solvents and a dry base. Consider using a more stable boronic ester (e.g., pinacol, MIDA) or potassium trifluoroborate salts.[13] Avoid unnecessarily long reaction times. |
| Homocoupling | The coupling of two boronic acid molecules to form a symmetrical biaryl. This is primarily promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1] | Ensure all solvents and the reaction vessel are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon). Maintain a positive pressure of inert gas throughout the reaction.[8] |
| Dehalogenation | The reduction of the C-I or C-Cl bond to a C-H bond, resulting in the starting material or a mono-dehalogenated version. This can occur if the palladium-hydride species forms and undergoes reductive elimination with the aryl halide.[1][7] | Optimize reaction time and temperature to avoid prolonged heating. The choice of base and solvent can also influence this pathway. |
Q4: How do I choose the optimal catalyst, ligand, base, and solvent?
Answer: The choice of reagents is critical, especially for a challenging substrate like a dihalopyridine. There is no single "best" system, and empirical screening is often necessary.[14] However, the following guidelines provide an excellent starting point.
-
Catalyst & Ligand: Since the C-I bond is reactive, the primary role of the ligand is to stabilize the catalyst, prevent decomposition (formation of palladium black), and facilitate the reductive elimination step. For pyridyl substrates, bulky and electron-rich phosphine ligands are often highly effective.[1][4] They can accelerate oxidative addition and reductive elimination while discouraging pyridine coordination to the palladium center.
-
Base: The base's strength and solubility are key. Inorganic bases are most common. K₃PO₄ is a strong, effective base for many systems. Cs₂CO₃ is more soluble in organic solvents and can be effective at lower temperatures. Weaker bases like K₂CO₃ or Na₂CO₃ are often used in aqueous solvent mixtures.[6][7]
-
Solvent: The solvent must solubilize all components of the reaction. Aprotic polar solvents are common. Toluene, 1,4-dioxane, and THF are excellent choices, often with a small amount of water to help dissolve the inorganic base and facilitate the transmetalation step.[7][14]
Table of Recommended Starting Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-3 mol%) | Pd₂(dba)₃ is a Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[7] |
| Ligand | XPhos, SPhos, RuPhos (1.1-1.2x Pd mol%) | Bulky, electron-rich Buchwald-type ligands are excellent for promoting C-I coupling and are effective for later, more challenging C-Cl coupling if desired.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong bases that effectively promote the formation of the reactive boronate species.[9][10] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene | Dioxane and Toluene are common and effective. A small amount of water aids in dissolving the base.[6][15] |
| Temperature | 80-110 °C | Sufficient to promote the reaction without driving significant side reactions or coupling at the C-Cl position. |
Q5: Is it possible to perform a second, different Suzuki coupling at the chloro-position?
Answer: Yes, this is a powerful application of this substrate. After selectively functionalizing the 5-position (C-I), you can perform a second Suzuki-Miyaura reaction at the 3-position (C-Cl). This subsequent reaction will require more forcing conditions due to the stronger C-Cl bond.[2] You will typically need:
-
A more active and robust catalyst system (e.g., a higher loading of a Buchwald or N-heterocyclic carbene (NHC) ligand).[13][15]
-
Higher temperatures (e.g., >110 °C).
-
Potentially a stronger base to drive the reaction to completion.
Standard Experimental Protocol
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the 5-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (0.015 equiv, 1.5 mol%)
-
XPhos (0.03 equiv, 3 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and XPhos to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion of the starting material and to minimize side product formation.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired 3-Chloro-5-arylpyridine product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions of 3-Chloro-5-iodopyridine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-5-iodopyridine in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose and solve common issues, leading to more efficient and successful syntheses.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific problems you might observe during your experiments, providing explanations for the formation of common side products and actionable strategies to minimize them.
Question 1: My reaction is producing a significant amount of a biaryl byproduct derived from my boronic acid. What is causing this, and how can I prevent it?
Answer:
This side product is the result of homo-coupling of your boronic acid or its ester derivative. This is a common side reaction in Suzuki-Miyaura coupling and is often promoted by the presence of molecular oxygen.[1][2] The mechanism can involve the palladium catalyst, where two molecules of the organoboron reagent transmetalate to the palladium center, followed by reductive elimination.
Primary Causes and Mitigation Strategies:
| Cause | Mitigation Strategy |
| Oxygen in the Reaction Mixture | Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[1][2] |
| High Catalyst Loading or Inefficient Catalyst | Reduce the catalyst loading to the minimum effective amount. Screen different palladium sources and ligands to find a more efficient system for the desired cross-coupling, which can outcompete the homo-coupling pathway. |
| Prolonged Reaction Times at High Temperatures | Optimize the reaction time and temperature. Shorter reaction times at the lowest effective temperature can minimize the opportunity for side reactions to occur. |
Experimental Protocol: Degassing a Reaction Mixture
-
Assemble your reaction flask containing the this compound, boronic acid, and base.
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Place the flask in a liquid nitrogen bath to freeze the contents.
-
Once frozen, open the flask to the vacuum line for 5-10 minutes.
-
Close the vacuum line and backfill the flask with Argon or Nitrogen.
-
Allow the mixture to thaw completely.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final cycle, add your degassed solvent and catalyst under a positive pressure of inert gas.
Question 2: I'm observing a significant peak in my analysis corresponding to 3-chloropyridine. What is this side product and how is it formed?
Answer:
The formation of 3-chloropyridine indicates a proto-dehalogenation (specifically, proto-deiodination) side reaction. In this process, the iodine atom at the 5-position is replaced by a hydrogen atom. This is a known side reaction in palladium-catalyzed cross-couplings.[1]
Mechanistic Considerations:
Proto-dehalogenation can occur through several pathways. One common route involves the oxidative addition of the C-I bond to the Pd(0) catalyst, followed by a reaction with a proton source in the reaction mixture (e.g., water, adventitious moisture, or the solvent itself) instead of the intended transmetalation step.
Key Factors and Solutions:
| Factor | Solution |
| Presence of Protic Impurities | Use anhydrous solvents and ensure your base is dry. While some water can be beneficial in Suzuki couplings, excess water can promote proto-dehalogenation. |
| Suboptimal Ligand Choice | The choice of ligand can influence the relative rates of transmetalation and proto-dehalogenation. A ligand that promotes rapid transmetalation can help to outcompete this side reaction. Consider screening bulky, electron-rich phosphine ligands. |
| Inefficient Transmetalation | Ensure your base is effective for the specific boronic acid being used to facilitate efficient transmetalation. For Suzuki reactions, using boronic esters (e.g., pinacol esters) can sometimes increase stability and reduce proto-deboronation, which can be a competing side reaction.[1] |
Question 3: My main product is the desired mono-coupled product at the 5-position, but I am also seeing a di-substituted product. How can I improve selectivity?
Answer:
The observation of a di-substituted product means that the cross-coupling is occurring at both the iodine and the chlorine positions. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, making selective mono-coupling at the iodine position feasible.[1] The formation of the di-substituted product is typically a result of harsh reaction conditions or a highly active catalyst system.
Strategies for Enhancing Mono-Selectivity:
| Parameter | Adjustment for Mono-Selectivity |
| Temperature | Lower the reaction temperature. High temperatures provide the necessary activation energy for the less reactive C-Cl bond to undergo oxidative addition. |
| Reaction Time | Monitor the reaction progress and stop it once the starting material is consumed to prevent further reaction at the chlorine position. |
| Catalyst System | Use a less reactive palladium catalyst or ligand. Highly active catalysts designed for coupling aryl chlorides may promote the double coupling. Screening different ligands is crucial for optimizing selectivity. |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the coupling partner. A large excess may drive the reaction towards double coupling. |
Frequently Asked Questions (FAQs)
Q1: At which position, chloro or iodo, will the cross-coupling reaction preferentially occur on this compound?
The cross-coupling reaction will preferentially occur at the more reactive carbon-iodine (C-I) bond. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] By carefully controlling the reaction conditions, high chemoselectivity for the mono-substituted product at the 5-position can be achieved.
Q2: What are the key differences in side product profiles I should expect between Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this substrate?
While some side reactions like proto-dehalogenation are common across all three, there are some specific side products to be aware of for each:
-
Suzuki Coupling: As discussed, homo-coupling of the boronic acid and proto-deboronation (cleavage of the C-B bond) are specific and common side reactions.[1]
-
Sonogashira Coupling: The most characteristic side reaction is the homo-coupling of the terminal alkyne (Glaser coupling), which is often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[3] Running the reaction under strictly anaerobic conditions is critical.
-
Buchwald-Hartwig Amination: A potential side reaction is β-hydride elimination from the palladium-amide intermediate, which can lead to the formation of an imine and the hydrodehalogenated starting material (3-chloropyridine).[4]
Q3: How can I analytically distinguish between the desired 5-substituted-3-chloropyridine and the undesired 3-substituted-5-iodopyridine?
While selective coupling at the iodine is expected, confirming the structure of your product is crucial. This can be achieved using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The coupling patterns and chemical shifts of the remaining pyridine protons will be distinct for each isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly those directly attached to the halogens and the new substituent, will be different.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique can show long-range correlations between protons and carbons, which can be invaluable for unambiguously determining the connectivity of the substituents.
-
-
Mass Spectrometry (MS): While both isomers will have the same mass, fragmentation patterns in techniques like GC-MS or LC-MS/MS can sometimes provide clues to the structure.
-
X-ray Crystallography: If you can obtain a suitable crystal of your product, this will provide definitive structural confirmation.
Visualizing Reaction Pathways
To better understand the reaction process, the following diagrams illustrate the catalytic cycle and potential side reactions.
References
Technical Support Center: Purification of 3-Chloro-5-iodopyridine Reaction Products
Welcome to the technical support center for the purification of 3-Chloro-5-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your purification processes.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Issue 1: The crude product is an oil or a waxy solid and fails to crystallize.
Q: I've completed my reaction to synthesize this compound, and after the initial workup, I'm left with a dark, oily, or waxy residue that won't solidify, making recrystallization impossible. What should I do?
A: This is a common issue often caused by the presence of unreacted starting materials, particularly 3-chloropyridine which is a liquid at room temperature, or other low-melting point impurities.[1] Here’s a systematic approach to tackle this problem:
Expert Insight: The physical state of your crude product is a key diagnostic tool. This compound is a solid at room temperature. An oily or waxy consistency strongly suggests the presence of impurities that are depressing the melting point.
Step-by-Step Troubleshooting Protocol:
-
Initial Purification by Liquid-Liquid Extraction:
-
Dissolve the crude oil in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with:
-
A dilute acid solution (e.g., 1M HCl) to remove any unreacted basic starting materials like 3-chloropyridine. Pyridine derivatives will be protonated and move into the aqueous layer.
-
A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine from the reaction.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Attempting Crystallization Again:
-
After the extractive workup, try to induce crystallization. You can attempt to dissolve the resulting residue in a minimal amount of a hot solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture) and then cool it slowly.[2]
-
If it still fails to crystallize, consider "seeding" the solution with a tiny crystal of pure this compound if available.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites for crystal growth.
-
-
When to Move to Chromatography: If the product remains an oil after these steps, column chromatography is the most effective next step for purification.
Issue 2: Poor separation of this compound from impurities during column chromatography.
Q: I'm running a silica gel column to purify my this compound, but I'm getting poor separation from what I suspect are starting materials or a closely related byproduct. How can I improve my chromatographic separation?
A: Achieving good separation of halogenated pyridines can be challenging due to their similar polarities. Here’s how to optimize your column chromatography:
Expert Insight: The choice of eluent is critical. A common mistake is using a solvent system that is too polar, which causes all components to elute too quickly, resulting in poor separation. The goal is to find a solvent system where your product has an Rf value of approximately 0.25-0.35 on a TLC plate.
Systematic Approach to Improving Chromatographic Separation:
-
Thin-Layer Chromatography (TLC) Optimization:
-
Before running a column, always optimize your solvent system using TLC.
-
Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. A good starting point is a 9:1 or 8:2 hexanes:ethyl acetate ratio.
-
Gradually increase the polarity by increasing the proportion of ethyl acetate until you achieve good separation between your product and the impurities.
-
For pyridine-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce peak tailing on silica gel by deactivating acidic silanol groups.
-
-
Column Packing and Loading:
-
Ensure your column is packed uniformly to avoid channeling. A wet slurry packing method is generally preferred for better results.[3][4]
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a concentrated band. Adsorbing the crude product onto a small amount of silica gel and then dry-loading it onto the column can also lead to better separation.
-
-
Gradient Elution:
-
If you have impurities that are very close in polarity and others that are very different, a gradient elution can be effective. Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity of the eluent to elute your product and then the more polar impurities.
-
Table 1: Recommended Solvent Systems for TLC and Column Chromatography of this compound
| Solvent System (v/v) | Application Notes |
| Hexanes / Ethyl Acetate (9:1 to 7:3) | A good starting point for many separations. Adjust the ratio based on TLC results. |
| Dichloromethane / Hexanes (1:1 to 100% DCM) | Useful for less polar impurities. |
| Hexanes / Diethyl Ether (8:2 to 6:4) | An alternative to ethyl acetate with a different selectivity. |
| Toluene / Ethyl Acetate (9:1 to 8:2) | Can provide different selectivity for aromatic compounds. |
Visualization of the Purification Workflow:
Caption: Workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound synthesis?
A1: The impurities will largely depend on your synthetic route. However, some common ones include:
-
Unreacted 3-chloropyridine: This is a frequent impurity if the iodination reaction does not go to completion.
-
Di-iodinated pyridines: Over-iodination can lead to the formation of di-iodinated species, such as 3-chloro-2,5-diiodopyridine or 3-chloro-4,5-diiodopyridine.
-
Isomeric products: Depending on the directing effects of the chloro group, you might get small amounts of other chloro-iodopyridine isomers.
-
Hydrolysis products: If your reaction or workup conditions are harsh, you might see some hydrolysis of the chloro or iodo groups, although this is generally less common for aryl halides.
Q2: My purified this compound is a yellow solid. Is this normal, or is it indicative of an impurity?
A2: Pure this compound is typically described as a white or off-white solid. A yellow coloration often indicates the presence of trace impurities, which could be residual iodine or other colored byproducts. While a pale yellow color might be acceptable for some applications, for high-purity requirements, a further purification step like recrystallization from a suitable solvent (e.g., methanol or ethanol) or passing a solution of the product through a short plug of silica gel or activated carbon might be necessary to remove the color.
Q3: Can I use distillation to purify this compound?
A3: While distillation is a common purification technique, it may not be the most suitable method for this compound. This is because halogenated pyridines can have relatively high boiling points and may be susceptible to decomposition at elevated temperatures. Furthermore, if you have impurities with close boiling points, achieving good separation by distillation can be difficult. Recrystallization and column chromatography are generally the preferred methods for purifying this compound.
Q4: How can I confirm the purity of my final this compound product?
A4: A combination of analytical techniques should be used to confirm the purity of your product:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in a suitable solvent system is a good initial indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure and assessing the purity of your compound. The absence of signals corresponding to impurities is a strong indication of high purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Diagram of Troubleshooting Logic:
Caption: A decision-making flowchart for purifying this compound.
References
Technical Support Center: Navigating the Challenges of Dual-Halogenated Pyridine Functionalization
Welcome to the technical support center for the functionalization of dual-halogenated pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively modifying these versatile but often challenging scaffolds. The inherent electronic properties and the presence of multiple reactive sites on dihalopyridines can lead to a variety of experimental hurdles.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, grounded in mechanistic principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the functionalization of dual-halogenated pyridines, offering step-by-step solutions and the scientific rationale behind them.
Low or No Reaction Conversion
Problem: You are attempting a cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with a dichloropyridine, and you observe little to no formation of the desired product, with the starting material largely unconsumed.
Potential Causes & Solutions:
-
Inactive Catalyst System: The carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than C-Br or C-I bonds, necessitating a highly active catalyst for the oxidative addition step, which is often rate-limiting.[3][4] The pyridine nitrogen can also coordinate to and inhibit the palladium catalyst.[3][5][6]
-
Solution: Employ a more robust catalyst system. Modern systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective for activating C-Cl bonds.[3][5] Consider using stable palladium pre-catalysts to ensure the efficient generation of the active Pd(0) species.[3][7]
-
-
Inadequate Base: The choice of base is critical and highly context-dependent in cross-coupling reactions.[8] An inappropriate base can lead to poor reaction rates or catalyst decomposition.
-
Solution: Screen a variety of bases. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are commonly used.[5][9] The solubility of the base can also be a factor; ensure adequate mixing.
-
-
Insufficient Reaction Temperature: The activation energy for C-Cl bond cleavage can be high, requiring elevated temperatures.[3]
-
Poor Reagent Quality: Degradation of reagents, particularly boronic acids (protodeboronation) and catalysts, can halt the reaction.[11][12]
Poor Regioselectivity
Problem: Your reaction on a dihalopyridine (e.g., 2,4-dichloropyridine) yields a mixture of mono-functionalized isomers, or proceeds to di-substitution when mono-substitution is desired.
Potential Causes & Solutions:
-
Inherent Electronic Bias: In many dihalopyridines, the positions ortho and para to the ring nitrogen (C2/C6 and C4) are electronically activated and more susceptible to reaction.[3][13]
-
Solution: To exploit this bias for selective mono-functionalization, carefully control the stoichiometry, using a slight excess of the dihalopyridine or an equimolar amount of the coupling partner.[3]
-
-
Steric and Electronic Control via Ligands: The choice of ligand can dramatically influence the regiochemical outcome.
-
Solution: To reverse the innate selectivity (e.g., to favor C4-functionalization in a 2,4-dichloropyridine), employ sterically bulky ligands. For instance, bulky N-heterocyclic carbene (NHC) ligands like IPr have been shown to promote selective reaction at the C4 position.[3][13] Conversely, diphosphine ligands like dppf may favor the conventional C2-coupling.[13]
-
-
Ligand-Free Conditions: In some cases, ligand-free conditions can surprisingly and effectively reverse traditional regioselectivity.
Formation of Significant Side Products
Problem: Alongside your desired product, you observe significant amounts of byproducts such as homocoupled starting materials or hydrodehalogenation.
Potential Causes & Solutions:
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki reactions) is often promoted by the presence of oxygen.[3][5]
-
Hydrodehalogenation: The replacement of a halogen atom with hydrogen can compete with the desired cross-coupling, especially if the transmetalation step is slow.[11][14]
-
Solution: This side reaction can sometimes be suppressed by altering the solvent system or using a stronger base to accelerate the catalytic cycle in favor of the desired coupling.[11]
-
-
Protodeboronation: The cleavage of the C-B bond in boronic acids, particularly in the presence of water and a strong base, is a common issue.[3][5]
Catalyst Poisoning
Problem: The reaction starts but then stalls, often accompanied by the formation of palladium black.
Potential Causes & Solutions:
-
Coordination by Nitrogen Heteroatoms: The lone pair of electrons on the pyridine nitrogen, and potentially other nitrogen-containing functional groups on the substrate, can strongly coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5][6][15]
-
Solution: The use of bulky ligands can sometimes mitigate this by sterically hindering the coordination of the pyridine nitrogen to the metal center.[6] Alternatively, specialized catalytic systems designed to overcome heteroatom poisoning may be necessary.[6] In some cases, N-oxide formation on the pyridine can be used as a temporary directing group strategy that also prevents direct coordination.[16]
-
-
Impurities in Reagents or Solvents: Certain functional groups or impurities (e.g., sulfur-containing compounds) can act as poisons to the palladium catalyst.[17]
-
Solution: Ensure the use of high-purity, degassed solvents and reagents. If impurities are suspected in the starting material, purification prior to the coupling reaction is essential.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with dichloropyridines so much more challenging than with dibromo- or diiodopyridines?
A1: The primary reason lies in the bond dissociation energy of the carbon-halogen bond. The C-Cl bond is significantly stronger than the C-Br and C-I bonds. This makes the oxidative addition step, where the palladium catalyst inserts into the C-X bond, much more difficult and often the rate-limiting step of the catalytic cycle.[3][4] Consequently, reactions with dichloropyridines require more active catalysts, higher temperatures, and more carefully optimized conditions to achieve good yields.[4][18]
Q2: I need to perform a selective mono-amination on a dichloropyridine. What are the key considerations for a Buchwald-Hartwig reaction?
A2: For selective mono-amination, precise control of stoichiometry is crucial. Typically, using a 1:1 ratio of the dichloropyridine and the amine is a good starting point. The choice of ligand is also critical; ligands like Xantphos are often effective for achieving mono-amination with careful control.[5] The base (e.g., NaOtBu, Cs₂CO₃) and solvent (e.g., toluene, dioxane) must be carefully selected and optimized for your specific substrate combination.[5][19] Be aware that β-hydride elimination can be a competing side reaction if the amine coupling partner has available β-hydrogens.[5][9]
Q3: Is it possible to perform a metal-halogen exchange on a dihalopyridine? What are the challenges?
A3: Yes, metal-halogen exchange, most commonly lithium-halogen exchange, is a powerful method for functionalizing dihalopyridines.[20][21] The primary challenge is achieving regioselectivity. The exchange rate generally follows the trend I > Br > Cl, allowing for selective exchange at the more reactive halogen position in mixed dihalopyridines (e.g., bromo-chloropyridines).[20][22] However, with two identical halogens, achieving selective mono-exchange can be difficult and often requires careful control of temperature (typically very low, e.g., -78 °C) and the stoichiometry of the organolithium reagent.[22] Side reactions, such as addition of the organolithium reagent to the pyridine ring, can also occur.[23]
Q4: My final functionalized pyridine product is difficult to purify. What are some common strategies?
A4: Pyridine-containing compounds can be challenging to purify due to their basicity and high polarity.
-
Chromatography: Tailing on silica gel is a common issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent.
-
Acid-Base Extraction: If your product is stable to pH changes, an acid-base workup can be very effective. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic pyridine product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) and the product re-extracted into an organic solvent.
-
Drying: Pyridines are often hygroscopic and can form azeotropes with water, making complete drying difficult.[24] For applications requiring strictly anhydrous material, drying over a strong desiccant like calcium hydride (CaH₂) followed by distillation may be necessary.[24]
Section 3: Protocols and Visualizations
Experimental Protocol: Selective Mono-Arylation of 2,6-Dichloropyridine via Suzuki-Miyaura Coupling
This protocol provides a general starting point for the selective mono-arylation of 2,6-dichloropyridine. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloropyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.[11]
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][11]
-
Purify the crude product by flash column chromatography on silica gel (often with 1% triethylamine in the eluent to prevent tailing).
Visualizations
Troubleshooting Workflow for Low Yield Cross-Coupling
Caption: Decision workflow for troubleshooting low-yield cross-coupling reactions.
Regioselectivity Control in 2,4-Dichloropyridine Functionalization
Caption: Influence of reaction conditions on regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 16. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 21. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 22. grokipedia.com [grokipedia.com]
- 23. znaturforsch.com [znaturforsch.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
improving regioselectivity in reactions with 3-Chloro-5-iodopyridine
Improving Regioselectivity in Synthetic Applications
This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving 3-chloro-5-iodopyridine. As a dihalogenated pyridine, the selective functionalization of either the C-I or C-Cl bond is a common challenge. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound?
The core challenge lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it more susceptible to oxidative addition by transition metal catalysts, such as palladium or copper.[1] This inherent reactivity difference is the basis for achieving regioselectivity, but it can be influenced by various reaction parameters, leading to mixtures of products if not properly controlled.
Q2: In a typical cross-coupling reaction (e.g., Suzuki, Sonogashira), which position is expected to react first?
Under standard cross-coupling conditions, the C-I bond at the C5 position will preferentially undergo oxidative addition. This is due to its lower bond dissociation energy compared to the C-Cl bond at the C3 position.[1] Therefore, selective functionalization at the C5 position is the more straightforward transformation.
Q3: Is it possible to selectively functionalize the C-Cl bond in the presence of the C-I bond?
While challenging, it is not impossible. Achieving selectivity for the C-Cl bond requires carefully designed strategies that either passivate the C-I bond or utilize specific catalytic systems that favor C-Cl activation. This often involves steric hindrance, specific ligand effects, or alternative reaction pathways that circumvent the typical oxidative addition preference.[2][3]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Poor or incomplete regioselectivity in Suzuki-Miyaura cross-coupling, with a mixture of C5 and C3-arylated products.
Root Cause Analysis:
This is the most common issue. While the C-I bond is more reactive, certain conditions can promote competitive C-Cl bond activation. This can be caused by high reaction temperatures, prolonged reaction times, highly reactive palladium catalysts, or specific electronic effects of the boronic acid partner.
Solutions:
-
Lower the Reaction Temperature: High temperatures provide the necessary activation energy to cleave the stronger C-Cl bond. Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can significantly enhance selectivity for the C-I bond.
-
Choose the Right Catalyst/Ligand System: The choice of palladium catalyst and ligand is critical.[2]
-
For C-I Selectivity: Use a less reactive palladium source like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[4] These ligands promote oxidative addition at the more reactive C-I bond while sterically hindering approach to the C-Cl bond.
-
Avoid Highly Active Catalysts: Highly active catalysts designed for C-Cl bond activation (e.g., those with highly electron-donating and sterically demanding ligands) may reduce selectivity.[4]
-
-
Optimize the Base and Solvent: A weaker base (e.g., K₂CO₃, Cs₂CO₃) is often sufficient for C-I coupling and can help minimize side reactions. The choice of solvent can also influence reactivity; polar aprotic solvents like dioxane or THF are commonly used.
Experimental Protocol for Selective C5-Arylation (Suzuki-Miyaura):
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 equiv).
-
Degas the chosen solvent (e.g., 1,4-dioxane/water, 4:1) and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the reaction mixture at a controlled temperature, typically between 60-80°C.
-
Monitor the reaction progress by TLC or LC-MS to ensure consumption of the starting material and formation of the desired product.
-
Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
Data Summary: Ligand Effects on Regioselectivity
| Catalyst/Ligand System | Typical Temperature | Predominant Selectivity | Notes |
| Pd(PPh₃)₄ | 60-80 °C | High for C-I | A standard, reliable choice for C-I functionalization.[5] |
| Pd₂(dba)₃ / SPhos | Room Temp - 60 °C | Excellent for C-I | Bulky ligand enhances selectivity. |
| Pd(OAc)₂ / Buchwald Ligands | Varies | Can be tuned | Ligand choice is critical for controlling selectivity.[2] |
Problem 2: Low yield in Sonogashira coupling at the C5 position.
Root Cause Analysis:
Low yields in Sonogashira coupling can stem from several factors, including inefficient catalyst turnover, homocoupling of the alkyne (Glaser coupling), or dehalogenation of the starting material. The presence of the chloro-substituent can also influence the electronic properties of the pyridine ring, affecting the catalytic cycle.
Solutions:
-
Ensure a Copper-Free or Copper-Co-catalyzed System is Appropriately Used:
-
Copper Co-catalysis (Standard): A Cu(I) salt like CuI is typically used to facilitate the transmetalation step.[6] Ensure the CuI source is fresh and added under an inert atmosphere.
-
Copper-Free Sonogashira: In some cases, copper can promote side reactions. A copper-free protocol, often requiring a palladium catalyst with a specific ligand set (e.g., palladacycles or those with bulky phosphines), can provide a cleaner reaction profile.[7]
-
-
Amine Base and Solvent Choice: A suitable amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial as it acts as both a base and a solvent. Ensure the amine is distilled and dry.
-
Strictly Anaerobic Conditions: Oxygen can lead to the oxidative homocoupling of the terminal alkyne.[8] It is imperative to thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the reaction.
Experimental Workflow Visualization
Caption: Workflow for selective Sonogashira coupling at the C5 position.
Problem 3: Difficulty achieving selective metal-halogen exchange at the C-I bond without affecting the C-Cl bond.
Root Cause Analysis:
Metal-halogen exchange, typically using organolithium or Grignard reagents, is highly exothermic and fast.[9] Over-addition or localized heating can lead to a loss of selectivity and reaction with the C-Cl bond. The choice of reagent and reaction temperature is paramount.
Solutions:
-
Use of i-PrMgCl·LiCl: This "Turbo-Grignard" reagent is known to be highly effective and selective for iodine-magnesium exchange over chlorine.[10][11][12][13] It often provides higher yields and cleaner reactions compared to traditional Grignard or organolithium reagents. The presence of LiCl increases the rate and efficiency of the exchange.[10][11]
-
Cryogenic Temperatures: The exchange reaction must be performed at very low temperatures (typically -78 °C) to control its rate and prevent side reactions.[14] A slight increase in temperature can compromise selectivity.
-
Inverse Addition: Slowly adding the this compound solution to the Grignard or organolithium reagent can help maintain a low concentration of the pyridine substrate, minimizing the risk of side reactions.
Logical Relationship of Key Parameters
Caption: Key parameters for achieving high regioselectivity in metal-halogen exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Effective Workup Procedures for 3-Chloro-5-iodopyridine Couplings
Welcome to the technical support guide for navigating the complexities of post-reaction workup for 3-Chloro-5-iodopyridine coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-couplings.
The unique structure of this compound—possessing differential reactivity at the C-I and C-Cl bonds and a Lewis basic nitrogen atom—presents specific challenges during product isolation and purification.[1][2] This guide provides field-proven troubleshooting advice and detailed protocols to help you overcome these hurdles efficiently.
Frequently Asked Questions (FAQs): The Core Principles
This section addresses the fundamental questions that form the basis of a successful workup strategy.
Q1: My coupling reaction is complete. What is the very first step in the workup?
The first step is to cool the reaction mixture to room temperature and then quench it. Quenching stops the catalytic cycle and deactivates any remaining reactive species. The choice of quenching agent depends on the reaction type. For most palladium-catalyzed couplings, a simple aqueous quench is effective.
-
Procedure: Cool the reaction vessel in a water bath to ambient temperature. Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) and stir for 10-15 minutes. This will precipitate some inorganic salts and help in the subsequent phase separation.
Q2: What is the most significant challenge when working up reactions with pyridine-containing molecules?
The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring.[3] This nitrogen can:
-
Coordinate Strongly to Palladium: It forms stable complexes with the palladium catalyst, making the metal difficult to remove by simple filtration or aqueous washes. This often results in product contamination with soluble palladium species.[3]
-
Interact with Silica Gel: During column chromatography, the basic nitrogen interacts strongly with acidic silanol groups on the silica surface. This interaction leads to significant peak tailing, poor separation, and sometimes, product decomposition on the column.[4]
Q3: How do I choose between an acidic or basic workup?
This choice depends entirely on the stability of your desired product. An acid-base extraction is a powerful technique to purify pyridine-containing compounds.[5][6][7]
-
Acidic Wash: Washing the organic layer with a dilute acid (e.g., 1 M HCl, 5-10% citric acid) will protonate the pyridine nitrogen, forming a water-soluble pyridinium salt.[8][9] This salt is extracted into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent. This is highly effective but can only be used if your product is stable to acid.
-
Basic Wash: A wash with a base (e.g., saturated NaHCO₃ or Na₂CO₃ solution) is used to remove acidic byproducts, such as those derived from boronic acids in Suzuki couplings.
Q4: My product seems to be an oil that won't crystallize. What are my options?
The inability to crystallize is a common issue, often due to residual impurities or the inherent properties of the molecule.[10] Pyridine derivatives, in particular, can be challenging to crystallize.[11]
-
Purity First: Ensure the highest possible purity before attempting crystallization. Re-chromatograph if necessary.
-
Solvent Screening: Systematically screen a wide range of solvents and solvent pairs (e.g., ethyl acetate/hexanes, dichloromethane/pentane).[12]
-
Techniques: Try slow evaporation, slow cooling, or vapor diffusion by placing a vial of your dissolved product inside a larger beaker containing a more volatile "anti-solvent."
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's meniscus to create nucleation sites for crystal growth.[10]
Troubleshooting Guide: Common Workup Problems & Solutions
Issue 1: Persistent Palladium Contamination
Residual palladium is a critical issue, especially in pharmaceutical development where strict limits on elemental impurities are enforced.[3]
Q: After filtering through Celite®, my organic solution is still dark or black. Why?
A: This indicates the presence of finely dispersed palladium black (Pd(0)) that has passed through the filter aid.[13] The Lewis basicity of the pyridine product can stabilize colloidal palladium, preventing its complete removal by simple filtration.
Solutions:
-
Increase Filter Bed Depth: Use a thicker pad of Celite® (2-3 cm) on a sintered glass funnel.
-
Sequential Filtration: Filter the mixture first through Celite®, then through a 0.45 µm syringe filter to remove finer particles.
-
Activated Carbon Treatment: Stir the filtrate with activated carbon for 30-60 minutes, then filter through Celite®. This can adsorb residual palladium, but be aware it may also adsorb some of your product, potentially lowering the yield.
Q: My purified product has a yellow/orange/pink tinge and NMR/LCMS shows it's pure, but ICP analysis shows high palladium levels. What's wrong?
A: You are likely dealing with soluble palladium species (Pd(II) or Pd(IV)) complexed to your pyridine product.[3][13] These are not removed by filtration.
Solutions:
-
Employ a Metal Scavenger: This is the most effective method.[14] Stir the organic solution of your crude product with a silica-based scavenger containing a high-affinity functional group (e.g., thiol, trimercaptotriazine (TMT)).[3][15] After stirring (typically 2-16 hours), the scavenger is simply filtered off.
-
Liquid-Liquid Extraction: In some cases, washing with an aqueous solution containing a strong chelating agent like sodium thiosulfate or N-acetyl cysteine can help extract the palladium into the aqueous phase.[15]
| Method | Target Palladium Species | Advantages | Disadvantages |
| Filtration (Celite®) | Insoluble Pd(0) | Simple, fast, inexpensive. | Ineffective for soluble or colloidal Pd.[16] |
| Activated Carbon | Soluble and Insoluble Pd | Readily available. | Can lead to product loss via adsorption. |
| Metal Scavengers | Primarily Soluble Pd(II) | Highly selective, very effective (to ppb levels).[17] | Higher cost, requires longer stirring time. |
| Aqueous Chelator Wash | Soluble Pd(II) | Inexpensive. | Can be less effective, may require optimization.[15] |
Issue 2: Challenges in Extraction and Chromatography
Q: I'm getting a persistent emulsion during my aqueous wash. How can I resolve this?
A: Emulsions are common when working with basic compounds and certain solvent systems.
Solutions:
-
Add Brine: Add a small amount of saturated aqueous NaCl (brine) solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.[9]
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite®.
-
Change Solvent: If the problem persists across multiple experiments, consider using a different extraction solvent.
Q: My pyridine product shows severe tailing during silica gel column chromatography. What can I do?
A: This is a classic problem caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.[4]
Solutions:
-
Add a Competing Base: Add a small amount of a volatile base, like triethylamine (TEA) or pyridine, to your eluent (typically 0.1-1.0% v/v).[4][18] The additive will preferentially bind to the active silanol sites, allowing your product to elute with a much-improved peak shape.
-
Use Neutralized Silica: Prepare a slurry of silica gel in your eluent containing 1-2% TEA, then pack the column with this slurry.
-
Switch Stationary Phase: If tailing is extreme or the compound is unstable, consider using a different stationary phase like alumina (basic or neutral) or a polymer-based column.[4]
Q: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what is the alternative?
A: Acid-sensitive functional groups on your molecule can be degraded by silica gel.
Solutions:
-
2D TLC Analysis: Spot your crude material in the bottom-left corner of a square TLC plate.[19] Develop the plate in your chosen eluent. Dry the plate, rotate it 90 degrees counter-clockwise, and develop it again in the same eluent. If the compound is stable, the spot will appear on the diagonal. Any spots appearing below the diagonal represent decomposition products.[4][19]
-
Alternative Purification: If decomposition is confirmed, avoid silica gel chromatography. Consider the following:
Experimental Protocols
Protocol 1: General Workup and Extraction for a Suzuki Coupling
This protocol assumes the reaction was run with a boronic acid/ester, a palladium catalyst, and an inorganic base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like dioxane/water.
-
Quench: Once the reaction is complete (monitored by TLC/LCMS), cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and water. Stir for 15 minutes.
-
Initial Filtration: Filter the entire biphasic mixture through a 2 cm pad of Celite® in a Büchner funnel to remove the bulk of the palladium catalyst and inorganic salts.[16] Wash the filter cake thoroughly with additional EtOAc.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer twice more with EtOAc.
-
Aqueous Washes: Combine all organic layers. Wash sequentially with:
-
Deionized water (to remove water-soluble reagents).
-
Saturated aqueous NaHCO₃ (to remove unreacted boronic acid and other acidic impurities).
-
Brine (to break any minor emulsions and begin the drying process).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Palladium Removal with Thiol-Functionalized Silica Scavenger
This protocol is for removing soluble palladium from a crude product solution.
-
Dissolution: Dissolve the crude product from Protocol 1 in a suitable organic solvent (e.g., DCM, THF, EtOAc).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).[3]
-
Stirring: Stir the mixture at room temperature for 4-16 hours. The optimal time should be determined experimentally by taking small aliquots and analyzing for palladium content via ICP-MS, if available.
-
Filtration: Filter the mixture through a pad of Celite® or a simple cotton plug in a pipette to remove the scavenger.
-
Washing: Wash the filtered scavenger with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the palladium-free crude product.
Visualizations
General Post-Coupling Workup Workflow
Caption: A high-level workflow for the purification of this compound coupling products.
Troubleshooting Chromatography of Pyridine Derivatives
Caption: A decision tree for troubleshooting common issues in the chromatography of basic pyridine compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Research Portal [laro.lanl.gov]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. silicycle.com [silicycle.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. silicycle.com [silicycle.com]
- 19. Chromatography [chem.rochester.edu]
Technical Support Center: Activating the C-Cl Bond in 3-Chloro-5-iodopyridine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-Chloro-5-iodopyridine and facing the challenge of selectively activating the typically inert C-Cl bond. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address specific experimental hurdles.
Q1: Why is my cross-coupling reaction only occurring at the iodine position of this compound?
Answer: This is the expected and thermodynamically favored outcome under standard cross-coupling conditions. The significant difference in reactivity between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds governs this selectivity. The two primary factors are:
-
Bond Dissociation Energy (BDE): The C-I bond is substantially weaker than the C-Cl bond.[1][2] The first and often rate-limiting step in many cross-coupling catalytic cycles (e.g., Suzuki, Buchwald-Hartwig) is the oxidative addition of the aryl halide to the metal center (e.g., Palladium(0)).[3] This step involves breaking the C-X bond, and since the C-I bond requires less energy to cleave, it reacts much faster.[4][5][6]
-
Leaving Group Ability: The iodide ion (I⁻) is an excellent leaving group compared to the chloride ion (Cl⁻), which further promotes the reactivity of the C-I bond.[1][6]
This inherent reactivity difference is a powerful tool for sequential functionalization. You can first perform a coupling at the iodo position under mild conditions that leave the chloro group untouched, and then, by modifying the conditions, activate the C-Cl bond for a second, different coupling.[7]
Table 1: Comparison of Aryl-Halogen Bond Properties
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| C–I | ~270 | Highest |
| C–Br | ~330 | High |
| C–Cl | ~397 | Low |
| C–F | ~522 | Lowest |
| Data compiled from various sources.[1][2] |
Q2: How can I intentionally increase the reactivity of the C-Cl bond for a cross-coupling reaction?
Answer: Activating the robust C-Cl bond requires moving beyond standard catalytic systems to more powerful and specialized conditions. The core principle is to employ a catalyst system that can overcome the high activation energy of C-Cl bond cleavage.
Here is a decision-making workflow for selecting an appropriate strategy:
Caption: Decision workflow for activating the C-Cl bond.
Key Strategies:
-
Advanced Palladium Catalysis: This is the most common approach. The success hinges on the choice of ligand. Bulky, electron-rich dialkylbiarylphosphine ligands (often called "Buchwald ligands") are essential.[8] These ligands stabilize the palladium center, increase its electron density, and promote the challenging oxidative addition step with the aryl chloride.[9]
-
Nickel Catalysis: Nickel catalysts are an excellent, cost-effective alternative to palladium for activating aryl chlorides.[10][11] They are generally more reactive and can proceed through different catalytic cycles (e.g., involving Ni(I)/Ni(III) species), making them highly effective for C-Cl bond cleavage.[10][12]
-
Photocatalysis: This modern approach uses light to induce a single-electron transfer (SET) process, generating radical intermediates that can activate C-Cl bonds under exceptionally mild conditions.[13][14] This is an advanced technique for particularly challenging or sensitive substrates.[15][16]
Q3: My Suzuki-Miyaura coupling at the C-Cl position is failing. Can you provide a robust starting protocol and troubleshooting guide?
Answer: Certainly. Low yield or no reaction in a Suzuki coupling of an aryl chloride is a common issue. It almost always traces back to an insufficiently active catalyst system or suboptimal reaction conditions.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride using an XPhos Ligand
This protocol is a strong starting point for the coupling of a functionalized 3-chloro-5-R-pyridine with an arylboronic acid.
Materials:
-
Substrate (e.g., 5-Aryl-3-chloropyridine): 1.0 mmol
-
Arylboronic Acid: 1.2-1.5 mmol
-
Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), 1.5 mol%
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), 3.0 mol%
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), 2.0-3.0 mmol
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (5 mL)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under a robust stream of inert gas (Argon or Nitrogen), add the substrate, arylboronic acid, base, Pd₂(dba)₃, and XPhos to an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Sealing: Securely seal the vessel. If using a Schlenk tube, ensure the stopcock is properly greased and sealed.
-
Reaction: Remove the vessel from the glovebox (if used) and place it in a preheated oil bath or heating block at 110 °C.
-
Execution: Stir the reaction vigorously for 12-24 hours. The mixture will typically become dark brown or black.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing via TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Troubleshooting Guide for Sluggish C-Cl Suzuki Coupling
Caption: Troubleshooting workflow for C-Cl Suzuki coupling.
Q4: Can I perform a Buchwald-Hartwig amination on the C-Cl bond? What are the key considerations?
Answer: Yes, the Buchwald-Hartwig amination of the C-Cl bond is a powerful transformation for synthesizing substituted aminopyridines. The underlying principles are very similar to the Suzuki coupling: you need a highly active catalyst system to facilitate the oxidative addition of the C-Cl bond.[17][18][19]
Key Differences & Considerations:
-
Base: This reaction requires a very strong, non-nucleophilic base to deprotonate the amine coupling partner. The most common choices are sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[20] These bases are extremely sensitive to air and moisture, making a strictly inert atmosphere even more critical.
-
Ligands: While some ligands overlap with Suzuki coupling (like XPhos), others are specifically designed for C-N bond formation. Ligands from the Josiphos family or cataCXium® A are also highly effective.
-
Side Reactions: Incomplete reaction can lead to hydrodehalogenation (replacement of -Cl with -H).
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride
Materials:
-
Substrate (e.g., 5-Aryl-3-chloropyridine): 1.0 mmol
-
Amine (primary or secondary): 1.2 mmol
-
Palladium Source: Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0)), 1.5-2.0 mol%
-
Ligand: XPhos, 3.0-4.0 mol%
-
Base: Sodium tert-butoxide (NaOtBu), 1.4 mmol
-
Solvent: Anhydrous, degassed Toluene (5 mL)
Step-by-Step Procedure:
-
Preparation: In a glovebox, charge an oven-dried vial with the palladium source, ligand, and base.
-
Addition: Add the substrate and the amine coupling partner.
-
Solvent & Sealing: Add the anhydrous, degassed toluene and seal the vial tightly.
-
Reaction: Remove the vial from the glovebox and heat with vigorous stirring at 100-110 °C for 6-24 hours.[20]
-
Workup & Purification: Follow a similar aqueous workup as described in the Suzuki protocol, being mindful that the product is now an amine. Purification is typically achieved via column chromatography.
Q5: I'm interested in using Nickel. What is a general protocol for a Nickel-catalyzed coupling of the C-Cl bond?
Answer: Nickel catalysis is an excellent strategy, particularly for cross-electrophile couplings or when cost is a major consideration.[10][12] Nickel systems often require a reductant (like Zinc or Manganese metal) and sometimes a salt additive to facilitate the catalytic cycle.[21]
Protocol 3: Nickel-Catalyzed Reductive Cross-Coupling
This is a representative protocol for coupling a heteroaryl chloride with an aryl chloride, which can be adapted for other coupling partners.
Materials:
-
Substrate (e.g., 5-Aryl-3-chloropyridine): 1.0 mmol
-
Coupling Partner (e.g., an electron-deficient aryl chloride): 1.5 mmol
-
Nickel Source: NiI₂ (Nickel(II) iodide), 10 mol%
-
Ligand: 2,2'-Bipyridine, 15 mol%
-
Reductant: Zinc dust (<10 micron), 2.0 mmol
-
Additive: Magnesium Chloride (MgCl₂), 2.0 mmol
-
Solvent: Anhydrous, degassed DMF (Dimethylformamide), 4 mL
Step-by-Step Procedure:
-
Preparation: In a glovebox, add all solid components (substrate, coupling partner, NiI₂, bipyridine, Zn dust, MgCl₂) to an oven-dried vial.
-
Solvent & Sealing: Add the anhydrous, degassed DMF and seal the vial.
-
Reaction: Remove from the glovebox and heat at 85 °C with vigorous stirring for 24 hours.[12]
-
Workup: After cooling, carefully quench the reaction by filtering through a pad of Celite® to remove excess zinc and catalyst residues, washing with ethyl acetate. Perform a standard aqueous workup on the filtrate.
-
Purification: Purify by column chromatography.
Causality: In this system, the zinc metal reduces the Ni(II) precursor to the active Ni(0) catalyst. The MgCl₂ additive helps accelerate the reduction of Ni(II), and the catalytic iodide ions play a crucial synergistic role in improving reaction yields.[12][21]
References
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkyl Halide Reactivity [chemserv.centre.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. researchgate.net [researchgate.net]
- 14. Shining light on halogen-bonding complexes: a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01724A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium Residue Removal from 3-Chloro-5-iodopyridine Reaction Mixtures
Welcome to the Technical Support Center for palladium removal from reaction mixtures involving 3-chloro-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for this common yet challenging purification step. The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated, with limits often in the low parts-per-million (ppm) range, making its effective removal a critical aspect of process chemistry.[1][2]
The unique electronic and chelating properties of pyridine-containing molecules, such as this compound and its derivatives, can lead to strong binding with palladium catalysts. This often complicates removal by standard methods like simple filtration or extraction.[3] This guide offers a structured approach to diagnosing and solving palladium contamination issues in your reaction mixtures.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound reaction products, providing explanations of the underlying causes and actionable troubleshooting steps.
Issue 1: High Levels of Residual Palladium After Initial Work-up
Possible Cause: The nitrogen atom in the pyridine ring of your product can act as a ligand, forming a stable, soluble complex with palladium. This prevents the catalyst from precipitating out of the solution, making it difficult to remove through simple filtration or solvent extractions.[3]
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. These materials are designed to selectively bind and remove palladium from solution.[4][5]
-
Thiol-based silica scavengers (e.g., SiliaMetS® Thiol) are a robust first choice for various palladium species (Pd(0) and Pd(II)).[5]
-
Trimercaptotriazine (TMT)-functionalized silica is also highly effective for palladium removal.[6]
-
Activated Carbon can be a cost-effective option, though it may sometimes lead to product loss through non-specific adsorption.[7][8] Combining activated carbon with a chelating agent can enhance its performance.[7]
-
-
Crystallization with a Co-crystal Former: Recrystallization of your product can be an effective purification method. The efficiency can be enhanced by adding a compound that forms a soluble complex with palladium, thereby keeping it in the mother liquor.
-
Filtration through Celite®: For insoluble palladium species, filtration through a pad of Celite® can be a simple and effective first step to reduce the bulk of the catalyst.[9][10]
Issue 2: Product Loss During the Scavenging Process
Possible Cause: Non-specific adsorption of your this compound product onto the scavenger material, which is a known issue particularly with activated carbon.[3][7]
Troubleshooting Steps:
-
Scavenger Screening: Perform a screening of different scavengers to identify one with high selectivity for palladium and minimal affinity for your product.[3][4]
-
Optimize Solvent System: The choice of solvent can significantly impact the binding of both palladium and your product to the scavenger. Using a solvent in which your product has high solubility can help minimize its adsorption.[3]
-
Minimize Scavenger Amount: Use the minimum effective amount of scavenger required to achieve the target palladium levels. This can be determined through small-scale optimization experiments.[3]
-
Wash the Scavenger: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product.[4]
Issue 3: Inconsistent Palladium Removal Across Batches
Possible Cause: The speciation of palladium (e.g., Pd(0), Pd(II), colloidal palladium) can vary between batches depending on reaction conditions and work-up procedures. Different palladium species may require different removal strategies.[7]
Troubleshooting Steps:
-
Standardize Work-up Procedure: Ensure that the work-up protocol is consistent for every batch to minimize variability in palladium speciation.
-
Use a Broad-Spectrum Scavenger: Employ a scavenger that is effective against multiple forms of palladium. Thiol-based scavengers are generally effective for a range of palladium species.[5]
-
Consider a Polishing Step: If a single scavenging step is insufficient, consider a two-step process. For example, an initial filtration through Celite® to remove heterogeneous palladium, followed by treatment with a high-affinity scavenger for soluble species.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium from reaction mixtures containing this compound?
A1: The most prevalent and effective methods include:
-
Adsorption onto solid-supported scavengers: This is a widely used technique in the pharmaceutical industry and includes materials like functionalized silica gels (thiol, trimercaptotriazine) and activated carbon.[1][6][7]
-
Crystallization: A classic purification technique that can be enhanced with additives to keep palladium in the mother liquor.[1]
-
Column Chromatography: Effective for separating the desired product from the palladium catalyst and other impurities.[9]
-
Filtration through Celite®: A straightforward method to remove insoluble palladium species.[9][11]
Q2: Which palladium scavenger should I choose for my this compound reaction?
A2: The optimal scavenger depends on factors such as the specific palladium catalyst used, the solvent system, and the nature of your product.[7] It is highly recommended to perform a screening of several scavengers to determine the most effective one for your specific application.[4] Thiol-based silica scavengers are often a good starting point.[5]
Q3: How much scavenger is typically required?
A3: The amount of scavenger needed depends on the initial palladium concentration and the loading capacity of the scavenger. It is best to start with the manufacturer's recommendation and then optimize the ratio through experimentation. Using a large excess is not always more effective and can lead to unnecessary product loss and increased cost.[4]
Q4: Can I add the scavenger directly to the crude reaction mixture?
A4: Yes, in many cases, scavengers can be added directly to the crude reaction mixture after the reaction is complete, which can simplify the work-up procedure.[4]
Q5: What are the regulatory limits for palladium in pharmaceutical products?
A5: Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have strict guidelines for elemental impurities.[2] For platinum group metals, including palladium, the limit is often in the range of 5-10 ppm, depending on the daily dose of the drug.[1] It is essential to consult the latest ICH Q3D guidelines for specific limits.[2]
Experimental Protocols & Data
Protocol 1: General Procedure for Palladium Scavenging
This protocol provides a general workflow for using a solid-supported scavenger to remove palladium from a solution containing your this compound derivative.
-
Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).
-
Add Scavenger: Add the selected palladium scavenger (e.g., SiliaMetS® Thiol, 3-5 equivalents relative to the initial amount of palladium).
-
Stir: Stir the mixture at a specified temperature (e.g., room temperature to 45°C) for a predetermined time (e.g., 2-18 hours).[7]
-
Filter: Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex.
-
Wash: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analyze: Determine the residual palladium concentration in the purified product using ICP-MS or a similar sensitive analytical technique.[1]
Table 1: Comparison of Palladium Scavenging Methods
| Scavenging Method | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Advantages | Disadvantages | Reference(s) |
| Thiol-functionalized Silica | 300 - 2500 | < 20 | High efficiency and selectivity | Higher cost compared to carbon | [5][7] |
| Activated Carbon | 300 - 2200 | < 20 | Cost-effective | Potential for product loss | [7] |
| TMT-functionalized Silica | >1000 | < 100 | Highly effective | May require optimization | [6] |
| Recrystallization | Variable | Variable | Can be highly effective, scalable | May not be sufficient on its own | [1] |
Workflow for Selecting a Palladium Removal Strategy
Caption: Decision workflow for selecting an appropriate palladium removal strategy.
References
- 1. arborassays.com [arborassays.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting Guide: Addressing Specific Experimental Issues
Answering your question will take a few minutes.
Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Chloro-5-iodopyridine
Welcome to the technical support center for cross-coupling reactions involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues, with a specific focus on the critical role of the solvent. As a di-halogenated pyridine, this substrate presents unique challenges and opportunities in selective C-C and C-N bond formation. Understanding how the reaction environment influences efficiency and selectivity is paramount to success.
This document is structured as a series of questions you might encounter during your own experiments, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design.
This section tackles common problems encountered during the coupling of this compound. The advice provided is grounded in established principles of organometallic chemistry.
Q1: My Suzuki-Miyaura coupling reaction is giving a very low yield. I'm using a standard Pd(PPh₃)₄ catalyst in THF. What's going wrong?
A1: Low yields with this compound are frequently traced back to a few key factors, with solvent choice being a primary lever for optimization.[1]
-
Underlying Cause 1: Reagent Solubility: One of the most fundamental roles of a solvent is to dissolve all reaction components.[2] The inorganic bases commonly used in Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) have very poor solubility in purely anhydrous solvents like THF. This can lead to a slow or incomplete reaction as the base is not available to participate effectively in the catalytic cycle (specifically, in the transmetalation step).
-
Solution 1: Introduce a Protic Co-solvent. A common and highly effective strategy is to use a biphasic solvent system.[1] Systems like 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water are industry standards. The protic component (water or alcohol) dissolves the base, making it available at the interface for the reaction to proceed. Alcohols, in particular, can also help promote the action of the base.[3]
-
Underlying Cause 2: Catalyst Deactivation. The nitrogen atom on the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] This is a known issue for heteroaryl substrates.[4] While solvent choice alone cannot completely prevent this, the overall reaction conditions, which are influenced by the solvent, play a role.
-
Solution 2: Solvent and Ligand Synergy. While THF is a common solvent, it may not be optimal here. Toluene or 1,4-dioxane are often superior choices for Suzuki reactions.[3] They are less coordinating than some other polar aprotic solvents and have higher boiling points, allowing for increased reaction temperatures which can sometimes overcome catalyst inhibition and the higher activation energy associated with less reactive coupling partners. Additionally, consider switching to a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to be more robust for challenging heteroaryl couplings.[5][6]
Q2: I am observing significant amounts of a de-iodinated side product (3-chloropyridine). How can the solvent influence this?
A2: The formation of a dehalogenated (specifically, de-iodinated) byproduct is a common side reaction.[5] The solvent system plays a crucial role in mitigating this pathway.
-
Mechanistic Insight: Dehalogenation can occur through various pathways, including a competing reaction where an intermediate palladium-hydride species, formed from trace water or other proton sources, reductively eliminates the halide. In Suzuki reactions, a related side reaction is protodeboronation of the boronic acid, which consumes the coupling partner.[5] This is often exacerbated by excess water or base.[5]
-
Solvent-Based Mitigation:
-
Control Protic Solvents: If you are using a biphasic system (e.g., Dioxane/Water), ensure the amount of water is not excessive. While necessary to dissolve the base, too much can promote these undesired pathways.
-
Use Anhydrous Solvents: If your base is sufficiently soluble (e.g., using an organic base or a highly soluble inorganic one like Cs₂CO₃ in some polar aprotic solvents), running the reaction under strictly anhydrous conditions can minimize dehalogenation. Use freshly distilled, anhydrous, and thoroughly degassed solvents like DMF or DME.[7]
-
Reaction Time & Temperature: Higher temperatures and longer reaction times can sometimes lead to more side products. A more efficient solvent system that allows the desired reaction to proceed quickly at a lower temperature can indirectly minimize dehalogenation.
-
Q3: In my Sonogashira coupling, I'm getting a lot of alkyne homocoupling (Glaser coupling). My solvent is triethylamine/THF. What should I change?
A3: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is almost always caused by the presence of oxygen.[7][8] The solvent and overall reaction setup are critical for preventing this.
-
The Role of Oxygen: The copper(I) co-catalyst, essential for the traditional Sonogashira reaction, can be oxidized by O₂ to copper(II), which actively promotes the homocoupling of the terminal alkyne.
-
Solvent-Centric Solution: The primary solution is not necessarily to change the solvent, but to change how you handle it.
-
Thorough Degassing: Your chosen solvent (THF, DMF, dioxane, or an amine solvent) MUST be rigorously degassed before use.[7][8] This is the single most important step. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[1]
-
Maintain Inert Atmosphere: The reaction must be run under a strict inert atmosphere from start to finish.[7]
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, you can switch to a copper-free Sonogashira protocol.[8] These reactions often require specific ligands and may benefit from polar aprotic solvents like DMF or NMP to facilitate the reaction pathway that avoids the copper cycle.
-
Q4: I want to perform a Buchwald-Hartwig amination, but my reaction is stalling. I'm using acetonitrile as the solvent. Is this a problem?
A4: Yes, your choice of solvent is very likely the problem. While a polar aprotic solvent, acetonitrile is known to inhibit Buchwald-Hartwig reactions.[9]
-
Inhibitory Solvents: Certain solvents can coordinate too strongly to the palladium catalyst, inhibiting its activity. For Buchwald-Hartwig aminations, chlorinated solvents, acetonitrile, and pyridine should be avoided .[9]
-
Recommended Solvents: The most commonly used and effective solvents for this reaction are ethereal solvents like 1,4-dioxane and THF , or aromatic solvents like toluene .[9][10][11] These solvents provide good solubility for many organic substrates while not overly coordinating with the catalyst, allowing the catalytic cycle to proceed efficiently. For higher temperatures, toluene or xylenes are often preferred.
Frequently Asked Questions (FAQs)
This section addresses broader, more foundational questions about solvent selection for coupling reactions with this compound.
Q5: At which position, chloro or iodo, will the cross-coupling reaction preferentially occur?
A5: The reaction will overwhelmingly occur at the iodo position. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[5][12] The carbon-iodine (C-I) bond is weaker and therefore undergoes the rate-limiting oxidative addition step much more readily than the stronger carbon-chlorine (C-Cl) bond.[12] By carefully controlling reaction conditions (e.g., using a 1:1 stoichiometry, moderate temperatures, and appropriate reaction times), you can achieve excellent chemoselectivity for mono-coupling at the 5-position.
Q6: What is the fundamental difference between polar protic and polar aprotic solvents, and how does that guide my choice for these reactions?
A6: The key difference is their ability to act as hydrogen bond donors.[13]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have a hydrogen atom attached to an electronegative atom (like oxygen).[13] They are excellent at stabilizing both cations and anions. In the context of cross-coupling, their primary role is often to dissolve inorganic bases in biphasic systems (Suzuki) or to act as a green solvent alternative.[13][14] However, they can also cage nucleophiles, slowing some reactions, or participate in unwanted side reactions like protodeboronation.[5][15]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetone, Dioxane) lack this acidic proton but have strong dipole moments.[13][16] They are excellent at dissolving a wide range of organic compounds and can stabilize polar intermediates and transition states within the catalytic cycle, often accelerating the reaction.[2][17] For many cross-coupling reactions, polar aprotic solvents like dioxane or DMF are the default choice for achieving high efficiency.[3]
The choice depends on the specific reaction. For a Suzuki coupling requiring an inorganic base, a mixture including a protic solvent is often best. For Sonogashira or Buchwald-Hartwig, a polar aprotic solvent is typically preferred.
Q7: How do I rationally select an optimal solvent for a new coupling reaction with this compound?
A7: A rational approach involves considering several factors in a stepwise manner, as illustrated in the workflow diagram below.
-
Reaction Type: The type of coupling reaction (Suzuki, Heck, Sonogashira, etc.) provides the first filter. Literature precedents for that class of reaction are the best starting point.[3]
-
Solubility: Check the solubility of all your starting materials (this compound, your coupling partner, and the base) in the potential solvent. A reaction cannot proceed if a key component is completely insoluble.
-
Temperature Requirement: The desired reaction temperature will dictate solvent choice based on its boiling point. Reactions involving less reactive partners (e.g., some aryl chlorides, though not the primary site here) may require high-boiling solvents like toluene, xylene, or DMF.
-
Base and Additives: If you are using a salt-based reagent (inorganic base, boronic acid salt), a more polar or even protic co-solvent might be necessary to achieve sufficient concentration in the solution phase.
-
Optimization: It is rare for the first solvent tried to be the absolute best. A small screen of 2-3 reliable solvents (e.g., Dioxane, Toluene, DMF) is often a worthwhile investment of time.
Caption: Decision workflow for selecting a starting solvent.
Data Summary & Protocols
Table 1: Representative Solvent Effects on Suzuki Coupling Efficiency
The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Yields are representative and will vary based on the specific boronic acid, ligand, and base used.
| Solvent System (v/v) | Base | Temp (°C) | Typical Time (h) | Expected Yield Range | Key Considerations |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 90 | 12 | 85-95% | Excellent for base solubility; requires degassing.[6] |
| Toluene / EtOH / H₂O (4:1:1) | K₃PO₄ | 100 | 8-12 | 80-90% | Good general system; ethanol can help with solubility. |
| THF (anhydrous) | Cs₂CO₃ | 65 | 24 | 40-60% | Can be low-yielding due to poor base solubility.[3] |
| DMF (anhydrous) | K₂CO₃ | 110 | 6 | 70-85% | Good for stubborn couplings; must be high purity. |
| 2-MeTHF / H₂O (4:1) | K₃PO₄ | 85 | 12 | 85-95% | Greener alternative to THF/Dioxane with good performance. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the selective coupling at the iodo-position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.1 - 1.2 eq)
-
Pd(PPh₃)₄ (2-5 mol%) or other suitable Pd-catalyst/ligand system
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane and Deionized Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[4] This step is critical to prevent catalyst degradation and homocoupling side reactions.[4][5]
-
Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to create a 4:1 or 5:1 solvent mixture. The total solvent volume should be sufficient to make a ~0.1 M solution with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material (this compound) is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-chloro-5-arylpyridine product.
Solvent Influence on the Catalytic Cycle
The choice of solvent can influence every step of the catalytic cycle. Understanding these effects allows for more rational troubleshooting.
Caption: How solvents influence key steps of the catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. theorango.com [theorango.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 16. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-5-iodopyridine and 3,5-Dibromopyridine
In the landscape of pharmaceutical and materials science research, dihalogenated pyridines serve as indispensable building blocks for constructing complex molecular architectures. Their utility is largely defined by the differential reactivity of the carbon-halogen bonds, which allows for selective, stepwise functionalization. This guide provides an in-depth, objective comparison of the reactivity profiles of two common, yet distinct, dihalopyridine isomers: 3-chloro-5-iodopyridine and 3,5-dibromopyridine . We will delve into the fundamental principles governing their reactivity and provide supporting experimental data to guide researchers in substrate selection and reaction optimization.
Fundamental Principles: The "Why" Behind Reactivity Differences
The site-selectivity in cross-coupling reactions of polyhalogenated heteroaromatics is primarily dictated by two factors: the inherent bond dissociation energy (BDE) of the carbon-halogen (C-X) bond and the electronic activation of the reaction site.[1][2]
Bond Dissociation Energy (BDE): The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center.[3][4][5] This step involves the cleavage of the C-X bond. The energy required for this cleavage follows the trend: C-Cl > C-Br > C-I.[6][7] Consequently, the reactivity of aryl halides in oxidative addition is inversely proportional to the BDE, leading to a general reactivity trend of Ar-I > Ar-Br > Ar-Cl.[5][8]
-
Phenyl Iodide (Ph-I): ~67.0 kcal/mol[6]
-
Phenyl Bromide (Ph-Br): ~84.0 kcal/mol[6]
-
Phenyl Chloride (Ph-Cl): ~97.1 kcal/mol[6]
For This compound , the significant difference in BDE between the C-I and C-Cl bonds is the dominant factor, predicting that reactions will occur selectively at the C-I bond.[9]
For 3,5-dibromopyridine , both halogens are identical, meaning the BDE is similar for both C-Br bonds. Here, electronic and steric factors, as well as the potential for the first coupling event to influence the reactivity of the second site, become more critical.[9]
Electronic Activation: The pyridine nitrogen is strongly electron-withdrawing, which generally makes the α-positions (C2/C6) more electron-deficient and thus more activated towards oxidative addition compared to the β-positions (C3/C5).[1] However, as we will see, the BDE often overrides this electronic preference.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true test of these principles lies in their application. Below, we compare the performance of both substrates in the most common and synthetically valuable cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[10][11] The reactivity of our target molecules shows a clear divergence.
-
This compound: Due to the much weaker C-I bond, Suzuki coupling occurs with high chemoselectivity at the C5 position, leaving the C-Cl bond intact for subsequent transformations. This allows for a programmed, stepwise synthesis of 3,5-disubstituted pyridines.
-
3,5-Dibromopyridine: Mono-arylation is typically achieved with good selectivity, as the introduction of an electron-donating aryl group at one position can deactivate the second C-Br bond towards further oxidative addition.[9] However, achieving high yields of di-coupled product is also feasible under more forcing conditions.
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Selectivity |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, 80°C | 3-Chloro-5-phenylpyridine | ~90 | Selective at C5[2] |
| 3,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90°C | 3-Bromo-5-phenylpyridine | ~85 | Mono-selective[12] |
| 3,5-Dibromopyridine | Phenylboronic acid (2.2 eq) | PdCl₂(dppf), Cs₂CO₃ | DMF, 100°C | 3,5-Diphenylpyridine | >90 | Di-substitution |
Sonogashira Coupling
The Sonogashira coupling is a premier method for introducing alkynyl moieties onto an aromatic scaffold.[13][14] The reactivity trend mirrors that of the Suzuki coupling.
-
This compound: Highly selective mono-alkynylation at the C5 position is expected. The C-Cl bond remains for further functionalization.
-
3,5-Dibromopyridine: Sequential Sonogashira couplings are well-documented. Mono-alkynylation can be achieved, followed by a second, different alkynylation if desired, by tuning reaction conditions.[15][16]
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Selectivity |
| This compound | Phenylacetylene | Pd(PPh₃)₂, CuI, Et₃N | THF, 60°C | 3-Chloro-5-(phenylethynyl)pyridine | ~92 | Selective at C5[17] |
| 3,5-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₂, CuI, Et₃N | DMF, 80°C | 3-Bromo-5-(phenylethynyl)pyridine | ~88 | Mono-selective[18] |
| 3,5-Dibromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, DIPA | Toluene, 70°C | 3,5-Bis(trimethylsilylethynyl)pyridine | ~75 | Di-substitution[15] |
Buchwald-Hartwig Amination
This reaction is a powerful tool for C-N bond formation, crucial in medicinal chemistry.[19] The selectivity follows the established C-X bond reactivity trend.
-
This compound: Selective amination will occur at the iodine-bearing C5 position. Nickel-catalyzed systems have also shown high selectivity for C-I bonds in the presence of C-Br and C-Cl bonds.[20]
-
3,5-Dibromopyridine: Mono-amination is readily achievable. The introduction of the electron-donating amino group deactivates the second C-Br bond, often making the second amination more challenging and thus favoring mono-substitution.[9]
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Selectivity |
| This compound | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, 100°C | 5-Morpholino-3-chloropyridine | ~80 | Selective at C5[21] |
| 3,5-Dibromopyridine | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene, 110°C | 5-Bromo-N-phenylpyridin-3-amine | ~75 | Mono-selective[22] |
Visualizing the Reaction Pathways
The choice of substrate dictates the synthetic strategy. For this compound, a linear, selective functionalization is the default pathway. For 3,5-dibromopyridine, a divergent pathway allowing for either mono- or di-functionalization is possible.
Caption: Comparative reaction pathways for dihalopyridines.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
To provide a practical context, here is a representative, detailed protocol for a mono-selective Suzuki-Miyaura coupling for each substrate.
Protocol 1: Synthesis of 3-Chloro-5-phenylpyridine
Objective: To selectively couple phenylboronic acid at the C5 position of this compound.
Materials:
-
This compound (1.0 mmol, 239.4 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212.0 mg)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Deionized Water (1 mL)
Procedure:
-
To a flame-dried 25 mL Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with dry argon gas three times.
-
Add the degassed solvents (Toluene, Ethanol, Water) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Synthesis of 3-Bromo-5-phenylpyridine
Objective: To perform a mono-selective coupling of phenylboronic acid with 3,5-dibromopyridine.
Materials:
-
3,5-Dibromopyridine (1.0 mmol, 236.9 mg)
-
Phenylboronic acid (1.1 mmol, 134.1 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
Procedure:
-
To a flame-dried 25 mL Schlenk flask, add 3,5-dibromopyridine, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with dry argon gas three times.
-
Add the degassed solvents (1,4-Dioxane, Water) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, follow the same workup and purification procedure as described in Protocol 1.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Strategic Recommendations
The choice between this compound and 3,5-dibromopyridine is a strategic one, dictated by the desired synthetic outcome.
-
Choose this compound for Sequential, Controlled Synthesis: Its highly differentiated C-X bonds make it the ideal substrate for a reliable, stepwise functionalization. The C-I bond can be selectively targeted under mild conditions, preserving the C-Cl bond as a robust handle for a subsequent, distinct transformation under more forcing conditions. This provides an unambiguous route to complex, unsymmetrically substituted 3,5-pyridines.
-
Choose 3,5-Dibromopyridine for Symmetric or Divergent Synthesis: This substrate is well-suited for creating symmetrically 3,5-disubstituted pyridines by using an excess of the coupling partner. It also offers a divergent approach: mono-functionalization can be achieved with careful stoichiometric control, yielding a 3-bromo-5-substituted pyridine intermediate that can then be subjected to a second, different coupling reaction.
By understanding the fundamental principles of C-X bond reactivity and leveraging the predictable selectivity of these substrates, researchers can design more efficient, elegant, and successful synthetic routes to novel chemical entities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. scirp.org [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Comparative Analysis of Halopyridines in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science.[1] Among the myriad of synthetic methods, palladium-catalyzed cross-coupling reactions of halopyridines have emerged as a highly versatile and efficient strategy for the construction of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a comprehensive comparative analysis of the reactivity of different halopyridines (iodo-, bromo-, chloro-, and fluoropyridines) in key palladium-catalyzed cross-coupling reactions, offering insights into catalyst selection, reaction optimization, and mechanistic underpinnings.
The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity among halopyridines in palladium-catalyzed cross-coupling reactions lies in the strength of the carbon-halogen (C-X) bond.[2] The generally accepted order of reactivity is I > Br > Cl >> F, which is inversely correlated with the C-X bond dissociation energy.[3] The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle.[2][4] Consequently, the weaker the C-X bond, the more readily the oxidative addition occurs, leading to faster and more efficient reactions.
This disparity in bond energy means that couplings involving chloropyridines often necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, and more sophisticated and electron-rich ligand systems to achieve yields comparable to their bromo- and iodo- counterparts.[2] Fluoropyridines are generally unreactive in these cross-coupling reactions and will not be the focus of this guide.[3]
Influence of Halogen Position on the Pyridine Ring
The position of the halogen atom on the electron-deficient pyridine ring also significantly influences its reactivity. The general order of reactivity for the different positions is 4- > 2- > 3-. The carbon atoms at the 2- and 4-positions are more electron-deficient due to the inductive effect and resonance stabilization of the intermediate, making them more susceptible to oxidative addition by the palladium catalyst.[3] The C-3 position is the least reactive. For di- or polyhalogenated pyridines, the site of reaction can often be controlled by selecting the appropriate catalyst and reaction conditions.[5][6]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a C-C bond between a halide and an organoboron compound, is one of the most widely used cross-coupling reactions.[7] The following table summarizes a comparative overview of the performance of different halopyridines in this reaction.
| Halopyridine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [1] |
| 4-Bromopyridine | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 6 | 92 | [1] |
| 4-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 12 | 88 | [2] |
| 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME/H₂O | 90 | 8 | 85 | [8] |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 18 | 78 | [9] |
| 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 100 | 12 | 80 | [10] |
| 3-Chloropyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 110 | 24 | 75 | [10] |
As the data indicates, iodopyridines and bromopyridines generally provide high yields under milder conditions with traditional catalyst systems.[1] In contrast, chloropyridines require more advanced catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos to achieve comparable results.[2]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 3-Chloro-5-iodopyridine
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Among these, halogenated pyridines represent a vital class of synthons and pharmacophores. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-Chloro-5-iodopyridine, a key building block in organic synthesis. We will delve into the causal factors governing its spectral features, offer a comparative analysis with analogous structures, and provide detailed experimental protocols to ensure accurate and reproducible results.
Introduction: The Structural Significance of this compound
This compound is a disubstituted pyridine ring with two distinct halogen atoms. The electronegativity and steric bulk of the chlorine and iodine atoms, combined with the inherent electronic properties of the pyridine ring, create a unique electronic environment. This environment is reflected in the chemical shifts and coupling constants observed in its ¹H and ¹³C NMR spectra. Understanding these spectral nuances is critical for confirming the identity and purity of the compound, as well as for monitoring its transformations in subsequent chemical reactions.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
While a publicly available experimental spectrum for this compound is not readily found in the searched literature, we can predict the key features of its ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from similar substituted pyridines. These predictions provide a solid framework for interpreting experimental data.
The structure and numbering of this compound are as follows:
Caption: Structure and numbering of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C2, C4, and C6 positions.
-
H2, H4, and H6 Chemical Shifts: The chemical shifts of the pyridine protons are significantly influenced by the electron-withdrawing nature of the nitrogen atom and the two halogen substituents. The protons alpha to the nitrogen (H2 and H6) are generally the most deshielded and appear at the lowest field. The proton at the C4 position (H4) will be at a slightly higher field. The chlorine and iodine atoms will further influence these shifts through their inductive and resonance effects.
-
Coupling Constants: The protons on the pyridine ring will exhibit spin-spin coupling. We can predict the following coupling patterns:
-
H2 will appear as a doublet, coupled to H4.
-
H4 will appear as a triplet (or more accurately, a doublet of doublets), coupled to both H2 and H6.
-
H6 will appear as a doublet, coupled to H4.
-
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 - 8.7 | d | J(H2-H4) ≈ 2-3 Hz |
| H-4 | ~7.8 - 8.0 | dd | J(H4-H2) ≈ 2-3 Hz, J(H4-H6) ≈ 2-3 Hz |
| H-6 | ~8.7 - 8.9 | d | J(H6-H4) ≈ 2-3 Hz |
Note: These are estimated values and can vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display five signals, one for each of the five carbon atoms in the pyridine ring.
-
C2, C3, C4, C5, and C6 Chemical Shifts: The chemical shifts of the carbon atoms are influenced by their proximity to the electronegative nitrogen and halogen atoms. The carbons directly bonded to the halogens (C3 and C5) will be significantly affected. The carbons adjacent to the nitrogen (C2 and C6) will also be deshielded.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~150 - 155 |
| C-3 | ~130 - 135 |
| C-4 | ~140 - 145 |
| C-5 | ~95 - 100 |
| C-6 | ~155 - 160 |
Note: These are estimated values and can vary depending on the solvent and experimental conditions.
Comparative Analysis with Other Halogenated Pyridines
To provide context for the predicted spectral data of this compound, it is instructive to compare it with simpler, related molecules.
3-Chloropyridine
The ¹H NMR spectrum of 3-chloropyridine shows four signals in the aromatic region.[1] The introduction of the iodine atom at the 5-position in this compound will cause a downfield shift for the adjacent protons (H4 and H6) due to its electron-withdrawing inductive effect.
3-Iodopyridine
Similarly, comparing with 3-iodopyridine, the addition of a chlorine atom at the 3-position will deshield the neighboring protons (H2 and H4). The effect on the carbon chemical shifts will also be predictable based on the known substituent effects of chlorine and iodine.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for many organic molecules, including halogenated pyridines. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds. It is important to note that solvent choice can influence chemical shifts.[2][3]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.00 ppm.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: A spectral width of 12-16 ppm is generally sufficient to cover the aromatic and any aliphatic regions.
-
Acquisition Time: An acquisition time of at least 3-4 seconds to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A spectral width of 200-220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
Caption: A generalized workflow for NMR analysis.
Identification of Potential Impurities
The purity of this compound is crucial for its use in synthesis. NMR spectroscopy is a powerful tool for identifying and quantifying impurities. Potential impurities could arise from the starting materials or side reactions during synthesis. A plausible synthetic route to this compound could involve the diazotization of 3-chloro-5-aminopyridine followed by a Sandmeyer-type reaction with an iodide source.
Potential impurities could include:
-
Starting materials: Unreacted 3-chloro-5-aminopyridine.
-
Isomeric products: Other isomers of chloro-iodopyridine if the starting materials are not pure.
-
Byproducts of diazotization: Phenolic compounds formed by the reaction of the diazonium salt with water.
-
Residual solvents: Solvents used in the synthesis and purification steps.
The presence of these impurities would be detectable in the ¹H and ¹³C NMR spectra as additional signals. For example, the presence of 3-chloro-5-aminopyridine would introduce signals corresponding to the amino group and would alter the chemical shifts of the aromatic protons.
Advanced NMR Techniques for Structural Confirmation
For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap or complex coupling patterns, two-dimensional (2D) NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to establish the connectivity of the proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, allowing for the direct assignment of carbon resonances based on the assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the overall carbon skeleton of the molecule.
Caption: The role of 2D NMR in structural elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. By understanding the influence of the nitrogen and halogen substituents on the chemical shifts and coupling constants, researchers can confidently identify this compound and assess its purity. The application of standard 1D and advanced 2D NMR techniques, coupled with the systematic experimental protocols outlined in this guide, will empower scientists in their synthetic and drug discovery endeavors.
References
The Strategic Advantage of 3-Chloro-5-iodopyridine in Sequential Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of complex substituted pyridine scaffolds is a cornerstone of modern chemistry. Among the various dihalogenated pyridines available, 3-chloro-5-iodopyridine emerges as a uniquely versatile building block. Its principal advantage lies in the significant differential reactivity of its carbon-iodine (C-I) and carbon-chloro (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. This disparity allows for a programmed, sequential functionalization of the pyridine ring, offering a strategic and controlled approach to the synthesis of highly substituted molecules that are often inaccessible with symmetrically substituted dihalopyridines.
This guide provides an in-depth comparison of this compound with other dihalopyridines, supported by experimental data and mechanistic insights. We will explore its superior performance in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, and provide detailed protocols for its application.
The Core Advantage: Chemoselective Reactivity
The foundation of this compound's utility is the well-established trend in the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl.[1] The C-I bond is considerably weaker and therefore more susceptible to the initial oxidative addition step in the catalytic cycle, which is often rate-determining.[2] This allows for the selective reaction at the 5-position (iodine) under milder conditions, leaving the C-Cl bond at the 3-position intact for a subsequent, more forcing cross-coupling reaction. This chemoselectivity provides a powerful tool for the controlled introduction of different substituents onto the same pyridine core.
In contrast, dihalopyridines with identical halogens, such as 3,5-dichloropyridine or 3,5-dibromopyridine, lack this inherent reactivity difference. While mono-functionalization can sometimes be achieved by carefully controlling stoichiometry, mixtures of mono- and di-substituted products are common, and selective sequential coupling with two different partners is significantly more challenging.[3]
Comparative Performance in Key Cross-Coupling Reactions
The strategic advantage of this compound is most evident when examining its performance in widely used cross-coupling reactions.
Suzuki-Miyaura Coupling: A Gateway to Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. With this compound, this reaction can be performed with high selectivity at the C-I bond.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Dihalopyridines with Phenylboronic Acid
| Dihalopyridine | Catalyst System | Conditions | Product | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, 80°C | 3-Chloro-5-phenylpyridine | >95 | [1] |
| 3,5-Dichloropyridine | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 100°C | 3-Chloro-5-phenylpyridine | ~70 (mono-arylated) | [3] |
| 3,5-Dibromopyridine | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, 80°C | 3-Bromo-5-phenylpyridine | ~85 (mono-arylated) | [4] |
Note: Yields are representative and can vary based on the specific boronic acid and reaction conditions.
As the data suggests, the selective mono-arylation of this compound proceeds with higher efficiency and selectivity compared to its dichloro- and dibromo- counterparts. The resulting 3-chloro-5-arylpyridine is then available for a second Suzuki coupling under more forcing conditions, often requiring a more active catalyst system with bulky, electron-rich phosphine ligands to activate the C-Cl bond.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and sodium carbonate (2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to 80-90°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Workflow for Sequential Suzuki-Miyaura Coupling
Caption: Sequential functionalization of this compound via two distinct Suzuki-Miyaura couplings.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[5] Similar to the Suzuki coupling, the reaction with this compound proceeds with high selectivity at the C-I bond.
Table 2: Comparative Selectivity in the Sonogashira Coupling of Dihalopyridines
| Dihalopyridine | Catalyst System | Conditions | Major Product | Selectivity/Yield | Reference |
| This compound | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, rt to 50°C | 3-Chloro-5-(alkynyl)pyridine | High selectivity, >90% yield | [6] |
| 3,5-Dichloropyridine | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 70°C | 3-Chloro-5-(alkynyl)pyridine | Moderate yield, potential for di-substitution | [7] |
| 3,5-Dibromopyridine | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 60°C | 3-Bromo-5-(alkynyl)pyridine | Good yield, mono-alkynylation is achievable | [8] |
The milder conditions required for the Sonogashira coupling at the C-I bond of this compound are particularly advantageous when working with thermally sensitive alkynes. The resulting 3-chloro-5-alkynylpyridine can then be subjected to a second coupling reaction.
Experimental Protocol: Selective Sonogashira Coupling of this compound
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent such as THF or DMF, add triethylamine (2.0-3.0 equiv.).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1-3 mol%) and copper(I) iodide (CuI, 2-5 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until completion.
-
Work-up and Purification: Follow a standard aqueous work-up and purify by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines.[9] The chemoselectivity of this compound is also prominent in this reaction, allowing for the selective formation of a C-N bond at the 5-position.
Table 3: Comparative Reactivity in Buchwald-Hartwig Amination
| Dihalopyridine | Amine | Catalyst System | Conditions | Major Product | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 90°C | 4-(3-Chloropyridin-5-yl)morpholine | ~90 | [10] |
| 3,5-Dichloropyridine | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 100°C | 3-Chloro-5-anilinopyridine | ~65 (mono-aminated) | [3] |
| 3,5-Dibromopyridine | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 90°C | 4-(3-Bromopyridin-5-yl)morpholine | ~80 | [4] |
The ability to selectively aminate the 5-position of this compound opens up avenues for the synthesis of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. The remaining chloro-substituent can then be targeted in a subsequent coupling reaction.
Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), cesium carbonate (Cs₂CO₃, 1.5 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand such as Xantphos or BINAP (4-6 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene.
-
Reaction: Seal the reaction vessel and heat to 90-110°C with stirring until the starting material is consumed.
-
Work-up and Purification: After cooling, dilute the mixture with an organic solvent, filter through a pad of celite, and concentrate. Purify the residue by column chromatography.
Mechanistic Rationale for Selectivity
Caption: Energy profile of the oxidative addition step dictates the selectivity for the C-I bond.
The pronounced selectivity for the C-I bond is primarily a result of its lower bond dissociation energy compared to the C-Cl bond. This leads to a lower activation energy barrier for the oxidative addition of the palladium(0) catalyst to the C-I bond, making this the kinetically favored pathway.[11] The electronic properties of the pyridine ring, with the nitrogen atom being electron-withdrawing, also influence the reactivity of the different positions, but the inherent difference in halogen reactivity is the dominant factor in this case.
Applications in the Synthesis of Bioactive Molecules
The ability to perform sequential, site-selective cross-coupling reactions makes this compound a valuable precursor for the synthesis of complex, biologically active molecules. For instance, in the development of kinase inhibitors, where a substituted pyridine core is often a key pharmacophore, this compound allows for the systematic and independent variation of substituents at the 3- and 5-positions to optimize potency and selectivity. This strategic approach accelerates the structure-activity relationship (SAR) studies crucial in drug discovery.
Conclusion
This compound offers a distinct and powerful advantage over other dihalopyridines for the synthesis of highly substituted pyridine derivatives. Its inherent and predictable chemoselectivity, driven by the differential reactivity of the C-I and C-Cl bonds, enables a strategic and controlled approach to molecular construction. By allowing for sequential Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, this versatile building block provides researchers with a reliable and efficient tool to access novel chemical space in drug discovery, materials science, and beyond. The provided protocols and mechanistic insights serve as a practical guide for harnessing the full synthetic potential of this valuable reagent.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
A Comparative Guide to Spectroscopic Methods for the Structural Confirmation of 3-Chloro-5-iodopyridine
For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of key spectroscopic methods for the structural elucidation of 3-Chloro-5-iodopyridine, a halogenated pyridine derivative of interest in synthetic chemistry. We will move beyond a simple listing of techniques to a nuanced discussion of their strengths, limitations, and the synergistic information they provide, grounded in established principles and experimental data.
Introduction to this compound
This compound is a disubstituted pyridine with the molecular formula C₅H₃ClIN.[1][2][3] Its structure presents a unique spectroscopic challenge due to the presence of two different halogen substituents and a nitrogen atom within the aromatic ring, all of which influence the electronic environment and, consequently, the spectral output. Accurate confirmation of the substitution pattern is critical to ensure the desired isomer has been synthesized and to avoid ambiguity in subsequent biological or chemical studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful and definitive tool for determining the precise connectivity of atoms in a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for complete and unambiguous assignment.[4][5]
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different proton environments and their neighboring protons. For this compound, we expect to see three distinct signals in the aromatic region, corresponding to the protons at positions 2, 4, and 6. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen and halogen atoms. Protons adjacent to the nitrogen (position 2 and 6) are typically shifted downfield.[6][7][8]
Expected ¹H NMR Data:
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-2 | ~8.5 | Doublet of doublets (dd) or triplet (t) | Small (2-3 Hz) |
| H-4 | ~8.0 | Triplet (t) or Doublet of doublets (dd) | ~2 Hz |
| H-6 | ~8.7 | Doublet of doublets (dd) or triplet (t) | Small (2-3 Hz) |
Note: These are predicted values. Actual values may vary depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, five distinct signals are expected: three for the protonated carbons and two for the carbons bearing the chloro and iodo substituents (quaternary carbons).[9][10] The chemical shifts are influenced by the attached atoms, with carbons bonded to halogens showing significant shifts.
Expected ¹³C NMR Data:
| Carbon Position | Expected Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~135 |
| C-4 | ~145 |
| C-5 | ~95 |
| C-6 | ~155 |
Note: Predicted values. The carbon attached to iodine (C-5) is expected to be significantly upfield due to the heavy atom effect.
2D NMR Techniques for Unambiguous Assignment
Signal overlap and the challenge of assigning quaternary carbons necessitate the use of 2D NMR experiments.[4]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Cross-peaks in the COSY spectrum will confirm the connectivity between adjacent protons on the pyridine ring.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the definitive assignment of the protonated carbons.[4][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning the quaternary carbons (C-3 and C-5). Correlations are observed between protons and carbons that are two or three bonds away. For instance, the proton at H-2 should show a correlation to C-3, and the proton at H-4 should show correlations to both C-3 and C-5.[4]
Experimental Workflow for NMR Analysis
Caption: Workflow for comprehensive NMR-based structural confirmation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.[13]
Molecular Ion Peak
For this compound (C₅H₃ClIN), the expected monoisotopic mass is approximately 238.9 g/mol .[1][2] The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak (M+) due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in an M+ peak and an M+2 peak with a relative intensity of about one-third of the M+ peak.
Fragmentation Pattern
Electron impact (EI) ionization will cause the molecular ion to fragment. The fragmentation pattern can provide further structural confirmation.[14][15]
Expected Fragmentation Data:
| m/z | Identity | Rationale |
| 239/241 | [M]⁺ | Molecular ion with chlorine isotope pattern |
| 112 | [M - I]⁺ | Loss of an iodine radical |
| 77 | [C₄H₂N]⁺ | Subsequent loss of chlorine and HCN |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method to identify the presence of specific functional groups. While not as definitive for isomer differentiation as NMR, it provides valuable confirmatory data.[16]
For this compound, the IR spectrum is expected to show characteristic absorption bands for the pyridine ring and the carbon-halogen bonds.[17]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C and C=N stretching |
| 1100-1000 | C-Cl stretch |
| Below 600 | C-I stretch |
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyridine and its derivatives exhibit characteristic absorptions in the UV region.[18][19][20] The presence of halogen substituents will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.
Expected UV-Vis Absorption Data:
| Solvent | λmax (nm) |
| Ethanol | ~260-280 |
While useful for confirming the presence of a pyridine-like chromophore, UV-Vis spectroscopy is generally not sufficient for unambiguous structural confirmation of isomers on its own.[21]
Comparison of Spectroscopic Methods
| Method | Information Provided | Strengths | Limitations |
| NMR | Detailed connectivity, stereochemistry | Highly definitive, provides complete structure | Requires larger sample amounts, can be time-consuming |
| MS | Molecular weight, fragmentation pattern | High sensitivity, confirms molecular formula | Isomers can have identical mass, fragmentation can be complex |
| IR | Presence of functional groups | Fast, simple, non-destructive | Not definitive for isomer identification, complex spectra |
| UV-Vis | Electronic transitions, conjugation | Simple, quantitative for concentration | Lacks structural detail, broad peaks |
Logical Flow for Structural Confirmation
Caption: A logical progression of spectroscopic analysis for structural elucidation.
Conclusion
While each spectroscopic technique provides valuable pieces of the structural puzzle, a multi-faceted approach is essential for the unequivocal confirmation of this compound. Mass spectrometry and IR spectroscopy offer rapid and valuable initial checks of the molecular weight and functional groups present. However, a comprehensive suite of 1D and 2D NMR experiments is indispensable for the definitive determination of the precise isomeric structure. By integrating the data from these complementary methods, researchers can have the highest degree of confidence in their results, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. 3-Chloro-5-iodo-pyridine | C5H3ClIN | CID 24229178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-chloro-5-iodo-pyridine (C5H3ClIN) [pubchemlite.lcsb.uni.lu]
- 3. 3-Chloro-5-iodo-pyridine AldrichCPR 77332-90-2 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone | MDPI [mdpi.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 17. Pyridine, 3-chloro- [webbook.nist.gov]
- 18. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Chloro-5-iodopyridine Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Halogenated Pyridine Intermediates
3-Chloro-5-iodopyridine and its derivatives are valuable building blocks in modern medicinal chemistry and materials science. Their unique electronic properties and substitution patterns make them key intermediates in the synthesis of complex molecular targets, including active pharmaceutical ingredients (APIs). The purity of these intermediates is not a trivial matter; it is a critical quality attribute (CQA) that directly impacts the yield, impurity profile, and safety of the final product.
The presence of even minute quantities of impurities—such as starting materials, regioisomers, or byproducts—can have cascading negative effects on downstream reactions and introduce potentially mutagenic or toxic components into a drug candidate. Therefore, a robust, multi-faceted analytical strategy is essential to ensure the quality and consistency of these synthesized derivatives. This guide provides a comparative analysis of the most effective analytical techniques for purity assessment, grounded in the principle of orthogonal validation to ensure scientifically sound and reliable results.
The Analytical Challenge: Why One Method is Never Enough
Assessing the purity of a compound like this compound is not as simple as obtaining a single clean chromatogram or spectrum. The inherent properties of the molecule and the potential impurities necessitate a more rigorous approach. A single analytical technique provides only one perspective on the sample's composition. To build a complete and trustworthy picture, we must employ multiple, independent (orthogonal) methods that rely on different physicochemical principles of separation and detection.[1] This strategy, known as orthogonal validation , is the cornerstone of modern pharmaceutical analysis and is essential for meeting the stringent requirements of regulatory bodies like the FDA and EMA.[1]
By combining techniques, we mitigate the risk of one method's "blind spots." For example, an impurity that co-elutes with the main peak in a chromatography run can often be resolved and quantified by a spectroscopic method, or by using a chromatographic column with a different selectivity.[2][3]
Comparative Guide to Primary Analytical Techniques
The selection of an analytical technique should be driven by the specific information required. Here, we compare the most common and powerful methods for assessing the purity of this compound derivatives.
| Technique | Principle | Primary Use Case | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | Quantitative Purity & Impurity Profiling. The gold standard for % purity determination.[4] | High precision, sensitivity, and robustness for quantifying known and unknown impurities.[5] Can separate isomers. | Co-elution can mask impurities. Requires reference standards for absolute quantification of known impurities. |
| ¹H and ¹³C NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural Confirmation & Identification of Impurities. | Provides unambiguous structural information.[6] Excellent for identifying residual solvents, starting materials, and major byproducts. Quantitative NMR (qNMR) can determine purity without a specific reference standard. | Lower sensitivity compared to HPLC for trace impurities (typically >0.1%).[7] Complex spectra can be difficult to interpret.[8] |
| GC-MS | Partitioning in a gaseous mobile phase with mass spectrometric detection. | Analysis of Volatile Impurities. | Excellent for identifying and quantifying residual solvents and volatile byproducts.[9][10] High sensitivity and specificity.[9] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required, adding complexity.[11] |
| Elemental Analysis (CHN) | Combustion analysis to determine the mass fractions of C, H, and N. | Confirmation of Elemental Composition. | Provides fundamental confirmation of the empirical formula.[12][13] A deviation of >0.4% often indicates the presence of impurities or incorrect structural assignment.[7] | Does not provide information on the nature of the impurities.[14] Insensitive to isomeric impurities. |
Building a Self-Validating System: An Orthogonal Workflow
Relying on a single result is a significant risk in drug development. A self-validating system uses a primary method for quantification and orthogonal methods for confirmation. This approach ensures that the reported purity value is accurate and defensible.
Caption: Orthogonal workflow for purity assessment.
Expert Insight: The workflow begins with HPLC as the primary quantitative tool. The initial purity value is then challenged by orthogonal methods. ¹H NMR confirms the structure and identifies any non-volatile organic impurities or residual solvents. GC-MS is specifically tasked with quantifying volatile impurities, which may not be visible by HPLC. Finally, Elemental Analysis provides a fundamental check on the elemental composition. Only when the data from all methods are consistent is the purity profile considered validated.[1][2]
Detailed Experimental Protocols
The following protocols are provided as robust starting points for analysis. Method validation according to ICH guidelines (Q2(R2)) is required for use in a regulated environment.[5][15][16]
Protocol 1: Quantitative Purity by Reverse-Phase HPLC-UV
This method is designed to separate the this compound derivative from potential non-volatile impurities and starting materials.
1. Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).
-
Column: Zorbax XDB-C8, 4.6 x 150 mm, 5 µm particle size.
-
Causality: A C8 column is chosen for its slightly lower hydrophobicity compared to a C18, which can provide better peak shape for heterocyclic compounds like pyridines without excessive retention.
-
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Causality: Formic acid is a volatile modifier compatible with mass spectrometry and helps to protonate the pyridine nitrogen, leading to sharper, more symmetrical peaks.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. The final concentration will be ~1.0 mg/mL.
4. Data Analysis:
-
Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Calculation: % Purity = (AreaMain Peak / ΣAreaAll Peaks) * 100
Protocol 2: Structural Confirmation and Solvent Analysis by ¹H NMR
This protocol confirms the identity of the compound and detects the presence of residual solvents.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[8]
-
Causality: CDCl₃ is a common choice, but if the compound has poor solubility, DMSO-d₆ is an excellent alternative. The residual solvent peak of the chosen solvent will be used for spectral referencing.
-
2. Spectrometer Setup (400 MHz example):
-
Experiment: Standard proton spectrum (¹H).
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Relaxation Delay (d1): 2.0 seconds
-
Number of Scans: 16
-
Causality: A 2-second relaxation delay is generally sufficient for protons on aromatic systems to fully relax, ensuring accurate integration for semi-quantitative analysis.
-
3. Data Interpretation:
-
Structural Confirmation: Verify that the chemical shifts, coupling constants, and integration values of the aromatic protons match the expected structure of this compound.[8][17]
-
Impurity Identification: Look for peaks that do not correspond to the main compound. Common residual solvents (e.g., acetone at ~2.17 ppm, ethyl acetate at ~2.05, 1.26, 4.12 ppm in CDCl₃) should be identified and integrated against a known proton signal from the main compound to estimate their concentration.
Visualization of the Analytical Logic
The relationship between different analytical techniques and the impurities they target can be visualized to clarify the comprehensive assessment strategy.
Caption: Mapping analytical techniques to impurity detection.
Conclusion and Recommendations
The robust assessment of purity for key pharmaceutical intermediates like this compound derivatives is non-negotiable. A scientifically sound strategy must be built on the principle of orthogonal validation, where no single result is trusted in isolation.
For routine quality control, HPLC-UV serves as the primary workhorse for its quantitative power and precision.[4] This must be complemented by ¹H NMR for unambiguous structural confirmation and the detection of residual solvents and major byproducts. For batches where volatile impurities are a concern, GC-MS provides essential, highly sensitive data. Finally, Elemental Analysis acts as a fundamental check to ensure the empirical formula is correct, a critical piece of data for novel compounds.[12][14]
By integrating these techniques into a logical, self-validating workflow, researchers and drug development professionals can ensure the quality of their intermediates, leading to more reliable scientific outcomes and safer final products.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. reddit.com [reddit.com]
- 12. Elemental analysis - Wikipedia [en.wikipedia.org]
- 13. azom.com [azom.com]
- 14. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. researchgate.net [researchgate.net]
kinetic studies of 3-Chloro-5-iodopyridine in coupling reactions
An In-Depth Guide to the Kinetic Performance of 3-Chloro-5-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for molecular synthesis is a critical decision dictated by reactivity, selectivity, and cost. This compound is a versatile heterocyclic scaffold offering two distinct points for functionalization: a highly reactive carbon-iodine (C-I) bond and a more robust carbon-chlorine (C-Cl) bond. This guide provides a comprehensive comparison of the kinetic performance of these two sites in cornerstone palladium-catalyzed cross-coupling reactions, supported by established mechanistic principles and generalized experimental data. We will delve into the causality behind reaction outcomes, empowering you to design more efficient and predictable synthetic routes.
The Principle of Differentiated Reactivity: C-I vs. C-Cl
The utility of this compound lies in the predictable and significant difference in reactivity between its two halogen substituents. This difference is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond is considerably weaker than the C-Cl bond.
In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the aryl halide to a Pd(0) complex.[1][2] A lower C-X BDE translates to a lower activation energy for this step, resulting in a much faster reaction rate. The generally accepted order of reactivity for halogens in these reactions is I > Br > OTf > Cl > F .[1][3]
Consequently, the C-I bond at the 5-position of the pyridine ring is the primary site of reaction under typical cross-coupling conditions, allowing for selective functionalization while preserving the C-Cl bond for subsequent transformations.
Comparative Kinetics in Foundational Coupling Reactions
While specific rate constants for this compound are not always available in comparative literature, a wealth of data on analogous aryl halides provides a robust framework for predicting its behavior.
Table 1: Generalized Relative Reaction Rates of Aryl Halides in Palladium-Catalyzed Cross-Coupling
| Aryl Halide | Relative Initial Rate (Aryl Iodide = 1.00) | Rationale |
| Aryl Iodide | 1.00 | Lowest C-X bond dissociation energy, facilitating rapid oxidative addition.[4] |
| Aryl Bromide | ~0.05 | Intermediate bond strength, requiring slightly more energy for activation.[4] |
| Aryl Chloride | <0.01 | Highest bond strength, requiring more active catalysts, specialized ligands, and/or higher temperatures for efficient activation.[4][5] |
Note: Data are generalized from multiple studies on various substituted aryl halides and serve as a comparative benchmark.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. When using this compound, the reaction overwhelmingly favors the formation of a biaryl linkage at the 5-position.
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the C-I bond to the Pd(0) catalyst. This step is significantly faster than the corresponding addition to the C-Cl bond, ensuring high regioselectivity.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Representative Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Reaction: Heat the mixture to 80-100 °C and stir. Monitor progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product (3-Chloro-5-arylpyridine) by flash column chromatography.
Application in Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated pyridines, which are valuable intermediates. The kinetic preference for the C-I bond is equally pronounced in this reaction.[6]
Mechanistic Insight: The Sonogashira reaction follows a dual catalytic cycle involving both palladium and copper. The palladium cycle mirrors that of the Suzuki coupling, with oxidative addition as the initial step. The high reactivity of the C-I bond ensures that coupling occurs selectively at the 5-position.
Representative Protocol: Selective Sonogashira Coupling at the C-I Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[1]
-
Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC.
-
Workup: Filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate and partition between an organic solvent and water.
-
Purification: Dry the organic layer and purify the crude product (3-Chloro-5-alkynylpyridine) by column chromatography.
Application in Buchwald-Hartwig Amination
For the synthesis of aminopyridines, the Buchwald-Hartwig amination is a premier method. Kinetic studies and established reactivity patterns confirm that C-N bond formation will occur preferentially at the iodine-bearing carbon.[7]
Mechanistic Insight: Similar to C-C couplings, the catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) center.[8] While aryl iodides can sometimes have an inhibitory effect in this reaction, the reactivity difference compared to the chloride is so vast that selective amination at the C-5 position is readily achieved.[9]
Representative Protocol: Selective Buchwald-Hartwig Amination at the C-I Position
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3-palladacycle, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 1.2-2.4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4 equiv) to a dry reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
-
Solvent: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat to 80-110 °C. Monitor the reaction for completion.
-
Workup and Purification: After cooling, quench the reaction carefully, perform an aqueous workup, and purify the resulting 3-Chloro-5-aminopyridine by chromatography.
Designing a Comparative Kinetic Study
To obtain precise quantitative data for your specific application, a comparative kinetic study is invaluable. The following workflow provides a robust template for such an investigation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
The Strategic Cost-Effectiveness of 3-Chloro-5-iodopyridine in Multi-Step Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step synthesis, particularly within pharmaceutical and agrochemical research, the selection of building blocks is a critical decision that profoundly impacts the overall cost-effectiveness and efficiency of a synthetic route.[1] Among the vast arsenal of heterocyclic synthons, 3-Chloro-5-iodopyridine has emerged as a strategically valuable reagent, primarily owing to the differential reactivity of its two halogen substituents. This guide provides an in-depth comparative analysis of this compound against its common alternatives, offering a framework for rational decision-making in the context of complex organic synthesis.
The Inherent Advantage: Regioselectivity in Cross-Coupling Reactions
The cornerstone of this compound's utility lies in the distinct reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond.[2] This reactivity difference allows for highly regioselective functionalization at the 5-position of the pyridine ring, leaving the chloro substituent at the 3-position intact for subsequent transformations. This inherent sequential reactivity is a powerful tool for building molecular complexity in a controlled and predictable manner, which can significantly reduce the number of synthetic steps and purification challenges compared to less regioselective starting materials.
Comparative Analysis of Dihalogenated Pyridine Building Blocks
To contextualize the cost-effectiveness of this compound, a comparison with its close analogues, 3,5-dichloropyridine and 3-bromo-5-chloropyridine, is essential. The choice between these reagents is a multifactorial decision involving not only the upfront cost of the material but also the downstream implications on reaction efficiency, purification, and overall process mass intensity (PMI).
Data Presentation: A Head-to-Head Look at Dihalogenated Pyridines
| Feature | This compound | 3,5-Dichloropyridine | 3-Bromo-5-chloropyridine |
| Molecular Weight | 239.44 g/mol [3] | 147.99 g/mol | 192.44 g/mol |
| CAS Number | 77332-90-2 | 2457-47-8 | 73583-39-8 |
| Reactivity in Suzuki Coupling | High regioselectivity for C-I bond | Lower reactivity, often requiring more forcing conditions | Good reactivity of C-Br bond, less selective than C-I |
| Potential for Sequential Coupling | Excellent | Limited | Possible, but with lower selectivity |
| Illustrative Pricing (Small Scale) | ~$529/g | ~$18.53/5g[4] | ~$18.53/g |
Note: Prices are illustrative and can vary significantly based on supplier, purity, and quantity. Bulk pricing will differ substantially.
Experimental Insights: The Causality Behind Reagent Choice
The decision to employ this compound is often driven by the need for a specific and efficient synthetic route that leverages its unique reactivity.
Workflow for Sequential Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a sequential Suzuki-Miyaura coupling using this compound, a strategy that is less straightforward with symmetrical dihalopyridines.
Caption: Sequential Suzuki-Miyaura coupling workflow with this compound.
This controlled, stepwise introduction of different aryl groups is a significant advantage in the synthesis of complex molecules, such as those found in many modern pharmaceuticals. The alternative, starting with a less regioselective dihalopyridine, could lead to a mixture of mono- and di-arylated products, as well as regioisomers, necessitating challenging and costly purification steps.[4]
Cost-Effectiveness Beyond the Price Tag
While the initial purchase price of this compound may be higher than its dichlorinated or brominated counterparts, a comprehensive cost-effectiveness analysis must consider the entire synthetic sequence.
-
Reduced Step Count: The ability to perform sequential, regioselective reactions can eliminate the need for protection-deprotection steps or the synthesis of more complex, pre-functionalized building blocks, thereby shortening the overall synthetic route.
-
Improved Yields and Purity: The high selectivity of the initial coupling reaction often leads to cleaner reaction profiles and higher yields of the desired intermediate, simplifying purification and reducing waste.
-
Lower Process Mass Intensity (PMI): By streamlining the synthesis and minimizing purification steps, the use of this compound can contribute to a lower PMI, a key metric in green and sustainable chemistry.[5] A lower PMI signifies a more efficient process with less waste, which translates to reduced raw material and solvent costs, as well as lower disposal expenses.[5]
-
Catalyst and Ligand Costs: While the cost of palladium catalysts and ligands is a significant factor in any cross-coupling reaction, the cleaner reaction profiles often associated with the use of highly regioselective substrates can sometimes allow for lower catalyst loadings or the use of less expensive catalyst systems.[6]
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for performing a regioselective Suzuki-Miyaura coupling with this compound and a comparative reaction with 3,5-dichloropyridine.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 3-chloro-5-phenylpyridine.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Add K₂CO₃ (2.0 mmol) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3,5-Dichloropyridine
Objective: To synthesize 3-chloro-5-phenylpyridine.
Materials:
-
3,5-Dichloropyridine
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a reaction vessel, add 3,5-dichloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (2.0 mmol).
-
Add a degassed mixture of DMF and water (e.g., 9:1 v/v, 5 mL).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. Note the potential for the formation of both mono- and di-arylated products.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, which may require more careful separation of products compared to Protocol 1.
Logical Framework for Reagent Selection
The decision-making process for selecting the most cost-effective dihalogenated pyridine can be visualized as follows:
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-iodopyridine
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-Chloro-5-iodopyridine (CAS No. 77332-90-2). As a halogenated pyridine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The protocols outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step.
Hazard Assessment & Risk Mitigation
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This initial assessment dictates the necessary precautions for handling, storage, and disposal.
Intrinsic Hazards
This compound is classified as a hazardous substance.[1] Key hazard statements associated with this compound include:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).
-
Causes skin irritation (Skin Irritation, Category 2).[1][2][3][4]
-
Causes serious eye irritation (Eye Irritation, Category 2).[1][2][3][4]
-
May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3).[1][2][4]
The presence of both chlorine and iodine atoms on the pyridine ring contributes to its reactivity and toxicological profile.
Required Personal Protective Equipment (PPE)
Based on the hazard assessment, the use of appropriate PPE is mandatory to prevent personal exposure during handling and disposal activities.
| Protection Type | Specification | Scientific Rationale |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166) or NIOSH-approved chemical safety goggles.[1][5] | Prevents eye contact with solid particulates or splashes, mitigating the risk of serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber) inspected prior to use; fully-buttoned lab coat.[1][2] | Creates a barrier to prevent skin contact, which can cause irritation. Proper glove removal technique is critical to avoid cross-contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][6] If dust formation is unavoidable, a P95 (US) or P1 (EU) particle respirator may be required.[5] | Minimizes the inhalation of airborne particles, which can lead to respiratory tract irritation. |
Chemical Incompatibilities
Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound should not be stored or mixed with:
-
Strong oxidizing agents: [1][2] Can lead to vigorous or explosive reactions.
-
Strong acids: [2] May cause exothermic reactions.
-
Water/Moisture: While not violently reactive, storing in a dry environment is recommended to maintain chemical integrity.
Expert Insight: The segregation of halogenated waste streams from other chemical waste is a critical best practice.[7] Mixing halogenated compounds with incompatible materials can not only cause immediate safety hazards but also complicate the final disposal process, often leading to significantly higher disposal costs.
Waste Management Protocol
The disposal of this compound must be managed as a formal hazardous waste stream from the point of generation to its final destruction.
Waste Characterization
Any this compound designated for disposal, including unused pure chemical, contaminated materials (e.g., gloves, weigh boats, absorbent paper), and reaction byproducts, must be classified as Hazardous Waste . Specifically, it falls into the category of non-acute halogenated organic waste .
Step-by-Step Waste Collection & Segregation
-
Designate a Waste Container: Before beginning work, designate a specific, compatible waste container for all this compound waste.
-
Collect at Source: Collect all waste materials, including contaminated disposables, directly into the designated container.[5]
-
Avoid Dust Generation: When handling the solid compound, use techniques that minimize dust formation.[1][8] If sweeping is necessary, do so gently.
-
Segregate: Ensure the waste container for this compound is kept separate from other waste streams, particularly those containing incompatible chemicals as listed in Section 1.3.[9]
Container Selection & Labeling
-
Container Type: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap that is in good condition.[7][10] The container must be compatible with the chemical.
-
Labeling: The container must be clearly and accurately labeled from the moment the first piece of waste is added.[6] The label must include:
-
The words "Hazardous Waste ".[10]
-
The full chemical name: "This compound ".
-
An indication of the primary hazards (e.g., "Irritant," "Toxic").
-
The date of waste accumulation.
-
On-Site Storage Requirements
-
Location: Store the sealed waste container in a designated, well-ventilated secondary containment area, such as a satellite accumulation area or a main hazardous waste storage area.[1][3][5]
-
Conditions: The storage area should be cool, dry, and away from direct sunlight and sources of ignition.[1][6]
-
Closure: Always keep the waste container tightly closed except when adding waste.[1][7]
Spill & Emergency Procedures
Immediate and correct response to a spill is crucial for minimizing exposure and environmental contamination.
Small Spill Cleanup Protocol
For small spills that can be cleaned up in under 15 minutes by trained personnel:
-
Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated, and restrict access.[8][10]
-
Don PPE: Wear the appropriate PPE as described in Section 1.2.
-
Contain & Clean: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[10] Avoid raising dust.[8]
-
Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1][6]
-
Decontaminate: Wipe the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Large Spill Response
In the event of a large spill or a spill outside of a containment area:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and contact your institution's EHS or emergency response team.
-
Secure: If safe to do so, close the doors to the affected area to contain vapors or dust. Prevent entry of unauthorized personnel.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8][11]
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical advice.[1][11]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]
Final Disposal Pathway
The ultimate disposal of this compound must be handled by professionals to ensure its complete and safe destruction.
The Role of Licensed Disposal Services
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2] The disposal of this compound and its associated waste must be conducted through a licensed and approved hazardous waste disposal company.[1][3][10] These companies have the equipment and permits required to handle and process such chemicals in accordance with federal, state, and local regulations.[12]
Recommended Disposal Technology: Incineration
The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[5]
Scientific Rationale: This technology is preferred for several reasons:
-
Complete Destruction: Temperatures exceeding 850°C are sufficient to break down the stable pyridine ring and organic structure into simpler, inorganic compounds.
-
Halogen Management: A critical feature of these incinerators is the inclusion of an afterburner and a scrubber system .[5] During combustion, the chlorine and iodine atoms are converted into acidic gases (hydrogen chloride and hydrogen iodide). The scrubber neutralizes these gases, typically with a caustic solution, preventing their release into the atmosphere where they could contribute to acid rain and cause corrosion.[13]
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this structured protocol—from initial hazard assessment and use of proper PPE to meticulous segregation, labeling, and engagement with professional disposal services—researchers can effectively mitigate risks. The cornerstone of this process is the understanding that halogenated compounds require specialized disposal, specifically high-temperature incineration with acid gas scrubbing, to ensure their complete and safe destruction.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-Chloro-5-iodopyridine | C5H3ClIN | CID 4397176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ethz.ch [ethz.ch]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Mastering the Safe Handling of 3-Chloro-5-iodopyridine: A Guide for Laboratory Professionals
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research lies not only in innovative methodologies but also in an unwavering commitment to safety. This guide provides essential, actionable information for the safe handling, use, and disposal of 3-Chloro-5-iodopyridine (CAS No. 77332-90-2), a halogenated pyridine derivative frequently utilized in the synthesis of complex organic molecules in pharmaceutical and materials science research. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure that safety is an integral, self-validating component of your experimental workflow.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a solid compound that presents multiple hazards requiring stringent control measures.[1][2] A thorough understanding of its toxicological profile is the first step in mitigating risk. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard warnings for this substance.[1]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source: PubChem, Sigma-Aldrich, Fisher Scientific[1][2]
The causality behind these classifications is rooted in the chemical's reactivity. As a halogenated aromatic compound, it can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and the respiratory tract.[2][3][4] Ingestion can lead to systemic toxicity.[4] It is crucial to note that currently, no official Occupational Exposure Limits (OELs) have been established for this compound.[3][5] This absence of defined limits necessitates a conservative approach, treating the compound as highly potent and minimizing all potential exposures.
Personal Protective Equipment (PPE): Your Final Barrier
While engineering controls are the primary defense, PPE is the critical final barrier between the researcher and the chemical. The selection of PPE must directly address the identified hazards of skin contact, eye contact, and inhalation of dust particles.[2][3][6]
Essential PPE Ensemble
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Must be inspected before use. | Prevents skin contact and irritation.[3][6] Proper glove removal technique is essential to avoid contaminating hands. |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashes or dust generation. | Protects against serious eye irritation from airborne particles or splashes.[2][6] |
| Skin and Body Protection | Long-sleeved, fully-buttoned lab coat. An impermeable chemical-resistant apron should be worn over the lab coat for larger-scale operations. | Protects skin from accidental contact and contamination of personal clothing.[3][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P95 particle respirator) should be used when engineering controls are insufficient, during spill cleanup, or when handling the powder outside of a containment system. | Prevents respiratory tract irritation from inhalation of the fine powder.[2][6][7] |
Operational Plan: From Receipt to Use
A systematic, step-by-step approach to handling ensures safety at every stage of the workflow.
Receiving and Storage
-
Inspection : Upon receipt, wear nitrile gloves and inspect the container for any damage or leaks.
-
Storage : Store the compound in a tightly closed, properly labeled container.[2] The storage location should be a cool, dry, and well-ventilated area, away from strong oxidizing agents and direct sunlight, as the compound can be light-sensitive.[2][4]
Handling and Weighing (In a Chemical Fume Hood)
All manipulations of solid this compound should be performed within a certified chemical fume hood to control dust.
-
Preparation : Before handling, ensure the fume hood is operational and the work area is decontaminated. Assemble all necessary equipment and PPE.
-
Donning PPE : Put on all required PPE as detailed in the workflow diagram below. This systematic process minimizes the risk of contamination.
-
Weighing : To prevent dust generation, do not pour the powder directly. Use a spatula to carefully transfer the solid to a weigh boat.
-
Post-Handling : After use, securely close the container. Decontaminate the spatula and the work surface.
-
Doffing PPE : Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[6]
Workflow for Donning and Doffing PPE
Caption: Sequential process for donning and doffing PPE.
Emergency and Spill Response
Preparedness is key to managing unexpected events safely.
-
Evacuation : In case of a significant spill, evacuate all non-essential personnel from the area.[8]
-
Ventilation : Ensure the area is well-ventilated.[8]
-
Containment : Prevent the spilled material from entering drains or waterways.[8]
-
Cleanup :
-
Wear the full PPE ensemble, including respiratory protection.
-
For small spills, use a dry, inert absorbent material like sand or vermiculite.[8][9] Avoid creating dust.
-
Carefully sweep or scoop the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][6]
-
Do not use water for cleanup as it may spread contamination.
-
-
Decontamination : Clean the spill area thoroughly with soap and water after the material has been removed.[8]
Disposal Plan: Environmental Stewardship
Proper disposal is a critical aspect of the chemical lifecycle, preventing environmental contamination. This compound is classified as a halogenated organic compound and must be disposed of as hazardous waste.[10]
Waste Management Workflow
Caption: Step-by-step hazardous waste disposal protocol.
Key Disposal Principles:
-
Do Not Mix : Never mix halogenated waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization : Use a designated and clearly labeled hazardous waste container.[8][10] Ensure the container is kept closed except when adding waste.
-
Professional Disposal : The final disposal must be handled by a licensed hazardous waste management company, typically via high-temperature incineration.[8][10]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects yourself, your colleagues, and the integrity of your research.
References
- 1. 3-Chloro-5-iodo-pyridine | C5H3ClIN | CID 24229178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aablocks.com [aablocks.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
